molecular formula C6H11NO B1587250 2-Methylpiperidin-4-one CAS No. 71322-99-1

2-Methylpiperidin-4-one

Cat. No.: B1587250
CAS No.: 71322-99-1
M. Wt: 113.16 g/mol
InChI Key: OFVHMZSKMQPCKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylpiperidin-4-one (CAS 71322-99-1) is a versatile piperidinone derivative of significant interest in medicinal chemistry and organic synthesis. This compound serves as a key synthetic intermediate and privileged scaffold for constructing molecules with potential biological activity. The piperidin-4-one core is recognized as a valuable building block in drug discovery, notably as a mimic for curcumin, designed to overcome the pharmacokinetic limitations of the natural product while retaining and enhancing bioactive properties . Research into similar structural analogs has demonstrated promising antioxidant and anti-inflammatory activities, as evidenced by free radical scavenging assays and studies on protein denaturation . Furthermore, piperidin-4-one derivatives have shown cytotoxic effects in vitro, such as inducing cell cycle arrest in the S and G2/M phases in lung cancer cell lines, highlighting their potential in anticancer research . The molecular structure, characterized by the molecular formula C6H11NO and a molecular weight of 113.16 g/mol, provides reactive sites for further chemical modification . This compound is offered for research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with care, as it is classified with the signal word "Danger" and carries hazard statements H225, H315, and H319, indicating that it is flammable, causes skin irritation, and causes serious eye irritation . Appropriate personal protective equipment and safety protocols should always be followed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5-4-6(8)2-3-7-5/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVHMZSKMQPCKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406741
Record name 2-methylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71322-99-1
Record name 2-methylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key heterocyclic scaffold, the piperidin-4-one moiety is of significant interest in medicinal chemistry and drug development. Its derivatives have shown a wide range of biological activities, making them valuable building blocks in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the physicochemical properties of a specific derivative, 2-Methylpiperidin-4-one. The information presented herein is intended to serve as a foundational resource for researchers, aiding in the design of synthetic routes, the development of analytical methods, and the prediction of its behavior in biological systems. This document has been compiled with a focus on scientific integrity, drawing from established chemical principles and available experimental data to provide a reliable and practical reference.

Chemical Identity and Structure

This compound is a cyclic ketone and a secondary amine, belonging to the family of piperidines. The presence of a methyl group at the 2-position introduces a chiral center, meaning this compound can exist as a racemic mixture of (R)- and (S)-enantiomers or as individual stereoisomers.

Molecular Formula: C₆H₁₁NO

Molecular Weight: 113.16 g/mol

Chemical Structure:

Mannich_Reaction reagents Aldehyde + Amine + Ketone (with α-protons) intermediate Mannich Base (β-amino carbonyl) reagents->intermediate Condensation product Piperidin-4-one derivative intermediate->product Intramolecular cyclization

A Technical Guide to the Spectral Analysis of 2-Methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the spectral data for 2-Methylpiperidin-4-one, a heterocyclic ketone of significant interest in synthetic and medicinal chemistry. As a versatile building block, a thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and the rational design of novel therapeutics. This document synthesizes theoretical predictions and experimental data from analogous compounds to offer a comprehensive interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Spectroscopic Overview

This compound is a saturated heterocyclic compound featuring a piperidine ring with a methyl group at the 2-position and a carbonyl group at the 4-position. The presence of a chiral center at the C2 position gives rise to (R) and (S) enantiomers. The chair conformation is the most stable arrangement for the piperidine ring, with the substituents occupying either axial or equatorial positions. This conformational preference significantly influences the chemical environment of the protons and carbons, which is reflected in the NMR spectra.

The spectroscopic techniques discussed herein provide complementary information to elucidate and confirm the structure of this compound:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework, including the chemical environment, connectivity, and stereochemistry of the molecule.

  • IR Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Mass Spectrometry: Determines the molecular weight and provides information about the fragmentation pattern, aiding in structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure and stereochemistry.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the piperidine ring and the methyl group. The chemical shifts, multiplicities, and coupling constants of these signals are highly dependent on their spatial arrangement (axial vs. equatorial).

Expected ¹H NMR Spectral Data (Predicted):

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
H2 (methine)2.8 - 3.2Multiplet1H
H3 (methylene)2.2 - 2.6Multiplet2H
H5 (methylene)2.5 - 2.9Multiplet2H
H6 (methylene)2.9 - 3.4Multiplet2H
-CH₃ (methyl)1.0 - 1.3Doublet3H
N-H (amine)1.5 - 2.5Broad Singlet1H

Interpretation and Causality:

  • The methine proton (H2) , being adjacent to the nitrogen atom and the methyl group, is expected to appear as a multiplet in the downfield region (2.8 - 3.2 ppm). Its coupling with the adjacent methylene protons (H3) and the methyl protons will contribute to its complex multiplicity.

  • The methylene protons (H3, H5, and H6) will appear as complex multiplets due to geminal and vicinal coupling with neighboring protons. The protons on the carbons adjacent to the carbonyl group (H3 and H5) are expected to be deshielded compared to the H6 protons.

  • The methyl protons (-CH₃) will appear as a doublet due to coupling with the H2 methine proton.

  • The N-H proton signal is typically broad due to quadrupole broadening and exchange with the solvent. Its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Predicted ¹³C NMR Spectral Data:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 (methine)50 - 55
C3 (methylene)40 - 45
C4 (carbonyl)205 - 215
C5 (methylene)40 - 45
C6 (methylene)45 - 50
-CH₃ (methyl)15 - 20

Interpretation and Causality:

  • The most downfield signal will be that of the carbonyl carbon (C4) , typically appearing in the 205 - 215 ppm region due to the strong deshielding effect of the double-bonded oxygen atom.

  • The methine carbon (C2) and the methylene carbon (C6) , both adjacent to the nitrogen atom, will appear in the 45 - 55 ppm range.

  • The methylene carbons at C3 and C5 , adjacent to the carbonyl group, will be deshielded and are expected in the 40 - 45 ppm range.

  • The methyl carbon (-CH₃) will be the most upfield signal, typically appearing between 15 and 20 ppm.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra of this compound would involve the following steps:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for initial characterization.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters to set include the spectral width, acquisition time, and relaxation delay.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

    • To aid in peak assignment, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed. COSY reveals ¹H-¹H coupling networks, while HSQC correlates directly bonded ¹H and ¹³C atoms.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the internal standard (TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

    • Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the absorption bands corresponding to the N-H, C-H, and C=O bonds.

Expected IR Spectral Data:

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-H Stretch (amine)3300 - 3500Medium, Broad
C-H Stretch (alkane)2850 - 3000Strong
C=O Stretch (ketone)1705 - 1725Strong, Sharp
N-H Bend (amine)1580 - 1650Medium
C-N Stretch (amine)1020 - 1250Medium

Interpretation and Causality:

  • A strong, sharp absorption band in the region of 1705-1725 cm⁻¹ is the most characteristic feature of the spectrum, confirming the presence of the ketone carbonyl group (C=O) .

  • A broad band in the 3300-3500 cm⁻¹ region is indicative of the N-H stretching vibration of the secondary amine. The broadening is due to hydrogen bonding.

  • Strong absorptions in the 2850-3000 cm⁻¹ range are due to the C-H stretching vibrations of the methyl and methylene groups.

  • The N-H bending vibration is expected to appear in the 1580-1650 cm⁻¹ region.

  • The C-N stretching vibration will give rise to a medium intensity band in the fingerprint region, typically between 1020 and 1250 cm⁻¹ .

Experimental Protocol for IR Spectroscopy

A reliable method for obtaining the IR spectrum of this compound is as follows:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • ATR is a modern and convenient method that requires minimal sample preparation.

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the this compound sample (a few milligrams of solid or a drop of liquid) directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the sample spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the key absorption bands corresponding to the functional groups of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) is a common technique that will induce characteristic fragmentation.

Expected Mass Spectrometry Data (EI):

  • Molecular Ion (M⁺): m/z = 113 (corresponding to the molecular weight of C₆H₁₁NO)

  • Key Fragments:

    • m/z = 98: Loss of a methyl radical (•CH₃) from the molecular ion.

    • m/z = 84: Alpha-cleavage with loss of an ethyl radical (•C₂H₅).

    • m/z = 70: Alpha-cleavage with loss of a propyl radical (•C₃H₇).

    • m/z = 56: Cleavage adjacent to the carbonyl group.

    • m/z = 42: Further fragmentation of the piperidine ring.

Interpretation and Causality:

The fragmentation of this compound under EI conditions is primarily driven by the presence of the nitrogen atom and the carbonyl group, which can stabilize the resulting charged fragments. Alpha-cleavage, the cleavage of the bond adjacent to the nitrogen atom, is a characteristic fragmentation pathway for amines and is expected to be a prominent feature in the mass spectrum.

Experimental Protocol for Mass Spectrometry

A standard protocol for acquiring an EI mass spectrum is as follows:

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system. For a volatile compound like this compound, a direct insertion probe (DIP) or gas chromatography (GC-MS) can be used. GC-MS is often preferred as it also provides separation and purity information.

  • Ionization and Mass Analysis:

    • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.

    • The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Analysis:

    • The separated ions are detected, and their abundance is recorded.

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern and propose structures for the major fragment ions to support the proposed molecular structure.

Visualizing Spectroscopic Relationships

The following diagrams illustrate the key relationships in the spectral analysis of this compound.

Figure 1: Key Functional Groups and their IR Absorptions This compound This compound N-H Stretch N-H Stretch This compound->N-H Stretch 3300-3500 cm⁻¹ C-H Stretch C-H Stretch This compound->C-H Stretch 2850-3000 cm⁻¹ C=O Stretch C=O Stretch This compound->C=O Stretch 1705-1725 cm⁻¹ N-H Bend N-H Bend This compound->N-H Bend 1580-1650 cm⁻¹

Caption: Key functional groups in this compound and their characteristic IR absorption regions.

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway C6H11NO+ (m/z 113) C6H11NO+ (m/z 113) C5H8NO+ (m/z 98) C5H8NO+ (m/z 98) C6H11NO+ (m/z 113)->C5H8NO+ (m/z 98) - •CH3 C4H8N+ (m/z 70) C4H8N+ (m/z 70) C6H11NO+ (m/z 113)->C4H8N+ (m/z 70) - •C2H3O C3H6N+ (m/z 56) C3H6N+ (m/z 56) C5H8NO+ (m/z 98)->C3H6N+ (m/z 56) - C2H2O

Caption: A simplified representation of the predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a detailed and confirmatory understanding of its molecular structure. This guide, by integrating predicted data with established spectroscopic principles and experimental protocols for analogous compounds, offers a robust framework for researchers in the field. The provided methodologies and interpretations serve as a valuable resource for the unambiguous identification and characterization of this important synthetic intermediate, thereby supporting its application in drug discovery and development.

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Methylpiperidin-4-one Scaffold

This compound is a heterocyclic organic compound that serves as a crucial building block in the landscape of modern medicinal chemistry. As a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom, this molecule is foundational to the synthesis of a wide array of pharmacologically active agents. The piperidine motif is a ubiquitous structural feature in numerous natural products and synthetic drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.

The strategic placement of a methyl group at the 2-position and a ketone at the 4-position of the piperidine ring offers synthetic chemists a versatile scaffold for further functionalization. These modifications can be pivotal in fine-tuning the biological activity of a lead compound, influencing its binding affinity to target receptors and its metabolic stability. Piperidin-4-ones, in general, are recognized as key intermediates in the synthesis of potent analgesics, including fentanyl and its analogues, as well as compounds with antipsychotic, antihistaminic, and antiarrhythmic properties[1][2]. The introduction of a methyl group at the C-2 position can introduce chirality and steric bulk, which can be exploited to achieve stereoselective interactions with biological targets, a critical aspect in the design of modern therapeutics[2].

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into a validated synthetic methodology, explore alternative routes, and detail the analytical techniques essential for structural elucidation and purity assessment.

Part 1: Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. The most common and adaptable methods include the Mannich reaction and the Dieckmann cyclization. For the purpose of this guide, we will provide a detailed protocol for a plausible synthesis based on the Mannich reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.

Primary Synthetic Route: The Mannich Reaction

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine or ammonia. In the context of this compound synthesis, a variation of this reaction is employed, utilizing ethyl methyl ketone as the active hydrogen source, along with another aldehyde and a source of ammonia.

The causality behind this choice lies in its convergent nature, allowing for the rapid assembly of the piperidinone core from readily available starting materials. The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes nucleophilic attack by the enol or enolate of the ketone.

Mannich_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification Ethyl Methyl Ketone Ethyl Methyl Ketone Condensation Condensation Ethyl Methyl Ketone->Condensation Acetaldehyde Acetaldehyde Acetaldehyde->Condensation Ammonium Acetate Ammonium Acetate Ammonium Acetate->Condensation Cyclization Cyclization Condensation->Cyclization Iminium Ion Formation Crude Product Crude Product Cyclization->Crude Product Intramolecular Attack Purification Purification Crude Product->Purification Distillation/Chromatography This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound via the Mannich reaction.

This protocol is adapted from established procedures for the synthesis of substituted piperidin-4-ones[3][4][5].

Materials:

ReagentMolar Mass ( g/mol )Quantity (mol)Volume/Mass
Ethyl methyl ketone72.110.17.21 g
Acetaldehyde44.050.14.41 g
Ammonium acetate77.080.17.71 g
Ethanol46.07-50 mL
Concentrated HCl36.46-As needed
Diethyl ether74.12-As needed
Sodium hydroxide40.00-As needed

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7.71 g (0.1 mol) of ammonium acetate in 50 mL of ethanol.

  • Addition of Reactants: To the stirred solution, add 7.21 g (0.1 mol) of ethyl methyl ketone followed by the slow addition of 4.41 g (0.1 mol) of acetaldehyde.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

    • Dissolve the residue in 50 mL of water and acidify with concentrated hydrochloric acid to a pH of approximately 2.

    • Wash the acidic aqueous solution with diethyl ether (3 x 30 mL) to remove any unreacted starting materials and non-basic byproducts.

    • Cool the aqueous layer in an ice bath and basify with a cold concentrated sodium hydroxide solution to a pH of approximately 10-11, resulting in the precipitation of the free base.

  • Purification:

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Alternative Synthetic Route: The Dieckmann Cyclization

An alternative and widely utilized method for the synthesis of 4-piperidones is the Dieckmann cyclization[6][7]. This intramolecular condensation of a diester in the presence of a base to form a β-keto ester is a powerful tool for the formation of five- and six-membered rings. The synthesis of this compound via this route would involve the initial synthesis of a β-aminodiester precursor.

Dieckmann_Cyclization_Pathway β-aminodiester β-aminodiester Intramolecular Cyclization Intramolecular Cyclization β-aminodiester->Intramolecular Cyclization Base (e.g., NaH, NaOEt) Base (e.g., NaH, NaOEt) Base (e.g., NaH, NaOEt)->Intramolecular Cyclization β-keto ester intermediate β-keto ester intermediate Intramolecular Cyclization->β-keto ester intermediate Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation β-keto ester intermediate->Hydrolysis & Decarboxylation This compound This compound Hydrolysis & Decarboxylation->this compound

Caption: Logical steps in the Dieckmann cyclization route to this compound.

This method, while often providing good yields, is a multi-step process that requires careful control of reaction conditions to favor cyclization over intermolecular reactions[7]. The choice between the Mannich reaction and the Dieckmann cyclization will often depend on the availability of starting materials and the desired scale of the synthesis.

Part 2: Characterization of this compound

Thorough characterization is paramount to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic techniques is typically employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Proton NMR provides detailed information about the chemical environment of the hydrogen atoms in the molecule. For this compound, one would expect to see distinct signals for the methyl protons, the methine proton at C2, and the methylene protons at C3, C5, and C6. The chemical shifts and coupling patterns are diagnostic of the piperidinone ring structure. The spectrum of (S)-2-methylpiperidin-4-one hydrochloride shows characteristic peaks that can be used as a reference[8].

  • ¹³C NMR: Carbon NMR is used to determine the number and types of carbon atoms. The spectrum of this compound should exhibit six distinct signals, including a characteristic downfield signal for the carbonyl carbon (C4) typically in the range of 200-210 ppm.

Infrared (IR) Spectroscopy:

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The key diagnostic absorption band for this compound is the strong carbonyl (C=O) stretch, which is expected to appear in the region of 1710-1730 cm⁻¹. The N-H stretch of the secondary amine will also be present as a weaker band around 3300-3500 cm⁻¹. IR spectra of related compounds like 2-methylpiperidin-4-ol can provide comparative data for the piperidine ring vibrations[9].

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₆H₁₁NO), the expected molecular ion peak [M]⁺ would be at m/z = 113.16. The fragmentation pattern can further help in confirming the structure.

Analytical Technique Expected Observations for this compound
¹H NMR Signals for CH₃, CH at C2, and CH₂ groups at C3, C5, and C6 with characteristic chemical shifts and coupling constants. The N-H proton will appear as a broad singlet. The spectrum for the hydrochloride salt is available as a reference[8].
¹³C NMR Six distinct carbon signals, with the C=O carbon appearing significantly downfield (~200-210 ppm).
IR Spectroscopy Strong C=O stretching absorption around 1710-1730 cm⁻¹. N-H stretching absorption around 3300-3500 cm⁻¹. C-H stretching and bending vibrations.
Mass Spectrometry Molecular ion peak [M]⁺ at m/z = 113.16. Characteristic fragmentation pattern corresponding to the loss of small neutral molecules or radicals.
Physicochemical Properties

The physical and chemical properties of this compound are important for its handling, storage, and application in further synthetic steps.

PropertyValue
Molecular Formula C₆H₁₁NO
Molar Mass 113.16 g/mol
Appearance Expected to be a colorless to pale yellow oil or low-melting solid.
Boiling Point 80-83 °C at 10 Torr[10]
Solubility Soluble in water and common organic solvents.

Part 3: Applications in Drug Development

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of therapeutic agents. Its utility stems from the presence of multiple reactive sites that allow for selective modifications. The ketone at the 4-position can be a handle for nucleophilic additions, reductions to the corresponding alcohol, or reductive aminations to introduce new substituents. The secondary amine at the 1-position is readily acylated, alkylated, or arylated to build molecular complexity.

The piperidin-4-one core is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including:

  • Analgesics: As a key structural motif in potent opioid analgesics[2].

  • Antipsychotics: Found in several classes of drugs used to treat psychiatric disorders.

  • Antihistamines: A common feature in H1 receptor antagonists.

  • Antibacterial and Antifungal Agents: The piperidinone ring can be incorporated into molecules with antimicrobial properties[5].

The introduction of the 2-methyl group can enhance the pharmacological profile of a drug candidate by introducing stereochemistry, which can lead to improved target selectivity and reduced off-target effects. This strategic modification underscores the importance of this compound as a versatile and valuable building block in the pursuit of novel and more effective therapeutics.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The Mannich reaction stands out as a robust and efficient method for its preparation, while the Dieckmann cyclization offers a viable alternative. Comprehensive characterization using a suite of spectroscopic techniques is essential to ensure the structural integrity and purity of the synthesized compound. The versatility of the this compound scaffold makes it an indispensable tool for medicinal chemists, enabling the development of a wide range of biologically active molecules with therapeutic potential. As the demand for novel and improved pharmaceuticals continues to grow, the importance of such fundamental building blocks in drug discovery and development cannot be overstated.

References

The Multifaceted Biological Activities of 2-Methylpiperidin-4-one Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidin-4-one Scaffold - A Privileged Structure in Medicinal Chemistry

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals, bestowing upon them significant therapeutic properties.[1] Within this class, the piperidin-4-one core has emerged as a particularly "privileged" scaffold in medicinal chemistry. Its synthetic accessibility, typically through the versatile Mannich reaction, and the ease with which its structure can be modified at various positions, make it an attractive starting point for the development of novel therapeutic agents.[2][3] This guide focuses specifically on 2-methylpiperidin-4-one derivatives, a subset of this important class of compounds that has demonstrated a remarkable breadth of biological activities. By exploring their synthesis, diverse pharmacological effects, and the underlying molecular mechanisms, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to navigate and exploit the therapeutic potential of these promising molecules.

Core Synthetic Strategy: The Mannich Reaction and Derivatization

The primary route for the synthesis of the this compound core is the one-pot Mannich condensation reaction.[4][5] This reaction typically involves the condensation of an ethyl methyl ketone, a substituted aromatic aldehyde, and an ammonium salt (like ammonium acetate) in an alcoholic solvent.[4] The causality behind this choice of reactants lies in their ability to assemble the heterocyclic ring in a single, efficient step. The ethyl methyl ketone provides the C3, C4, and C5 carbons and the methyl group at C2, the aromatic aldehyde provides the substituent at C6, and the ammonium salt serves as the nitrogen source for the piperidine ring.

Further derivatization of the parent this compound scaffold is crucial for tuning its biological activity. Common modifications include:

  • N-alkylation or N-acylation: Introduction of various substituents on the piperidine nitrogen can significantly impact the molecule's polarity, lipophilicity, and ability to interact with biological targets.

  • Derivatization of the C4-carbonyl group: The ketone functionality can be converted to other functional groups, such as oximes or thiosemicarbazones, to explore new interactions and enhance potency.[4]

  • Substitution on the aromatic rings: Modification of the aryl groups at the C2 and C6 positions allows for the fine-tuning of electronic and steric properties, which can profoundly influence biological activity.

This modular approach to synthesis allows for the creation of large libraries of derivatives for screening and structure-activity relationship (SAR) studies.

A Spectrum of Biological Activities: From Killing Pathogens to Protecting Neurons

This compound derivatives have been shown to exhibit a wide range of pharmacological effects, highlighting their potential in various therapeutic areas.

Antimicrobial Activity: A Renewed Hope Against Resistance

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. This compound derivatives have emerged as a promising class of compounds in this arena.

Mechanism of Action: While the exact mechanisms are still under investigation for many derivatives, it is believed that their antimicrobial action may stem from their ability to disrupt the bacterial cell wall or interfere with essential enzymatic processes. The lipophilic nature of the aryl substituents is thought to facilitate the passage of the compounds across the microbial cell membrane. The presence of specific functional groups, such as thiosemicarbazones, has been shown to significantly enhance antifungal activity, suggesting a distinct mode of action against fungal pathogens.[4]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [6][7][8][9][10]

This protocol provides a standardized method for determining the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: A standardized suspension of the microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This ensures a consistent number of cells in each well.

  • Serial Dilution of Test Compounds: The test compounds are serially diluted in the appropriate broth in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Presentation:

DerivativeSubstituent at C2/C6MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicansReference
1a 2-(4-(dimethylamino)phenyl), 6-phenyl62.5125>500[4]
1b 2-(4-(dimethylamino)phenyl), 6-phenyl (thiosemicarbazone)31.2562.5125[4]
2a 2-(4-methoxyphenyl), 6-phenyl125250>500[4]
2b 2-(4-methoxyphenyl), 6-phenyl (thiosemicarbazone)62.5125250[4]

This table presents a selection of data for illustrative purposes. A comprehensive SAR study would include a wider range of derivatives.

Anticancer Activity: Inducing Apoptosis in Malignant Cells

The piperidin-4-one scaffold is present in several clinically used anticancer drugs, and novel derivatives continue to be explored for their potential in oncology.[11]

Mechanism of Action: Certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-one derivatives have been shown to induce apoptosis in hematological cancer cell lines.[11] The proposed mechanism involves the upregulation of pro-apoptotic genes such as p53 and Bax.[11] The p53 protein, a well-known tumor suppressor, can initiate apoptosis in response to cellular stress, while Bax is a key protein in the intrinsic apoptotic pathway, promoting the release of cytochrome c from the mitochondria. The piperidine core and its substituents are thought to interact with specific cellular targets, potentially inhibiting pro-survival signaling pathways like JAK/STAT or NF-κB, thereby tipping the balance towards apoptosis.[11][12]

Experimental Protocol: MTT Assay for Cytotoxicity [13][14][15][16]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilization solution.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

Data Presentation:

DerivativeR1 at C3R2 at C2/C6Cell LineIC50 (µM)Reference
Compound II Cl4-chlorophenylH929 (Multiple Myeloma)~2.5[11]
Compound IV Cl4-fluorophenylH929 (Multiple Myeloma)~2.5[11]
Compound V Cl4-methoxyphenylH929 (Multiple Myeloma)~5[11]

IC50 values are estimated from the provided graphical data.

Signaling Pathway Diagram:

anticancer_pathway This compound Derivative This compound Derivative Pro-survival Pathways (e.g., JAK/STAT, NF-κB) Pro-survival Pathways (e.g., JAK/STAT, NF-κB) This compound Derivative->Pro-survival Pathways (e.g., JAK/STAT, NF-κB) Inhibition p53 p53 This compound Derivative->p53 Activation Apoptosis Apoptosis Pro-survival Pathways (e.g., JAK/STAT, NF-κB)->Apoptosis Inhibition Bax Bax p53->Bax Upregulation Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase Cascade Caspase Cascade Cytochrome c->Caspase Cascade Activation Caspase Cascade->Apoptosis

Caption: Proposed anticancer mechanism of this compound derivatives.

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Piperidin-4-one derivatives have demonstrated potent anti-inflammatory properties.

Mechanism of Action: Certain N-substituted 3,5-bis(benzylidene)piperidin-4-ones have been shown to inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), prostaglandin E2 (PGE2), and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[17] The underlying mechanism is believed to involve the inhibition of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[18] By blocking these pathways, the compounds prevent the transcription of genes encoding pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [19][20][21][22][23]

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Materials:

  • Male Wistar rats

  • Carrageenan solution (1% in saline)

  • Test compounds

  • Plethysmometer or calipers

Procedure:

  • Animal Acclimatization and Fasting: Rats are acclimatized to the laboratory conditions and fasted overnight before the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific time before carrageenan injection.

  • Induction of Edema: A sub-plantar injection of carrageenan is administered into the right hind paw of the rats.

  • Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Signaling Pathway Diagram:

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Transcription This compound Derivative This compound Derivative This compound Derivative->IKK Inhibition

Caption: Anti-inflammatory mechanism via NF-κB pathway inhibition.

Neuroprotective Potential: A Glimmer of Hope for Neurodegenerative Diseases

While direct studies on this compound derivatives are emerging, the neuroprotective effects of piperine, a natural alkaloid containing a piperidine ring, provide a strong rationale for exploring this activity.

Mechanism of Action: Piperine has been shown to exert neuroprotective effects in various models of neurodegeneration, including Parkinson's and Alzheimer's disease.[5][24][25] Its mechanisms of action are multifaceted and include:

  • Antioxidant activity: Scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant enzymes.[5]

  • Anti-inflammatory effects: Inhibition of microglial activation and production of pro-inflammatory cytokines in the brain.

  • Anti-apoptotic effects: Modulation of the Bcl-2 family of proteins to prevent neuronal cell death.

  • Modulation of neurotransmitter systems: Piperine can influence the levels of various neurotransmitters, contributing to its cognitive-enhancing effects.

Given the structural similarities, it is plausible that appropriately substituted this compound derivatives could exhibit similar neuroprotective properties.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells [1][26][27][28][29]

The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model to study neurotoxicity and neuroprotection.

Materials:

  • SH-SY5Y cells

  • Cell culture medium

  • Neurotoxin (e.g., 6-hydroxydopamine for Parkinson's model, amyloid-beta for Alzheimer's model)

  • Test compounds

  • Reagents for viability assays (e.g., MTT) and apoptosis assays (e.g., Annexin V/Propidium Iodide)

Procedure:

  • Cell Culture and Differentiation: SH-SY5Y cells are cultured and can be differentiated into a more mature neuronal phenotype using agents like retinoic acid.

  • Pre-treatment with Test Compounds: The cells are pre-treated with various concentrations of the this compound derivatives for a specific duration.

  • Induction of Neurotoxicity: A neurotoxin is added to the cell culture to induce neuronal damage.

  • Evaluation of Neuroprotection: The protective effect of the test compounds is assessed by measuring cell viability, apoptosis, and other relevant markers of neuronal health.

Signaling Pathway Diagram:

neuroprotective_pathway Neurotoxin Neurotoxin Oxidative Stress Oxidative Stress Neurotoxin->Oxidative Stress Inflammation Inflammation Neurotoxin->Inflammation Apoptotic Pathways Apoptotic Pathways Oxidative Stress->Apoptotic Pathways Inflammation->Apoptotic Pathways Neuronal Cell Death Neuronal Cell Death Apoptotic Pathways->Neuronal Cell Death Neuronal Survival Neuronal Survival This compound Derivative This compound Derivative Antioxidant Response Antioxidant Response This compound Derivative->Antioxidant Response Enhances Anti-inflammatory Effects Anti-inflammatory Effects This compound Derivative->Anti-inflammatory Effects Promotes Anti-apoptotic Effects Anti-apoptotic Effects This compound Derivative->Anti-apoptotic Effects Induces Antioxidant Response->Oxidative Stress Inhibits Anti-inflammatory Effects->Inflammation Inhibits Anti-apoptotic Effects->Apoptotic Pathways Inhibits

Caption: Potential neuroprotective mechanisms of this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the discovery of new drugs with a wide range of therapeutic applications. The ease of synthesis and the potential for diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, make these compounds highly attractive for further investigation.

Future research in this area should focus on:

  • Elucidation of precise mechanisms of action: A deeper understanding of the molecular targets and signaling pathways modulated by these derivatives will enable more rational drug design.

  • Comprehensive structure-activity relationship (SAR) studies: Systematic exploration of the chemical space around the this compound core will help in identifying the key structural features responsible for potency and selectivity for different biological activities.

  • In vivo efficacy and safety studies: Promising lead compounds identified from in vitro screening need to be evaluated in relevant animal models to assess their therapeutic potential and safety profiles.

  • Exploration of novel therapeutic areas: The diverse biological activities of these compounds suggest that their potential may extend beyond the areas discussed in this guide. Screening against other disease targets could unveil new therapeutic opportunities.

By leveraging the knowledge presented in this guide, researchers and drug development professionals can effectively harness the potential of this compound derivatives to address unmet medical needs.

References

An In-depth Technical Guide to the Synthesis of Piperidin-4-ones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Piperidin-4-ones in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds and natural products.[1] Within this structural class, the piperidin-4-one motif serves as a particularly versatile and crucial synthetic intermediate.[2] Its carbonyl functionality provides a reactive handle for a multitude of chemical transformations, allowing for the facile introduction of diverse substituents and the construction of complex molecular architectures. This strategic positioning of a ketone enables chemists to explore chemical space broadly, making piperidin-4-ones indispensable building blocks in the synthesis of therapeutics targeting a wide range of diseases, including central nervous system (CNS) disorders, cancer, and infectious diseases.[2][3][4] This guide provides an in-depth exploration of the core synthetic strategies used to construct this vital heterocyclic scaffold, focusing on the underlying principles, practical methodologies, and comparative advantages of each approach.

Part 1: Classical Approaches to Piperidin-4-one Synthesis

The synthesis of the piperidin-4-one core has been a subject of chemical research for over a century, leading to the development of robust and reliable methods that remain relevant today. These classical methods are prized for their simplicity, use of readily available starting materials, and scalability.

The Mannich Reaction: A Cornerstone of Piperidone Synthesis

The Mannich reaction is arguably the most fundamental and widely employed method for constructing 2,6-diaryl-substituted piperidin-4-ones.[5][6] This one-pot, multicomponent condensation reaction elegantly brings together an aldehyde, a ketone (such as acetone or dialkyl ketones), and an amine source (typically ammonia or ammonium acetate) to form the piperidone ring in a single, efficient step.[6][7]

Causality and Mechanistic Insight:

The elegance of the Mannich reaction lies in its convergent assembly of three simple components. The reaction proceeds through a cascade of imine formation and enolate addition. First, the aldehyde and amine condense to form an iminium ion. Concurrently, the ketone, acting as the enol or enolate component, undergoes a double addition to two equivalents of the iminium ion. The final intramolecular cyclization and dehydration yield the piperidin-4-one ring. The Petrenko-Kritschenko piperidone synthesis is a closely related named reaction that highlights the power of this multicomponent approach.[8]

Visualizing the Mannich Reaction Mechanism

Mannich_Mechanism Figure 1: Generalized Mannich Reaction for Piperidin-4-one Synthesis A Aldehyde (2 eq) Iminium Iminium Ion Formation A->Iminium B Amine (1 eq) B->Iminium C Ketone (1 eq) Enolate Enolate Formation C->Enolate Intermediate Open-Chain Intermediate Iminium->Intermediate reacts with Enolate->Intermediate attacks Cyclization Intramolecular Mannich Reaction Intermediate->Cyclization Product Piperidin-4-one Cyclization->Product Dieckmann_Workflow Figure 2: Workflow for Piperidin-4-one Synthesis via Dieckmann Condensation Start Primary Amine + 2 eq. α,β-Unsaturated Ester Step1 Double Aza-Michael Addition Start->Step1 Intermediate1 δ-Amino Diester Step1->Intermediate1 Step2 Dieckmann Condensation (Base-catalyzed) Intermediate1->Step2 Intermediate2 Cyclic β-Keto Ester Step2->Intermediate2 Step3 Hydrolysis & Decarboxylation (Acid) Intermediate2->Step3 Product N-Substituted Piperidin-4-one Step3->Product

References

An In-depth Technical Guide to the Stereochemistry of 2-Methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] The introduction of stereocenters, as seen in 2-Methylpiperidin-4-one, imparts a critical layer of complexity and opportunity, where biological activity is often dictated by the precise three-dimensional arrangement of the molecule. This guide provides a comprehensive examination of the stereochemistry of this compound, targeting professionals in drug development and chemical research. We will dissect the structural and conformational nuances of its enantiomers, explore robust methodologies for their asymmetric synthesis and chiral resolution, and detail definitive analytical techniques for stereochemical assignment. By synthesizing foundational principles with field-proven insights, this document serves as a technical resource for harnessing the stereochemical properties of this versatile building block in the rational design of novel therapeutics.

The Stereochemical Landscape of Substituted Piperidones

The biological activity of chiral molecules is intrinsically linked to their stereochemistry. Enantiomers, non-superimposable mirror images, can exhibit vastly different pharmacological and toxicological profiles due to their differential interactions with chiral biological targets like enzymes and receptors.[3] The 4-piperidone scaffold is a privileged structure in drug discovery, and substitution at the C-2 position introduces a chiral center, giving rise to (R)- and (S)-enantiomers of this compound.[2][4] Understanding and controlling this stereocenter is paramount for developing safe and efficacious drugs. This guide focuses on the critical aspects of stereocontrol, from synthesis to final structural verification.

Structural and Conformational Analysis of this compound Isomers

This compound possesses a single stereocenter at the C-2 position, leading to a pair of enantiomers: (R)-2-Methylpiperidin-4-one and (S)-2-Methylpiperidin-4-one.

G cluster_R (R)-2-Methylpiperidin-4-one cluster_S (S)-2-Methylpiperidin-4-one R_img R_img S_img S_img R_img->S_img Mirror Plane

Caption: Enantiomers of this compound.

The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain.[5][6][7] In this conformation, the methyl group at the C-2 position can occupy either an axial or an equatorial position.

  • Equatorial Conformer: The methyl group points away from the ring, which is generally the more stable conformation due to reduced steric hindrance (1,3-diaxial interactions).

  • Axial Conformer: The methyl group points perpendicular to the plane of the ring, leading to potential steric clashes with axial hydrogens at C-4 and C-6.

Nuclear Magnetic Resonance (NMR) studies on substituted piperidines confirm that substituents typically favor the equatorial position to achieve greater thermodynamic stability.[6] The conformational equilibrium is a crucial factor influencing the molecule's overall shape and its ability to bind to a biological target.

Strategies for Enantioselective Synthesis and Resolution

Controlling the stereochemistry of this compound can be achieved through two primary strategies: direct asymmetric synthesis to produce a single enantiomer or the resolution of a racemic mixture.

Asymmetric Synthesis Approaches

Modern synthetic chemistry offers powerful tools to construct chiral molecules with high enantioselectivity. Catalytic asymmetric synthesis is particularly valuable as a small amount of a chiral catalyst can generate large quantities of an enantioenriched product.

One prominent approach is the biomimetic organocatalytic asymmetric synthesis, which can be applied to produce 2-substituted piperidines.[8][9] For instance, a proline-catalyzed Mannich-type reaction between a cyclic imine and a ketone can yield enantioenriched piperidine derivatives with high enantiomeric excess (ee).[9][10]

G cluster_workflow Asymmetric Synthesis Workflow start Δ¹-Piperideine (Precursor) reaction Asymmetric Mannich Reaction start->reaction ketone Acetone or other Ketones ketone->reaction catalyst Chiral Organocatalyst (e.g., Proline) catalyst->reaction Catalyzes product Enantioenriched (R)- or (S)-2-Acetonylpiperidine reaction->product oxidation Oxidation Step product->oxidation final_product (R)- or (S)-2-Methylpiperidin-4-one oxidation->final_product

Caption: Asymmetric organocatalytic synthesis workflow.

Protocol: Organocatalytic Asymmetric Synthesis of a 2-Substituted Piperidine Precursor [8][9]

  • Preparation of Δ¹-piperideine: The cyclic imine precursor, Δ¹-piperideine, is prepared via N-chlorination of piperidine followed by base-mediated elimination of HCl.

  • Catalytic Reaction: To a solution of the chiral organocatalyst (e.g., L-proline, 20 mol%) in an appropriate solvent (e.g., benzonitrile), add the ketone (e.g., acetone, 3 equivalents).

  • Substrate Addition: Cool the mixture to 0°C and add the freshly prepared Δ¹-piperideine (1 equivalent) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography to yield the enantioenriched 2-acetonylpiperidine precursor.

  • Conversion to Target: The resulting precursor can then be converted to this compound through subsequent oxidation and decarboxylation steps.

The choice of solvent is critical; solvents like benzonitrile or acetonitrile have been shown to prevent product racemization effectively.[8][9]

Chiral Resolution of Racemic Mixtures

When an asymmetric synthesis is not feasible, resolution of a racemic mixture is a common and scalable alternative.[3]

Kinetic Resolution: This technique involves reacting the racemate with a chiral reagent or catalyst that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, enantioenriched starting material from the product.[11][12] For example, kinetic resolution of N-Boc-2-substituted piperidines can be achieved using a chiral base system like n-BuLi/(-)-sparteine, which selectively deprotonates one enantiomer.[11][12]

Diastereomeric Salt Formation: This classical method involves reacting the racemic piperidine (which is basic) with a chiral acid resolving agent (e.g., tartaric acid, mandelic acid).[3] This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties (such as solubility) and can be separated by fractional crystallization.[3]

G cluster_workflow Chiral Resolution via Diastereomeric Salts racemate Racemic (R/S)-2-Methylpiperidin-4-one salt_formation Salt Formation racemate->salt_formation agent Chiral Resolving Agent (e.g., (R,R)-Tartaric Acid) agent->salt_formation salts Mixture of Diastereomeric Salts ((R)-Piperidine-(R,R)-Tartrate) ((S)-Piperidine-(R,R)-Tartrate) salt_formation->salts crystallization Fractional Crystallization salts->crystallization separated_salts Separated Diastereomeric Salts (Based on solubility) crystallization->separated_salts liberation Base Treatment (e.g., NaOH) separated_salts->liberation enantiomers Pure (R)- and (S)-Enantiomers liberation->enantiomers

Caption: Workflow for chiral resolution by crystallization.

Protocol: Chiral Resolution via Diastereomeric Salt Formation [3]

  • Dissolution: Dissolve the racemic this compound in a suitable solvent, such as ethanol or methanol.

  • Addition of Resolving Agent: Add an equimolar amount of a single enantiomer of a chiral resolving acid (e.g., L-tartaric acid) to the solution.

  • Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. The choice of solvent is crucial and often determined empirically to maximize the solubility difference.[13]

  • Isolation: Collect the crystals by filtration.

  • Liberation of Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., aqueous NaOH) to neutralize the resolving acid and liberate the free base of the single enantiomer of this compound.

  • Extraction and Purification: Extract the enantiomerically pure amine with an organic solvent and purify as necessary. The mother liquor can be treated to recover the other enantiomer.

Definitive Stereochemical Assignment: A Multi-technique Approach

Assigning the absolute and relative stereochemistry requires robust analytical techniques. While chiroptical methods provide initial data, spectroscopic and crystallographic methods offer definitive proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the conformation of piperidine rings.[13] Analysis of proton (¹H) coupling constants can help differentiate between axial and equatorial substituents.[6][14]

  • ¹H NMR: The chemical shifts and coupling constants (J-values) of the ring protons are highly dependent on their dihedral angles. Typically, a large coupling constant (J ≈ 10-13 Hz) between vicinal protons indicates a diaxial relationship, while smaller couplings (J ≈ 2-5 Hz) suggest axial-equatorial or diequatorial arrangements.[15]

  • Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY) are invaluable for confirming spatial relationships. An NOE correlation between the methyl group protons and the axial protons at C-4 and C-6 would strongly suggest an axial orientation of the methyl group, whereas correlations to equatorial protons would indicate an equatorial position.

To determine enantiomeric purity, chiral derivatizing agents or chiral solvating agents can be used to convert the enantiomers into diastereomeric species that are distinguishable in the NMR spectrum.[16] For instance, 19F NMR spectroscopy in the presence of a chiral probe can be used for the enantiodifferentiation of 2-substituted piperidines, leading to sharp and discrete signals for each enantiomer.[16]

Table 1: Representative ¹H NMR Data for Substituted Piperidines

Proton PositionTypical Chemical Shift (ppm)Key Coupling Constants (Hz)Conformational Insight
H-2 (axial)2.5 - 3.1J(H2a, H3a) ≈ 10-12Diaxial coupling with H3a
H-2 (equatorial)2.8 - 3.5J(H2e, H3a) ≈ 2-4Axial-equatorial coupling
Methyl (equatorial)0.8 - 1.2-Generally upfield
Methyl (axial)1.0 - 1.5-Generally downfield, deshielded

Note: Actual values are highly dependent on the full substitution pattern and solvent.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry (if a heavy atom is present or by using anomalous dispersion).[4][13] It is the gold standard for structural elucidation, offering precise bond lengths, bond angles, and torsional angles that define the exact conformation of the piperidine ring and the configuration of the stereocenter.[4][17] The process involves growing a high-quality single crystal of the compound, which can be the most challenging step.[13]

Protocol: Single-Crystal X-ray Crystallography [7][13]

  • Crystal Growth: Obtain high-quality single crystals of an enantioenriched sample of this compound or a suitable derivative. Common techniques include slow evaporation of a solution, vapor diffusion, or cooling crystallization. The choice of solvent (e.g., ethanol, ethyl acetate) is critical.[5][13]

  • Data Collection: Mount a suitable crystal on a goniometer head in an X-ray diffractometer. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.[13]

  • Structure Solution and Refinement: Process the raw diffraction data to determine the unit cell and space group. Solve the crystal structure using direct or Patterson methods to find the initial atomic positions.

  • Final Structure Validation: Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final, accurate molecular structure, confirming the absolute configuration of the C-2 stereocenter.[13]

Implications for Medicinal Chemistry and Drug Design

The stereochemistry of this compound is not merely an academic detail; it is a critical determinant of biological function. The (R) and (S) enantiomers will interact differently with chiral protein targets. One enantiomer may fit perfectly into a binding pocket (the eutomer), while the other may have a weaker affinity or no affinity at all (the distomer). In some cases, the distomer may even be responsible for undesirable side effects or toxicity. Therefore, the development of stereochemically pure active pharmaceutical ingredients (APIs) is a regulatory and scientific imperative. By using this compound as a chiral building block, medicinal chemists can construct more complex molecules with a defined three-dimensional architecture, leading to drugs with improved potency, selectivity, and safety profiles.

Conclusion

The stereochemistry of this compound presents both a challenge and a significant opportunity in the field of drug discovery and development. A thorough understanding of its conformational preferences, coupled with mastery of asymmetric synthesis and chiral resolution techniques, allows researchers to access enantiomerically pure forms of this valuable scaffold. The application of sophisticated analytical methods, particularly NMR spectroscopy and X-ray crystallography, provides the definitive structural evidence required for regulatory approval and for building robust structure-activity relationships. As the demand for highly specific and safer pharmaceuticals grows, the principles and protocols detailed in this guide will remain essential for any scientist working with chiral piperidine derivatives.

References

Unlocking the Therapeutic Potential of 2-Methylpiperidin-4-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a multitude of approved pharmaceuticals.[1] Within this structural class, the piperidin-4-one scaffold has emerged as a particularly versatile pharmacophore, with its derivatives demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[2] This technical guide provides an in-depth exploration of the potential therapeutic applications of a fundamental building block within this family: 2-Methylpiperidin-4-one. While direct therapeutic data on this specific compound is nascent, this document will synthesize the extensive research on its derivatives to illuminate its potential as a valuable starting point for novel drug discovery programs. We will provide detailed experimental protocols for evaluating its hypothesized biological activities, present comparative data from key derivatives to establish a rationale for investigation, and delineate the underlying mechanistic principles.

The Piperidin-4-one Core: A Privileged Scaffold in Medicinal Chemistry

The piperidin-4-one nucleus is a six-membered heterocyclic ring containing a nitrogen atom and a ketone group. This arrangement provides a unique combination of structural rigidity, hydrogen bonding capabilities, and multiple points for chemical modification, making it an ideal starting point for the synthesis of diverse compound libraries.[2][3] The introduction of a methyl group at the 2-position, as in this compound, introduces a chiral center and can influence the conformational preferences of the ring, potentially leading to more specific interactions with biological targets.

The true value of the this compound scaffold lies in its role as a versatile intermediate in the synthesis of more complex and potent therapeutic agents.[2] Its chemical reactivity allows for modifications at the nitrogen atom, the ketone functionality, and the carbon backbone, enabling the exploration of a vast chemical space to optimize for efficacy and selectivity.

Potential Therapeutic Applications: An Evidence-Based Extrapolation

Based on the extensive literature on piperidin-4-one derivatives, we can hypothesize several promising therapeutic avenues for this compound and its future analogs.

Anticancer Activity

Derivatives of piperidin-4-one have shown significant promise as anticancer agents, acting through various mechanisms.[4][5] These include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.[5] For instance, certain 3,5-bis(benzylidene)-4-piperidone derivatives, which can be synthesized from a piperidin-4-one core, exhibit potent antiproliferative properties against various cancer cell lines.[6]

The proposed mechanism often involves the modulation of critical signaling pathways such as PI3K/Akt and the induction of apoptosis through the regulation of Bcl-2 family proteins and caspases.[4][5]

Table 1: Comparative Anticancer Activity of Representative Piperidin-4-one Derivatives

Compound ClassCancer Cell LineIC50/GI50 (µM)Reference
Benzoxazole-appended piperidinesMDA-MB-231 (Breast)1.66 ± 0.08[7]
N-SulfonylpiperidinesHCT-116 (Colorectal)3.94[7]
N-SulfonylpiperidinesHepG-2 (Hepatocellular)3.76[7]
N-SulfonylpiperidinesMCF-7 (Breast)4.43[7]
Doxorubicin (Control)MCF-7 (Breast)8.20 ± 0.39[7]
Vinblastine (Control)HCT-116 (Colorectal)3.21[7]

This table presents data for derivatives to illustrate the potential of the piperidin-4-one scaffold. Direct data for this compound is not currently available.

Antimicrobial Activity

The piperidin-4-one moiety is also a key feature in a number of compounds with significant antimicrobial properties.[4][8] Derivatives have been synthesized that exhibit activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[1][8] The mechanism of action is often attributed to the disruption of the bacterial cell membrane or the inhibition of essential enzymes.[9] Thiosemicarbazone derivatives of piperidin-4-ones, for example, have shown enhanced antifungal activity.[10]

Table 2: Antimicrobial Activity of a Representative Piperidin-4-one Derivative

MicroorganismCompoundMean MIC (µg/mL)Reference
Escherichia coliPiperitenone Epoxide512.2 ± 364.7[9]
Staphylococcus aureusPiperitenone Epoxide172.8 ± 180.7[9]

This table presents data for a related piperidinone derivative to illustrate the potential antimicrobial activity. Direct MIC values for this compound are not currently available.

Central Nervous System (CNS) Activity

The piperidine scaffold is prevalent in many CNS-active drugs.[5] Derivatives of piperidin-4-one have been investigated for a range of neurological and psychiatric conditions. For example, a potent 5-HT2A receptor inverse agonist, ACP-103, which contains a 1-methylpiperidin-4-yl moiety, has shown antipsychotic-like efficacy in preclinical models. While not a direct derivative of this compound, this highlights the potential of this scaffold to interact with CNS targets.

The ability of small molecules to cross the blood-brain barrier (BBB) is a critical factor for CNS activity.[8][11][12] The physicochemical properties of this compound suggest it may serve as a good starting point for the design of CNS-penetrant molecules.

Experimental Protocols for Therapeutic Evaluation

To empirically assess the therapeutic potential of this compound, a series of well-established in vitro assays are recommended.

Protocol for Anticancer Activity: Cell Viability (MTT) Assay

This protocol determines the concentration of the test compound that inhibits cell growth by 50% (GI50).

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colorectal cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using a dose-response curve.[2]

Protocol for Antimicrobial Activity: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • DMSO

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial two-fold dilutions in MHB in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol for CNS Penetration Potential: In Vitro BBB Model

Evaluating the potential of a compound to cross the blood-brain barrier is crucial for CNS drug development.[8][11][12] An in vitro model using Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1) is a common approach.[8][13]

Materials:

  • MDCK-MDR1 cells

  • Transwell inserts

  • Cell culture medium

  • This compound

  • Lucifer yellow (a marker for paracellular transport)

  • LC-MS/MS for compound quantification

Procedure:

  • Cell Culture: Culture MDCK-MDR1 cells on Transwell inserts to form a confluent monolayer, which mimics the BBB.

  • Permeability Assay:

    • Apical to Basolateral (A-B): Add this compound to the apical (upper) chamber and measure its concentration in the basolateral (lower) chamber over time.

    • Basolateral to Apical (B-A): Add the compound to the basolateral chamber and measure its concentration in the apical chamber over time.

  • Efflux Ratio Calculation: The efflux ratio is calculated as the permeability coefficient from the B-A direction divided by the permeability coefficient from the A-B direction. An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.

  • Integrity Check: Measure the transport of Lucifer yellow to ensure the integrity of the cell monolayer.

Visualization of Key Concepts

General Synthetic Accessibility

The this compound scaffold serves as a versatile starting point for the synthesis of a diverse range of derivatives.

Synthesis_Workflow This compound This compound N-Alkylation/Arylation N-Alkylation/Arylation This compound->N-Alkylation/Arylation Reductive_Amination Reductive_Amination This compound->Reductive_Amination Wittig/Horner-Wadsworth-Emmons Wittig/Horner-Wadsworth-Emmons This compound->Wittig/Horner-Wadsworth-Emmons Mannich_Reaction Mannich_Reaction This compound->Mannich_Reaction N-Substituted_Derivatives N-Substituted_Derivatives N-Alkylation/Arylation->N-Substituted_Derivatives 4-Amino_Derivatives 4-Amino_Derivatives Reductive_Amination->4-Amino_Derivatives 4-Alkylidene_Derivatives 4-Alkylidene_Derivatives Wittig/Horner-Wadsworth-Emmons->4-Alkylidene_Derivatives 3,5-Disubstituted_Derivatives 3,5-Disubstituted_Derivatives Mannich_Reaction->3,5-Disubstituted_Derivatives

Caption: Synthetic pathways from this compound.

Experimental Workflow for Anticancer Evaluation

A typical workflow for assessing the anticancer potential of a novel compound.

Anticancer_Workflow Start Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Start->Cell_Viability_Assay Determine_GI50 Determine GI50 Cell_Viability_Assay->Determine_GI50 Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Determine_GI50->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Determine_GI50->Cell_Cycle_Analysis Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) Apoptosis_Assay->Mechanism_of_Action Cell_Cycle_Analysis->Mechanism_of_Action Lead_Compound Lead Compound Mechanism_of_Action->Lead_Compound

References

An In-depth Technical Guide to 2-Methylpiperidin-4-one: A Versatile Chiral Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Privileged Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the piperidine ring stands as the most ubiquitous nitrogen-containing heterocycle in FDA-approved pharmaceuticals.[1][2] Its prevalence is not accidental; the piperidine motif offers a robust, three-dimensional (3D) scaffold that can be strategically functionalized to orient pharmacophoric elements into the complex topographies of biological targets. Within this important class of heterocycles, 2-Methylpiperidin-4-one emerges as a particularly valuable building block. It presents a unique convergence of functionalities: a secondary amine for diverse substitution, a ketone for a host of transformations, and a chiral center at the C2 position. This inherent chirality and trifunctionality provide an exceptional starting point for the synthesis of complex, sp³-rich molecules, enabling a more thorough exploration of chemical space beyond the flat, aromatic structures that have historically dominated drug discovery.[3][4]

This guide provides a deep dive into the core reactivity and synthetic utility of this compound. Moving beyond a simple catalog of reactions, we will explore the causality behind experimental choices, present validated protocols, and illustrate how this versatile scaffold serves as a cornerstone in the construction of sophisticated molecular architectures.

Core Characteristics of this compound

This compound is typically supplied as a solid, often as its hydrochloride salt to improve stability and handling.[5][6][7] The presence of the methyl group at the C2 position introduces a permanent stereocenter, making enantiomerically pure forms, such as (S)-2-Methylpiperidin-4-one, highly sought-after starting materials for asymmetric synthesis.[5][8][9]

Table 1: Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₆H₁₁NO[10]
Molar Mass 113.16 g/mol [10]
CAS Number 71322-99-1 (racemate)[10]
790667-45-7 ((S)-enantiomer HCl)[5][9]
Appearance Colorless to light yellow liquid or solid[7][10]
Boiling Point 80-83 °C @ 10 Torr[10]
Density ~0.951 g/cm³ (Predicted)[10]
Storage 2-8°C, under inert atmosphere[7][10]

A Trifunctional Scaffold: Mapping the Reactive Sites

The synthetic versatility of this compound stems from its three distinct reactive centers. Understanding the chemoselectivity and reactivity of each site is paramount to designing efficient and elegant synthetic routes.

Caption: Key reactive centers of the this compound scaffold.

Core Synthetic Transformations: A Mechanistic Approach

Functionalization at the N1-Position: Building Molecular Diversity

The secondary amine is arguably the most frequently utilized handle for derivatization.

Direct alkylation of the piperidine nitrogen with alkyl halides can be effective but often requires harsh conditions and strong bases, and risks over-alkylation.[11] Reductive amination offers a milder, more versatile, and highly controllable alternative for installing a vast array of substituents.[12]

The Causality: This one-pot procedure hinges on the differential reactivity of the reducing agent. The reaction first involves the condensation of the secondary amine with an aldehyde or ketone to form a transient, electrophilic iminium ion. A hydride reagent, chosen for its ability to selectively reduce the C=N⁺ bond in the presence of the starting carbonyl compound, then delivers a hydride to furnish the N-alkylated product.[12][13] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mildness, tolerance of slightly acidic conditions (which catalyze iminium formation), and reduced toxicity compared to its cyanoborohydride counterpart.[12][14]

N_Alkylation_Workflow start This compound + Aldehyde/Ketone (R'COR'') step1 Iminium Ion Formation (Acidic Catalyst, e.g., AcOH) start->step1 Condensation step2 Hydride Reduction (e.g., NaBH(OAc)₃) step1->step2 Selective Reduction end N-Alkylated Product step2->end

Caption: Workflow for N-Alkylation via Reductive Amination.

Protocol 1: General Procedure for N-Alkylation via Reductive Amination
  • Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1-1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) (1.1 eq), to liberate the free amine from its hydrochloride salt.

  • Iminium Formation: If the carbonyl compound is unreactive, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Transformations at the C4-Ketone: Accessing Key Intermediates

The ketone functionality is a gateway to crucial 4-substituted piperidine derivatives, particularly 4-aminopiperidines.

This reaction is mechanistically similar to the N-alkylation described above, but the roles are reversed. The piperidinone ketone is the electrophile, which reacts with a primary or secondary amine (R¹R²NH) to form an iminium ion, which is then reduced in situ. This transformation is fundamental for synthesizing compounds where the piperidine core is attached to the rest of the molecule via a C-N bond at the 4-position.[15][16]

C4_Reductive_Amination_Workflow start N-Protected This compound + Amine (R'R''NH) step1 Iminium Ion Formation start->step1 Condensation step2 Hydride Reduction (e.g., NaBH₃CN, NaBH(OAc)₃) step1->step2 Reduction end 4-Amino-2-methylpiperidine Derivative step2->end

Caption: Workflow for C4-Reductive Amination.

Self-Validating System: A critical aspect of this protocol is the protection of the N1-amine. Without a protecting group (e.g., Boc, Cbz, or a robust N-alkyl group), the secondary amine of the starting material can compete in the reaction, leading to dimerization and other side products. Thus, the protocol's success is inherently tied to the use of an N-protected starting material, ensuring chemoselectivity.

Spiropiperidines are highly sought-after motifs in drug discovery as they introduce significant three-dimensionality.[4] this compound is an excellent precursor for 4-spiropiperidines. A common strategy involves a tandem reaction where a δ-amino-β-ketoester reacts with the piperidinone to generate the spirocyclic core in a single, efficient step.[17] This approach underscores the power of using multifunctional building blocks to rapidly construct complex molecular frameworks.

Reactivity at the α-Carbons (C3/C5)

While less common, the C3 and C5 positions are amenable to functionalization via enolate chemistry. Regioselectivity can be a challenge. However, under specific conditions using strong, hindered bases, it is possible to form the enolate and trap it with an electrophile. For instance, regioselective C5-alkylation has been achieved in one-flask procedures involving aldehydes and a silane reducing agent, showcasing advanced methods to control reactivity on the piperidinone ring.[18]

Application in the Synthesis of Bioactive Agents: Case Studies

The true value of a building block is demonstrated by its application in synthesizing molecules with significant biological function.

Case Study 1: MDM2-p53 Interaction Inhibitors

The piperidinone core is a validated scaffold for inhibitors of the MDM2-p53 protein-protein interaction, a key target in oncology. In the development of potent inhibitors, the 2-methyl-4-piperidone scaffold is used to precisely orient the key pharmacophoric groups into the hydrophobic binding pockets of MDM2. The synthesis often involves an initial N-alkylation followed by modifications at the C3 position, demonstrating the use of multiple reactive sites on the building block to achieve the final complex structure.[19]

Case Study 2: DPP-4 Inhibitors (Alogliptin Analogues)

Alogliptin is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4) for the treatment of type-2 diabetes. Its structure features a (R)-3-aminopiperidinyl moiety. Synthetic strategies towards novel analogues have utilized piperidinone precursors. For example, a spirocyclic analogue was synthesized starting from a functionalized cyclopropane that was elaborated into a piperidone ring, which was then converted to the desired aminopiperidine and coupled to the pyrimidinedione core.[20] This highlights how piperidinone intermediates are central to creating the crucial amine-bearing heterocyclic component of these inhibitors.

Case Study 3: Atypical Opioid Receptor Modulators (SR-17018)

The novel biased opioid agonist SR-17018, which produces analgesia with reduced respiratory depression, features a complex piperidine-benzimidazolone structure.[21] The synthesis of this molecule and its analogues relies on a 4-aminopiperidine intermediate, which is readily accessible from a corresponding N-substituted 4-piperidone via reductive amination. The piperidine ring serves as the central hub connecting the chlorophenylmethyl group to the dichlorobenzimidazolone core, underscoring its role as a versatile linker and scaffold.[21]

Conclusion

As a Senior Application Scientist, my experience has consistently shown that the strategic selection of starting materials is a critical determinant of synthetic efficiency and success. This compound is a prime example of a high-value building block that delivers on multiple fronts. Its inherent chirality, orthogonal reactivity at the nitrogen and carbonyl carbon, and potential for further functionalization make it an exceptionally powerful tool. It provides a direct and reliable route to chiral piperidine scaffolds that are central to the design of next-generation therapeutics. By understanding the mechanistic nuances of its reactivity, researchers can unlock its full potential to rapidly generate libraries of complex, three-dimensional molecules, accelerating the pace of drug discovery and development.

References

IUPAC name for 2-Methylpiperidin-4-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methylpiperidin-4-one Hydrochloride: Properties, Synthesis, and Applications

Introduction

This compound hydrochloride is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. As a chiral building block, it provides a valuable scaffold for the synthesis of complex molecular architectures, particularly for pharmacologically active agents. The piperidin-4-one core is a well-established pharmacophore, known to be a versatile intermediate in the creation of compounds with a wide range of biological activities, including anticancer, anti-HIV, and antibacterial properties.[1] This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive overview of the nomenclature, physicochemical properties, synthesis, reactivity, and applications of this compound hydrochloride, with a focus on its enantiomeric forms which are critical for developing stereospecific pharmaceuticals targeting the central nervous system (CNS).[2][3]

Part 1: Molecular Identity and Physicochemical Properties

The precise identification and characterization of this compound hydrochloride are fundamental for its effective use in research and synthesis. The compound is a chiral molecule, existing as two distinct enantiomers, (S) and (R), as well as a racemic mixture. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it highly suitable for various laboratory applications and pharmaceutical formulations.[2]

Nomenclature and Structure

The systematic naming and structural identifiers for the enantiomeric and racemic forms of this compound hydrochloride are crucial for unambiguous scientific communication.

Identifier(S)-Enantiomer(R)-EnantiomerRacemic/Unspecified
IUPAC Name (2S)-2-Methylpiperidin-4-one hydrochloride[4][5](2R)-2-Methylpiperidin-4-one hydrochloride[6]This compound hydrochloride[7]
CAS Number 790667-45-7[4][8]1434126-97-2[6]13729-77-6[7]
Molecular Formula C₆H₁₂ClNO[4][8]C₆H₁₂ClNO[6]C₆H₁₂ClNO[7]
Molecular Weight 149.62 g/mol [4][8]149.62 g/mol [6]149.62 g/mol
InChI Key ACXLFVKOKDSUOU-JEDNCBNOSA-N[4]ACXLFVKOKDSUOU-BYPYZUCNSA-NACXLFVKOKDSUOU-UHFFFAOYSA-N
Canonical SMILES C[C@H]1CC(=O)CCN1.Cl[6]C[C@@H]1CC(=O)CCN1.Cl[6]CC1CC(=O)CCN1.Cl
Physicochemical Data

The physical and chemical properties of this compound hydrochloride dictate its handling, storage, and application in chemical reactions.

PropertyDescriptionSource(s)
Physical Form White to off-white solid.[6]
Solubility As a hydrochloride salt, it exhibits enhanced solubility in water and polar protic solvents like methanol.[2]
Storage Conditions Store in a dry, well-ventilated place. Recommended storage is under an inert atmosphere at room temperature or refrigerated (2-8°C) for long-term stability.[3][4][8][9]
Purity Commercially available with purities typically ≥97%.[6][10]

Part 2: Synthesis and Characterization

The synthesis of enantiomerically pure this compound hydrochloride is a key process for its application in asymmetric synthesis. Following synthesis, rigorous analytical characterization is required to confirm the structure, identity, and purity of the final product.

General Synthetic Approach

While multiple synthetic routes exist, a common and effective strategy involves the asymmetric synthesis of the N-protected piperidinone ring, followed by deprotection and subsequent treatment with hydrochloric acid to form the stable salt. The parent compound, 4-piperidone, often serves as a foundational precursor in more complex syntheses.[11]

G cluster_0 Synthesis Workflow Start N-Protected Piperidinone Precursor (e.g., N-Boc-4-piperidone) Step1 Asymmetric Methylation (α-position to nitrogen) Start->Step1 Chiral auxiliary or catalyst Step2 Deprotection (Removal of Boc group) Step1->Step2 e.g., TFA or HCl Step3 Acidification (Addition of HCl) Step2->Step3 HCl in ether or methanol End (R)- or (S)-2-Methylpiperidin-4-one HCl Step3->End

Caption: General workflow for the synthesis of chiral this compound HCl.

Experimental Protocol: Conceptual Synthesis

This protocol outlines a generalized method for the final step of the synthesis, which is the salt formation from the free base.

  • Dissolution: Dissolve 1.0 equivalent of this compound (free base) in a suitable anhydrous solvent, such as diethyl ether or methanol.

  • Acidification: Cool the solution in an ice bath (0°C). Slowly add 1.1 equivalents of a saturated solution of hydrogen chloride in the chosen solvent dropwise while stirring.

  • Precipitation: Continue stirring at 0°C for 1-2 hours. A white solid, the hydrochloride salt, will typically precipitate out of the solution.[12]

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous solvent to remove any unreacted starting material or excess acid.

  • Drying: Dry the resulting white solid under vacuum at a moderate temperature (e.g., 40-50°C) to yield the final this compound hydrochloride product.[12]

Analytical Characterization

Confirmation of the product's identity and purity is achieved through standard analytical techniques. Commercial suppliers often provide data from methods such as NMR, HPLC, and LC-MS.[5][8]

  • NMR Spectroscopy: ¹H NMR is used to confirm the presence of the methyl group, the piperidine ring protons, and the N-H proton. ¹³C NMR will show a characteristic peak for the ketone carbonyl carbon.

  • Mass Spectrometry (MS): Provides the molecular weight of the free base cation, confirming the core molecular structure.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. Chiral HPLC columns are essential for resolving the (R) and (S) enantiomers and determining enantiomeric excess (e.e.).

  • Certificate of Analysis (COA): A document provided by suppliers that certifies the product's identity, purity, and other quality control parameters.[6]

Part 3: Chemical Reactivity and Applications

The synthetic utility of this compound hydrochloride stems from the reactivity of its two primary functional groups: the secondary amine and the ketone. This dual reactivity allows for diverse chemical modifications.

Core Reactivity Profile

The molecule can undergo a variety of chemical transformations, making it a versatile intermediate.[2]

  • N-Functionalization: The secondary amine is nucleophilic and can be readily alkylated, acylated, or used in reductive amination reactions to introduce substituents on the nitrogen atom.

  • C4-Ketone Chemistry: The ketone at the C4 position can undergo nucleophilic addition, condensation with other carbonyl compounds, reduction to the corresponding alcohol, or conversion into an enamine.[2]

G Core This compound N_Alkylation N-Alkylation / Acylation Core->N_Alkylation Electrophile (R-X) Ketone_Reduction Ketone Reduction Core->Ketone_Reduction Reducing Agent (NaBH₄) Reductive_Amination Reductive Amination Core->Reductive_Amination Amine, Reducing Agent Condensation Condensation Rxn Core->Condensation Carbonyl Compound

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, and its 2-methyl derivative is a valuable chiral building block for creating enantiomerically pure therapeutic agents.[3]

  • CNS Drug Development: This scaffold is frequently utilized in the synthesis of compounds targeting central nervous system disorders.[2] The defined stereochemistry at the C2 position is critical for achieving selective interaction with biological targets such as receptors and enzymes.

  • Structure-Activity Relationship (SAR) Studies: The compound serves as a key starting material in SAR studies to explore how modifications to the piperidine ring affect a drug's efficacy and selectivity.[2]

  • Pharmaceutical Intermediates: It is a crucial intermediate in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). For instance, the related piperidine structure is a core component of the migraine medication Naratriptan.[13]

Part 4: Safety, Handling, and Storage

Proper safety and handling procedures are mandatory when working with this compound hydrochloride to minimize risk to laboratory personnel.

Hazard Identification

The compound is classified with specific hazards according to the Globally Harmonized System (GHS).

Hazard InformationDetailsSource(s)
GHS Pictogram GHS07 (Exclamation Mark)[6][8]
Signal Word Warning[4][6][8]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4][6][8]
Precautionary Statements P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][8]
Safe Handling and Emergency Protocols

A strict protocol should be followed to ensure safety.

  • Engineering Controls: Always handle the solid compound inside a certified chemical fume hood to avoid inhalation of dust.[14] Ensure that eyewash stations and safety showers are readily accessible.[14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[15][16]

  • Handling: Avoid formation of dust and aerosols.[16] Use spark-proof tools and avoid sources of ignition.[14]

  • First Aid - Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[15]

  • First Aid - Skin/Eye Contact: In case of skin contact, wash off immediately with soap and plenty of water.[16] For eye contact, rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[15]

  • First Aid - Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison center or doctor immediately.[15][16]

Storage and Disposal
  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, preferably under an inert atmosphere as recommended.[4][8][14]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste. Do not allow it to enter drains or waterways.[15]

Conclusion

This compound hydrochloride is a fundamentally important chiral intermediate in modern synthetic and medicinal chemistry. Its well-defined structure, coupled with the versatile reactivity of its amine and ketone functionalities, makes it an invaluable tool for the construction of complex, stereochemically pure molecules. A thorough understanding of its properties, synthesis, and handling requirements is essential for researchers aiming to leverage this compound in the discovery and development of novel therapeutics.

References

Methodological & Application

Synthesis of 2-Methylpiperidin-4-one: An Application Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, two-step protocol for the synthesis of 2-Methylpiperidin-4-one, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis proceeds via the formation of a 2-methylpyridin-4-one intermediate from ethyl 3-oxobutanoate (ethyl acetoacetate), followed by catalytic hydrogenation to yield the target saturated heterocycle. This document is intended for researchers, chemists, and drug development professionals, offering a detailed methodology grounded in established chemical principles, complete with mechanistic insights, safety considerations, and characterization guidelines.

Introduction

The piperidine scaffold is a privileged structure in pharmacology, forming the core of numerous approved therapeutic agents. Substitution on the piperidine ring allows for fine-tuning of a molecule's physicochemical properties and biological activity. This compound, in particular, serves as a key intermediate for creating derivatives with stereochemical complexity, offering a vector for substitution at the 2-position adjacent to the nitrogen atom.

The synthetic route detailed herein was chosen for its reliability and scalability, leveraging common starting materials and well-understood chemical transformations. The strategy involves two primary stages:

  • Formation of the Aromatic Precursor: Synthesis of 2-methylpyridin-4-one through a condensation and cyclization reaction.

  • Heterocyclic Ring Reduction: Catalytic hydrogenation of the pyridone intermediate to the target this compound.

This guide provides the necessary detail to enable a skilled chemist to reproduce this synthesis, understand the rationale behind the procedural steps, and validate the final product.

Overall Synthesis Pathway

The logical flow of the synthesis is outlined below, beginning with the construction of the pyridone ring and concluding with its saturation.

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Hydrogenation A Ethyl 3-oxobutanoate + Ammonia B 2-Methylpyridin-4-one (Intermediate) A->B Condensation & Cyclization C 2-Methylpyridin-4-one D This compound (Final Product) C->D Catalytic Hydrogenation (PtO₂, H₂)

Figure 1: High-level workflow for the synthesis of this compound.

Part 1: Synthesis of 2-Methylpyridin-4-one (Intermediate)

The synthesis of the pyridone precursor is achieved via a Hantzsch-like pyridine synthesis, which involves the condensation of a β-ketoester with an enamine (formed in situ from another equivalent of the β-ketoester and ammonia) and subsequent cyclization and dehydration/oxidation. For simplicity and practicality, this can often be achieved in a one-pot reaction by heating the β-ketoester with an ammonia source.

Mechanism Rationale

The formation of the 4-pyridone ring from ethyl 3-oxobutanoate and ammonia involves several key steps. First, ammonia reacts with one molecule of the β-ketoester to form an enamine, ethyl 3-aminobut-2-enoate. This enamine then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of ethyl 3-oxobutanoate in a Michael-type addition. The resulting intermediate undergoes an intramolecular condensation (cyclization) by the attack of the newly added nitrogen onto the ester carbonyl, followed by elimination of ethanol. Subsequent tautomerization and dehydration lead to the stable aromatic 2-methylpyridin-4-one ring system. The pyridone form is in tautomeric equilibrium with its 4-hydroxy-pyridine form, with the keto form generally predominating.

Tautomerism Pyridone 2-Methylpyridin-4-one (Keto Form) Hydroxypyridine 2-Methylpyridin-4-ol (Enol Form) Pyridone->Hydroxypyridine Tautomerization

Figure 2: Tautomeric equilibrium of the pyridone intermediate.

Experimental Protocol

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMolesEquiv.
Ethyl 3-oxobutanoate130.1426.0 g (23.8 mL)0.202.0
Ammonium Acetate77.087.7 g0.101.0
Ethanol46.07100 mL-Solvent

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 3-oxobutanoate (26.0 g, 0.20 mol) and ammonium acetate (7.7 g, 0.10 mol).

  • Add 100 mL of ethanol to the flask to dissolve the reagents.

  • Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Maintain the reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form upon cooling.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation of the product.

  • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol (2 x 20 mL).

  • Dry the collected solid under vacuum to yield 2-methylpyridin-4-one as a crystalline solid. The typical yield is in the range of 60-70%.

Part 2: Catalytic Hydrogenation to this compound

The aromatic pyridone ring is reduced to the saturated piperidinone using heterogeneous catalytic hydrogenation. Platinum(IV) oxide (PtO₂, Adams' catalyst) is an effective catalyst for this transformation. The reaction is performed under hydrogen pressure in an acidic medium, which helps to activate the ring towards reduction and prevent catalyst poisoning.[1]

Mechanism Rationale: Heterogeneous Catalysis

The hydrogenation occurs on the surface of the platinum metal catalyst. Both the pyridone substrate and molecular hydrogen (H₂) adsorb onto the catalyst surface. The H-H bond of the molecular hydrogen is cleaved, forming active platinum-hydride species. The adsorbed pyridone then undergoes stepwise addition of hydrogen atoms across the double bonds of the ring, leading to the saturated piperidine structure. The acidic solvent (glacial acetic acid) protonates the pyridine nitrogen, which facilitates its reduction.

Hydrogenation_Mechanism cluster_surface Platinum Catalyst Surface H2 H₂ (gas) H_ads H (adsorbed) H2->H_ads Adsorption & Dissociation Substrate Pyridone (solution) Sub_ads Pyridone (adsorbed) Substrate->Sub_ads Adsorption H_ads->Sub_ads Stepwise H Addition Product Piperidinone (desorbed) Sub_ads->Product Desorption

Figure 3: Conceptual overview of heterogeneous catalytic hydrogenation.

Experimental Protocol

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMolesNotes
2-Methylpyridin-4-one109.135.45 g0.05From Part 1
Platinum(IV) oxide (PtO₂)227.080.57 g0.00255 mol%
Glacial Acetic Acid60.0550 mL-Solvent
Hydrogen (H₂) gas2.02--High-pressure cylinder

Safety Precaution: This procedure involves the use of high-pressure hydrogen gas and a pyrophoric catalyst (when reduced and dry). It must be conducted in a specialized high-pressure reactor (autoclave or Parr hydrogenator) by trained personnel within a fume hood. Ensure all fittings are secure and the system is properly purged.

Procedure:

  • Place 2-methylpyridin-4-one (5.45 g, 0.05 mol) into the stainless-steel vessel of a high-pressure hydrogenation apparatus.

  • Add 50 mL of glacial acetic acid to dissolve the substrate.

  • Carefully add the Platinum(IV) oxide catalyst (0.57 g, 5 mol%) to the vessel. Note: The catalyst is added before sealing and purging.

  • Seal the reactor according to the manufacturer's instructions.

  • Purge the system by pressurizing with nitrogen (3-4 times) and then with hydrogen (2-3 times) to remove all air.

  • Pressurize the reactor with hydrogen gas to 50-70 bar (approx. 725-1015 psi).

  • Begin vigorous stirring or shaking of the reaction vessel. The hydrogenation is typically run at room temperature (20-25 °C).

  • Monitor the reaction by observing the pressure drop in the reactor. The reaction is complete when hydrogen uptake ceases (typically 6-10 hours).[1]

  • Once the reaction is complete, vent the excess hydrogen carefully. Purge the reactor with nitrogen gas.

  • Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst on the Celite pad is active and can ignite in the presence of air and flammable solvents. Quench the filter cake immediately with water before disposal.

  • Transfer the filtrate to a round-bottom flask and remove the acetic acid under reduced pressure using a rotary evaporator.

  • Dissolve the residue in water (50 mL) and cool in an ice bath.

  • Carefully basify the aqueous solution to pH > 10 by the slow addition of a concentrated sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary. The expected product is a colorless or light yellow oily liquid.[2]

Characterization of this compound

The identity and purity of the final product should be confirmed using standard analytical techniques.

Physical Properties:

PropertyValueReference
Molecular FormulaC₆H₁₁NO-
Molecular Weight113.16 g/mol -
AppearanceColorless to light yellow oily liquid[2]
Boiling Point225-228 °C[2]

Spectroscopic Data (Expected):

  • ¹H NMR: The spectrum will show the disappearance of aromatic protons from the pyridone precursor. Expect to see aliphatic signals corresponding to the piperidine ring protons. Key signals would include a doublet for the methyl group (~1.1-1.3 ppm), a multiplet for the proton at C2, and complex multiplets for the methylene protons at C3, C5, and C6. A broad singlet for the N-H proton will also be present.

  • ¹³C NMR: The spectrum should show 6 distinct carbon signals in the aliphatic region. Aromatic signals (~120-160 ppm) will be absent. A carbonyl signal (C=O) is expected around 208-212 ppm.

  • FT-IR (Neat Film): The infrared spectrum is a critical tool for confirming the functional groups.

    • N-H Stretch: A moderate, sharp peak around 3300-3350 cm⁻¹.

    • C-H Stretch (aliphatic): Strong peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

    • C=O Stretch (ketone): A strong, sharp absorption band around 1710-1720 cm⁻¹. The absence of aromatic C=C stretch bands (1500-1600 cm⁻¹) confirms the complete reduction of the precursor.

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z = 113.

References

Application Notes & Protocols: The Strategic Use of 2-Methylpiperidin-4-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in modern pharmaceuticals, particularly in agents targeting the central nervous system (CNS).[1][2] This guide focuses on 2-Methylpiperidin-4-one, a chiral derivative that serves as a versatile and strategically important building block in drug discovery. The introduction of a methyl group at the C2 position offers a critical handle for modulating stereochemistry, which can profoundly influence target engagement, selectivity, and pharmacokinetic properties. The ketone at the C4 position provides a robust site for chemical elaboration. Herein, we provide an in-depth exploration of the core applications of this compound, detailed experimental protocols for its derivatization, and the causal reasoning behind these synthetic strategies, designed for researchers, medicinal chemists, and drug development professionals.

Core Concepts: Why this compound?

The value of this compound in medicinal chemistry is rooted in three key structural features:

  • The Piperidine Core: This saturated heterocycle is a privileged scaffold. Its three-dimensional chair conformation allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[1][3]

  • The C4-Ketone: This functional group is not merely a passive structural element; it is a versatile chemical handle. It readily participates in reactions such as reductive amination, Wittig reactions, and aldol condensations, enabling the introduction of a vast array of side chains and functional groups.[4]

  • The C2-Methyl Group: This feature introduces chirality, providing a route to enantiomerically pure compounds.[5] Stereochemistry is paramount in drug design, as different enantiomers of a drug can exhibit vastly different potency, selectivity, and toxicity profiles. Furthermore, the methyl group itself can engage in beneficial hydrophobic or CH-π interactions within a protein binding pocket, potentially enhancing affinity and selectivity.[6]

These features make this compound a valuable starting material for creating libraries of complex molecules for screening and lead optimization, especially in the development of CNS agents, kinase inhibitors, and various other therapeutic agents.[5][6]

Key Synthetic Strategies & Applications

The two primary sites for synthetic modification on the this compound scaffold are the ring nitrogen (N1) and the C4-ketone. The following sections detail the most common and powerful strategies for derivatization at these positions.

N-Alkylation: Modulating Physicochemical Properties

Modification of the secondary amine at the N1 position is a fundamental strategy to tune a molecule's properties. N-alkylation can alter solubility, lipophilicity (LogP), and basicity (pKa), which in turn affects absorption, distribution, metabolism, and excretion (ADME) profiles.

Causality Behind the Method: The N-alkylation of a secondary amine with an alkyl halide proceeds via a classic SN2 mechanism.[7] The choice of a non-nucleophilic, sterically hindered base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), is critical. These bases are strong enough to deprotonate the secondary amine, facilitating its attack on the electrophilic alkyl halide, but are too bulky to compete as nucleophiles themselves, thus minimizing the formation of unwanted quaternary ammonium salts or reaction with the alkylating agent.[8][9] Anhydrous polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are ideal as they effectively solvate the reactants without interfering with the reaction.[9]

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification Start This compound (Hydrochloride Salt) Base Add Base (e.g., K₂CO₃) & Anhydrous Solvent (ACN/DMF) Start->Base Neutralize & Dissolve Reagent Add Alkyl Halide (R-X) (e.g., Benzyl Bromide) Base->Reagent Reaction Stir at RT to 60°C Monitor by TLC/LC-MS Reagent->Reaction Workup Aqueous Workup (Quench, Extract) Reaction->Workup Purify Column Chromatography Workup->Purify Product N-Alkylated Product Purify->Product

Caption: General workflow for the N-alkylation of this compound.

Reductive Amination: Building Molecular Complexity at C4

Reductive amination is one of the most powerful and widely used C-N bond-forming reactions in medicinal chemistry.[10] It allows for the direct coupling of the C4-ketone with a primary or secondary amine, generating a new, more complex amine derivative in a single pot. This method is central to building libraries of compounds for structure-activity relationship (SAR) studies.[11]

Causality Behind the Method: The reaction proceeds in two distinct stages: (1) formation of a hemiaminal intermediate, which then dehydrates to form an iminium ion, and (2) reduction of this iminium ion to the final amine. The success of the one-pot reaction hinges on the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[11][12] It is a mild and selective hydride donor that is notably slower to reduce ketones than the corresponding iminium ions. This selectivity allows the iminium ion to form in sufficient concentration before being reduced, driving the reaction to completion.[12] The reaction is often performed in non-protic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to favor the dehydration step required for iminium ion formation.[13]

Reductive_Amination Ketone This compound Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Amine Primary/Secondary Amine (R₂NH) Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product C4-Aminated Product Iminium->Product Reduction STAB NaBH(OAc)₃ (STAB) STAB->Product

Caption: Mechanism of reductive amination at the C4 position.

Application in Kinase Inhibitor Design

The piperidine scaffold is a common feature in many approved kinase inhibitors.[3] The 2-methyl group can serve as a "toehold" for enhancing binding affinity and selectivity through specific interactions in the kinase hinge region or hydrophobic pockets.[6] For example, in the development of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, a methyl group on a piperazine ring (a close analog) was found to make a critical CH-π interaction with the enzyme, significantly boosting potency.[6] By applying the synthetic handles of this compound (N-alkylation and C4-derivatization), medicinal chemists can systematically explore the chemical space around this privileged core to develop novel and selective kinase inhibitors.[14][15]

Kinase_Binding cluster_enzyme Kinase Active Site cluster_inhibitor Inhibitor Scaffold Hinge Hinge Region (H-Bonding) HydrophobicPocket Hydrophobic Pocket Core 2-Methylpiperidine Core N1_Sub N1-Substituent C4_Sub C4-Substituent Methyl C2-Methyl Methyl->HydrophobicPocket CH-π / van der Waals Interaction N1_Sub->Hinge H-Bonding/ Vector to Solvent

Caption: Conceptual model of a 2-methylpiperidine scaffold in a kinase active site.

Bioisosteric Replacement Strategies

Bioisosterism refers to the substitution of atoms or groups within a molecule with other groups that have similar physicochemical properties, with the goal of enhancing potency, selectivity, or ADME characteristics.[16][17] The 2-methyl group can be considered a bioisostere for other small substituents. Introducing this group in place of a hydrogen atom can subtly alter the conformation of the piperidine ring and increase lipophilicity, which can improve membrane permeability or shield adjacent functional groups from metabolic degradation.[18]

Table 1: Physicochemical Property Modulation by C2-Methylation

Compound Molecular Weight Calculated LogP (cLogP) pKa (Predicted) Comment
Piperidin-4-one 99.13 -0.35 ~8.5 Parent scaffold, more hydrophilic.

| this compound | 113.16 | 0.15 | ~8.7 | Increased lipophilicity and steric bulk due to the methyl group.[18] |

Note: cLogP and pKa values are estimates from chemical software and serve for comparative purposes.

Detailed Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.

Protocol 1: General Procedure for N-Alkylation of (R/S)-2-Methylpiperidin-4-one

This protocol describes the N-alkylation of the hydrochloride salt of this compound with an illustrative alkylating agent, benzyl bromide.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add (R)-2-Methylpiperidin-4-one hydrochloride (1.0 eq., e.g., 150 mg, 1.0 mmol).

  • Solvent and Base Addition: Add anhydrous acetonitrile (10 mL). To the resulting suspension, add anhydrous potassium carbonate (K₂CO₃) (2.5 eq., e.g., 345 mg, 2.5 mmol). The base neutralizes the HCl salt and serves as the proton scavenger for the reaction.

  • Reagent Addition: Add benzyl bromide (1.1 eq., e.g., 0.13 mL, 1.1 mmol) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.

  • Workup: Upon completion, filter the solid K₂CO₃ and salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (DCM, 20 mL) and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and then brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-2-methylpiperidin-4-one.[8][19]

Protocol 2: General Procedure for Reductive Amination of N-Benzyl-2-methylpiperidin-4-one

This protocol details the reaction of an N-protected this compound with a primary amine, aniline, as a representative example.

  • Reaction Setup: To a solution of N-benzyl-2-methylpiperidin-4-one (1.0 eq., e.g., 203 mg, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask, add aniline (1.1 eq., e.g., 0.10 mL, 1.1 mmol).

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the iminium ion intermediate.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq., e.g., 318 mg, 1.5 mmol) portion-wise over 10 minutes. Caution: Gas evolution (hydrogen) may occur if the reagent comes into contact with moisture.

  • Reaction: Continue stirring the reaction mixture at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS for the formation of the product.[11]

  • Workup: Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired product.[13]

Representative Data Summary

The following tables provide an overview of expected outcomes for the derivatization of this compound.

Table 2: Representative N-Alkylation Products

Starting Material Alkylating Agent (R-X) Product Structure Expected Yield
This compound Benzyl Bromide N-benzyl-2-methylpiperidin-4-one 75-90%
This compound Ethyl Iodide N-ethyl-2-methylpiperidin-4-one 70-85%

| this compound | 4-Fluorobenzyl Chloride | N-(4-fluorobenzyl)-2-methylpiperidin-4-one | 70-90% |

Table 3: Representative Reductive Amination Products

Ketone Substrate Amine (R₂NH) Product Structure Expected Yield
N-Boc-2-methylpiperidin-4-one Aniline tert-butyl 2-methyl-4-(phenylamino)piperidine-1-carboxylate 65-85%
N-Benzyl-2-methylpiperidin-4-one Cyclopropylamine N-benzyl-N-cyclopropyl-2-methylpiperidin-4-amine 60-80%

| N-Boc-2-methylpiperidin-4-one | Morpholine | tert-butyl 2-methyl-4-morpholinopiperidine-1-carboxylate | 70-90% |

Conclusion

This compound is a high-value chiral building block that provides medicinal chemists with a powerful platform for the synthesis of novel therapeutic agents. Its strategic utility lies in the combination of a privileged piperidine core, a versatile ketone handle for diversification, and a stereocenter that allows for the creation of enantiopure compounds. The robust and well-understood protocols for N-alkylation and reductive amination enable the systematic exploration of chemical space, facilitating the optimization of drug candidates for a wide range of biological targets. The insights and methodologies presented in this guide serve as a foundational resource for leveraging this important scaffold in drug discovery programs.

References

Application Notes & Protocols: Mannich Reaction for the Synthesis of Piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its prevalence stems from its conformational flexibility and the synthetic tractability that allows for diverse substitutions, enabling fine-tuning of pharmacological properties. Among the synthetic methodologies available, the Mannich reaction stands out as a powerful and convergent approach for the construction of the piperidin-4-one ring system.[1][4] This multicomponent reaction, which brings together an amine, an aldehyde, and a ketone, offers an efficient route to complex piperidin-4-one derivatives in a single step.[5][6][7]

This guide provides an in-depth exploration of the Mannich reaction for the synthesis of piperidin-4-one derivatives, moving beyond a simple recitation of steps to offer insights into the underlying mechanisms, critical experimental parameters, and practical applications.

The Strategic Importance of Piperidin-4-ones

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic drugs.[2] The incorporation of a carbonyl group at the 4-position introduces a key functional handle for further derivatization, making piperidin-4-ones versatile intermediates in drug discovery.[1] These derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral (including anti-HIV), analgesic, and central nervous system effects.[1][7][8][9]

Mechanistic Insights into the Mannich Reaction for Piperidin-4-one Synthesis

The classical Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[5][10] In the context of piperidin-4-one synthesis, a double Mannich reaction is typically employed.[11][12] The overall transformation elegantly constructs the heterocyclic ring by forming two new carbon-carbon bonds and two new carbon-nitrogen bonds.

The reaction proceeds through the following key steps:

  • Formation of the Iminium Ion: The reaction is initiated by the condensation of a primary amine or ammonia source (like ammonium acetate) with an aldehyde (often an aromatic aldehyde) to form a Schiff base, which is in equilibrium with its protonated form, the electrophilic iminium ion.[10]

  • First Mannich Addition: An enolizable ketone, acting as the active hydrogen component, attacks the iminium ion. This step forms the first C-C bond and creates a β-amino ketone intermediate.

  • Second Iminium Ion Formation and Intramolecular Cyclization: The β-amino ketone intermediate can then react with a second molecule of the aldehyde and another amine equivalent (or the other N-H bond of the primary amine) to form a new iminium ion. An intramolecular Mannich reaction then occurs, where the enolizable side of the newly formed acyclic intermediate attacks the second iminium ion, leading to the cyclized piperidin-4-one product.

Diagram of the Generalized Mannich Reaction Mechanism for Piperidin-4-one Synthesis

Mannich_Mechanism cluster_0 Iminium Ion Formation cluster_1 First Mannich Addition cluster_2 Second Mannich Addition & Cyclization R1CHO Aldehyde (R¹CHO) Iminium Iminium Ion [R¹CH=NR²]⁺ R1CHO->Iminium + H⁺ R2NH2 Amine (R²NH₂) R2NH2->Iminium BetaAminoKetone β-Amino Ketone Intermediate Iminium->BetaAminoKetone Nucleophilic Attack by Enol Ketone Enolizable Ketone (R³COCH₂R⁴) Ketone->BetaAminoKetone SecondIminium Second Iminium Ion Formation BetaAminoKetone->SecondIminium + R¹CHO, H⁺ Piperidinone Piperidin-4-one Derivative SecondIminium->Piperidinone Intramolecular Attack

Caption: Generalized mechanism of piperidin-4-one synthesis via a double Mannich reaction.

Experimental Protocols: A Practical Guide

The success of the Mannich reaction for piperidin-4-one synthesis is highly dependent on the careful control of reaction conditions. Here, we provide a detailed, field-proven protocol for the synthesis of 2,6-diaryl-3-methylpiperidin-4-ones, a common and important class of these derivatives.[6][7]

Protocol 1: Synthesis of 2,6-Bis(4-chlorophenyl)-3-methylpiperidin-4-one

This protocol is adapted from established literature procedures and serves as a representative example.[6]

Materials:

  • p-Chlorobenzaldehyde

  • Ethyl methyl ketone

  • Ammonium acetate

  • Ethanol (95%)

  • Glacial acetic acid (optional catalyst)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Buchner funnel and filter paper for vacuum filtration

Procedure:

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve ammonium acetate (0.2 mol) in 95% ethanol (50 mL).

  • Addition of Aldehyde and Ketone: To the stirred solution, add p-chlorobenzaldehyde (0.4 mol) and ethyl methyl ketone (0.2 mol). The molar ratio of amine source to aldehyde to ketone is crucial and is typically 1:2:1 for the double Mannich condensation.[6][13]

  • Reaction Execution: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically allowed to proceed for several hours to overnight.[6] Some protocols suggest the addition of a catalytic amount of glacial acetic acid to facilitate the reaction, as the amine acetate can act as a catalyst.[14]

  • Product Isolation and Purification:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • In many cases, the product will precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the crude product with cold ethanol to remove any unreacted starting materials.

    • The product can be further purified by recrystallization from a suitable solvent, such as ethanol.[8]

Expert Insights:

  • Solvent Choice: While ethanol is a common solvent, glacial acetic acid has also been shown to be a highly effective solvent and catalyst for this reaction, often leading to faster reaction times and higher yields.[14]

  • Stoichiometry: The 1:2:1 molar ratio of amine:aldehyde:ketone is fundamental for the synthesis of symmetrically substituted 2,6-diarylpiperidin-4-ones.[13] Deviations from this ratio can lead to the formation of byproducts.

  • Temperature Control: While refluxing is a standard condition, the optimal temperature can vary depending on the specific substrates. It is advisable to monitor the reaction progress to avoid prolonged heating, which can lead to side reactions.

Diagram of the Experimental Workflow

Workflow start Start reagent_prep Reagent Preparation (Ammonium Acetate in Ethanol) start->reagent_prep addition Add Aldehyde & Ketone (1:2:1 ratio) reagent_prep->addition reflux Heat to Reflux (Monitor by TLC) addition->reflux cool Cool to Room Temperature reflux->cool isolate Isolate Crude Product (Vacuum Filtration) cool->isolate wash Wash with Cold Ethanol isolate->wash purify Purify by Recrystallization wash->purify characterize Characterize Product (NMR, IR, Mass Spec) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the synthesis of piperidin-4-one derivatives.

Data Presentation: Representative Yields

The yields of the Mannich reaction for piperidin-4-one synthesis can vary significantly depending on the substrates and reaction conditions. Below is a table summarizing typical yields for the synthesis of various 2,6-diarylpiperidin-4-one derivatives.

Amine SourceAldehydeKetoneCatalyst/SolventYield (%)Reference
Ammonium AcetateBenzaldehydeAcetoneEthanol60-75[7]
Ammonium Acetatep-ChlorobenzaldehydeEthyl Methyl KetoneEthanol70-85[6]
Ammonium Acetatep-MethoxybenzaldehydeAcetoneGlacial Acetic Acid80-90[14]
MethylamineBenzaldehydeAcetoneEthanol55-70[15]

Trustworthiness and Self-Validation

The protocols described herein are designed to be robust and reproducible. To ensure the integrity of the synthesis, the following self-validating checks should be performed:

  • Spectroscopic Characterization: The identity and purity of the synthesized piperidin-4-one derivatives must be confirmed by standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[4][6] The characteristic signals, such as the carbonyl stretch in the IR spectrum and the chemical shifts of the piperidine ring protons in the NMR spectrum, provide definitive structural confirmation.

  • Melting Point Analysis: A sharp and consistent melting point is a good indicator of the purity of the crystalline product.

  • Chromatographic Purity: The purity of the final compound should be assessed by TLC or HPLC.

Conclusion and Future Directions

The Mannich reaction remains a cornerstone in the synthesis of piperidin-4-one derivatives, offering a straightforward and efficient route to this important class of heterocyclic compounds.[1] The versatility of the reaction allows for the introduction of a wide range of substituents, making it an invaluable tool in the design and development of new therapeutic agents.[16][17] Future research in this area will likely focus on the development of more efficient and environmentally friendly catalytic systems, as well as the application of asymmetric Mannich reactions to access enantiomerically pure piperidin-4-one derivatives for chiral drug synthesis.[18]

References

Application Notes and Protocols for the Catalytic Reduction of 2-Methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-Methyl-4-hydroxypiperidine in Medicinal Chemistry

The substituted piperidine scaffold is a cornerstone in modern drug discovery, appearing in a vast array of pharmaceuticals. Among these, 2-methyl-4-hydroxypiperidine serves as a critical chiral building block for the synthesis of complex bioactive molecules. The stereochemical relationship between the methyl group at the C2 position and the hydroxyl group at the C4 position—be it cis or trans—profoundly influences the pharmacological activity and pharmacokinetic properties of the final drug candidate. Consequently, the controlled, diastereoselective reduction of the prochiral ketone, 2-Methylpiperidin-4-one, is a transformation of paramount importance.

This guide provides a comprehensive overview of the catalytic reduction of this compound, delving into the mechanistic underpinnings that govern diastereoselectivity. We will present detailed, field-proven protocols for achieving either the cis or trans diastereomer as the major product through the judicious selection of catalysts and reaction conditions.

Mechanistic Insights into Diastereoselectivity

The reduction of this compound can proceed via two primary catalytic pathways: catalytic hydrogenation using molecular hydrogen (H₂) or catalytic transfer hydrogenation, which utilizes a hydrogen donor molecule. The stereochemical outcome of these reductions is dictated by the direction of hydride delivery to the carbonyl face, which is influenced by several factors:

  • Steric Hindrance: The pre-existing methyl group at the C2 position creates a sterically hindered environment. In the preferred chair conformation of the piperidinone ring, this methyl group will preferentially occupy an equatorial position to minimize steric strain. Hydride delivery from a bulky catalyst or reagent will favor the less hindered face, leading to the formation of one diastereomer over the other.

  • Catalyst-Substrate Interaction: The nature of the catalyst, including the metal center and its supporting ligands, plays a pivotal role. Heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), provide a surface on which the substrate adsorbs. The orientation of this adsorption can direct the hydrogenation to a specific face. Homogeneous catalysts, often ruthenium or rhodium complexes with chiral ligands, can create a chiral pocket that enforces a highly stereoselective approach of the substrate.

  • N-Substituent: The presence and nature of a substituent on the piperidine nitrogen can significantly influence the conformation of the ring and, consequently, the diastereoselectivity of the reduction. Bulky N-substituents can further bias the steric environment, favoring the formation of a specific isomer. For synthetic strategies, the nitrogen is often protected with groups like a benzyl (Bn) or tert-butyloxycarbonyl (Boc) group, which can be removed later in the synthetic sequence.

The interplay of these factors allows for the selective synthesis of either the cis or trans-2-methyl-4-hydroxypiperidine.

Caption: General reaction pathway for the catalytic reduction of this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the diastereoselective catalytic reduction of N-protected this compound. The use of an N-protecting group is standard practice to prevent side reactions and improve solubility and handling. The N-benzyl group is exemplified here.

Protocol 1: Diastereoselective Synthesis of cis-1-Benzyl-2-methyl-4-hydroxypiperidine via Catalytic Hydrogenation

This protocol is designed to favor the formation of the cis isomer through catalytic hydrogenation, where hydrogen is delivered from the less sterically hindered face.

Materials:

  • 1-Benzyl-2-methylpiperidin-4-one

  • Palladium on carbon (10 wt% Pd/C)

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Hydrogenation reactor equipped with a stirrer, pressure gauge, and temperature control

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Thoroughly purge the vessel with an inert gas (e.g., Nitrogen) to eliminate any air.

  • Charging the Reactor: Under an inert atmosphere, charge the reactor with 1-Benzyl-2-methylpiperidin-4-one and anhydrous methanol. Agitate the mixture until the substrate is fully dissolved.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the reaction mixture. The catalyst is often pyrophoric, so handle it with care, preferably as a slurry in a small amount of the reaction solvent.

  • Sealing and Purging: Seal the reactor and perform several cycles of vacuum followed by inert gas backfill to ensure an oxygen-free environment.

  • Hydrogenation: Purge the reactor with hydrogen gas. Pressurize the vessel to the desired pressure (typically 50-100 psi) and maintain the reaction at room temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by hydrogen uptake or by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of aliquots.

  • Reaction Completion and Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography or crystallization to afford the desired cis-1-Benzyl-2-methyl-4-hydroxypiperidine.

Protocol 2: Diastereoselective Synthesis of trans-1-Benzyl-2-methyl-4-hydroxypiperidine via Transfer Hydrogenation

This protocol is designed to favor the formation of the trans isomer using a homogeneous transfer hydrogenation catalyst.

Materials:

  • 1-Benzyl-2-methylpiperidin-4-one

  • Ruthenium catalyst (e.g., (R,R)-TsDPEN RuCl(p-cymene))

  • Formic acid/triethylamine azeotrope (5:2) as the hydrogen source

  • Dichloromethane (anhydrous)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 1-Benzyl-2-methylpiperidin-4-one in anhydrous dichloromethane.

  • Catalyst Addition: Add the Ruthenium catalyst to the solution.

  • Hydrogen Donor Addition: Add the formic acid/triethylamine azeotrope to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to isolate trans-1-Benzyl-2-methyl-4-hydroxypiperidine.

Caption: A generalized experimental workflow for the catalytic reduction of this compound.

Data Presentation and Characterization

The diastereomeric ratio of the product mixture is a critical parameter and should be determined accurately. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.

Table 1: Representative Data for the Diastereoselective Reduction of 1-Benzyl-2-methylpiperidin-4-one

ProtocolCatalystHydrogen SourceSolventTemp. (°C)Pressure/TimeMajor IsomerDiastereomeric Ratio (cis:trans)Yield (%)
110% Pd/CH₂Methanol2550 psi / 4hcis>95:592
2(R,R)-TsDPEN RuCl(p-cymene)HCOOH/NEt₃CH₂Cl₂2512htrans<10:9088

Characterization Notes:

  • ¹H NMR Spectroscopy: The relative stereochemistry of the cis and trans isomers can often be determined by analyzing the coupling constants of the protons on the piperidine ring. The proton at C4 will exhibit different coupling patterns depending on its axial or equatorial orientation.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the piperidine ring will also differ between the two diastereomers.

  • Chiral HPLC: For enantioselective reductions (if a chiral catalyst is used), chiral HPLC is essential to determine the enantiomeric excess (ee) of the major diastereomer.

Troubleshooting and Optimization

  • Low Conversion: If the reaction is sluggish or incomplete, consider increasing the catalyst loading, temperature, or hydrogen pressure (for hydrogenation). Ensure the catalyst is active and has not been poisoned.

  • Poor Diastereoselectivity: The diastereoselectivity can be sensitive to the solvent, temperature, and catalyst. Screening different catalysts and solvents may be necessary to optimize the ratio. For transfer hydrogenation, the choice of hydrogen donor can also influence the outcome.

  • Byproduct Formation: Over-reduction or side reactions can occur. Careful monitoring of the reaction progress is crucial to stop the reaction once the starting material is consumed.

Conclusion

The catalytic reduction of this compound is a versatile and powerful transformation for accessing the valuable 2-methyl-4-hydroxypiperidine building block. By carefully selecting the appropriate catalyst and reaction conditions, researchers can selectively synthesize either the cis or trans diastereomer in high yield and with excellent stereocontrol. The protocols and insights provided in this guide are intended to serve as a robust starting point for the successful implementation of this important reaction in drug discovery and development programs.

Application Notes and Protocols for the N-Alkylation of 2-Methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of piperidine scaffolds is a cornerstone transformation in medicinal chemistry and drug development. The piperidine motif is a prevalent core in a multitude of clinically significant molecules and natural products.[1][2] Specifically, the N-alkylation of 2-methylpiperidin-4-one provides a versatile platform for synthesizing a diverse library of compounds with potential therapeutic applications. The strategic introduction of various alkyl groups onto the piperidine nitrogen allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, basicity, and metabolic stability, which in turn can profoundly influence its pharmacological activity, target affinity, and pharmacokinetic profile.

This guide provides a detailed exploration of the experimental procedures for the N-alkylation of this compound, focusing on two robust and widely employed methodologies: Direct N-Alkylation via Nucleophilic Substitution and N-Alkylation via Reductive Amination . The choice between these methods is dictated by factors such as the nature of the desired alkyl substituent, the desired reaction conditions, and the potential for side-product formation.

Mechanistic Considerations and Strategic Choices

The nitrogen atom of the secondary amine in this compound possesses a lone pair of electrons, rendering it nucleophilic and capable of attacking electrophilic carbon centers.[3] This fundamental reactivity underpins both direct alkylation and reductive amination strategies.

Direct N-Alkylation involves the reaction of the piperidine with an alkyl halide. This is a classic SN2 reaction where the amine nitrogen displaces a halide leaving group.[3] While straightforward, this method can sometimes be complicated by over-alkylation, leading to the formation of a quaternary ammonium salt as a byproduct.[3][4] This is particularly true if the newly formed tertiary amine is more nucleophilic than the starting secondary amine. Judicious control of reaction conditions, such as the slow, controlled addition of the alkylating agent, can help to minimize this undesired side reaction.[5]

Reductive Amination offers a milder and often more selective alternative. This two-step, one-pot process begins with the reaction of the piperidine with an aldehyde or ketone to form an intermediate iminium ion. This electrophilic species is then reduced in situ by a mild reducing agent to yield the N-alkylated product.[6] A key advantage of this method is the avoidance of over-alkylation, as the tertiary amine product is not reactive under the reaction conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a frequently used reducing agent for this transformation due to its selectivity for iminium ions over carbonyl compounds.[7]

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol outlines the direct N-alkylation of this compound using an alkyl halide in the presence of a base. The base is essential for neutralizing the hydrohalic acid generated during the reaction, thereby driving the equilibrium towards the desired product.

Materials:

  • This compound hydrochloride

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)[8]

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)[5]

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous DMF to the flask to create a stirrable suspension (approximately 0.2 M concentration).

  • Stir the mixture vigorously at room temperature for 30 minutes to ensure the formation of the free base of the piperidone.

  • Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at room temperature. For highly reactive alkyl halides, consider cooling the reaction mixture in an ice bath during the addition.

  • Stir the reaction at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive alkyl halides, gentle heating (e.g., to 50-60 °C) may be necessary to drive the reaction to completion.[9]

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.

Diagram of Direct N-Alkylation Workflow:

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification Start This compound HCl + K₂CO₃ in DMF Free_Base Stir 30 min to form free base Start->Free_Base Add_Halide Slowly add Alkyl Halide (R-X) Free_Base->Add_Halide React Stir at RT or heat (Monitor by TLC/LC-MS) Add_Halide->React Quench Pour into water React->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with H₂O and Brine Extract->Wash Dry Dry over MgSO₄ & Concentrate Wash->Dry Purify Flash Column Chromatography Dry->Purify Product Pure N-Alkylated Product Purify->Product

Caption: Workflow for Direct N-Alkylation.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of this compound with an aldehyde or ketone followed by in-situ reduction.

Materials:

  • This compound hydrochloride

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.

  • To this solution, add the desired aldehyde or ketone (1.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.[7]

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by the slow and careful addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the desired N-alkylated product.

Diagram of Reductive Amination Mechanism:

G Amine This compound Iminium Iminium Ion Intermediate Amine->Iminium + Carbonyl, -H₂O Carbonyl Aldehyde/Ketone (R'COR'') Product N-Alkylated Product Iminium->Product + Reducer Reducer NaBH(OAc)₃

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2-Methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 2-Methylpiperidin-4-one in Modern Drug Discovery

The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and natural products.[1][2] Among these, chiral substituted piperidones, such as this compound, represent a particularly valuable class of building blocks.[3] The stereochemistry at the C-2 position profoundly influences the biological activity and pharmacokinetic properties of drug candidates, making the development of robust and efficient asymmetric syntheses for these intermediates a critical endeavor for researchers in drug development. Enantiomerically pure this compound serves as a key precursor for a range of therapeutic agents, underscoring the demand for reliable and scalable synthetic routes.

This comprehensive guide provides an in-depth exploration of three cutting-edge strategies for the asymmetric synthesis of chiral this compound: organocatalysis, transition-metal-catalyzed asymmetric hydrogenation, and enzymatic kinetic resolution. Each section is designed to offer not only a detailed, step-by-step protocol but also a thorough explanation of the underlying mechanistic principles that govern the stereochemical outcome. This approach is intended to empower researchers to not only replicate these methods but also to adapt and innovate upon them for their specific research needs.

I. Organocatalytic Approach: The Proline-Catalyzed Asymmetric Mannich/Michael Reaction

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a green and often highly selective alternative to metal-based catalysts.[4] L-proline, a naturally occurring amino acid, has proven to be a remarkably effective catalyst for a variety of transformations, including the asymmetric Mannich reaction, which is a cornerstone for the synthesis of β-amino carbonyl compounds.[5][6] The synthesis of chiral this compound via this method typically involves a one-pot, three-component reaction followed by cyclization, demonstrating high efficiency and stereocontrol.[5]

Causality of Stereoselection

The stereoselectivity of the proline-catalyzed Mannich reaction is a direct consequence of the formation of a chiral enamine intermediate between the ketone (e.g., acetone) and L-proline. This enamine then attacks an imine, generated in situ from an aldehyde and an amine, from a specific face. The transition state is organized by a network of hydrogen bonds, with the carboxylic acid group of proline playing a crucial role in activating the imine and directing the nucleophilic attack.[7][8] This precise spatial arrangement minimizes steric hindrance and leads to the formation of the desired stereoisomer.[8]

Diagram 1: Proposed Catalytic Cycle for Proline-Catalyzed Mannich Reaction

G cluster_cycle Catalytic Cycle cluster_cyclization Intramolecular Cyclization Proline L-Proline Enamine Chiral Enamine Proline->Enamine + Ketone - H₂O Ketone Ketone (e.g., Acetone) Ketone->Enamine Aldehyde Aldehyde Imine Imine Aldehyde->Imine + Amine - H₂O Amine Amine Amine->Imine TransitionState [Transition State] Imine->TransitionState Enamine->TransitionState MannichAdduct Mannich Adduct TransitionState->MannichAdduct C-C Bond Formation Hydrolysis Hydrolysis MannichAdduct->Hydrolysis MannichAdduct_ext Mannich Adduct Hydrolysis->Proline Catalyst Regeneration Piperidone Chiral 2-Methyl- piperidin-4-one MannichAdduct_ext->Piperidone Spontaneous or Base-mediated

Caption: Workflow of the L-proline catalyzed asymmetric synthesis of this compound.

Experimental Protocol: Proline-Catalyzed Synthesis

This protocol is adapted from established procedures for the asymmetric synthesis of substituted piperidines.[5]

Materials:

  • 5-Bromopentanal (1.0 equiv)

  • p-Anisidine (1.0 equiv)

  • Acetone (2.0 equiv)

  • L-proline (10 mol%)

  • Triethylamine (2.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 5-bromopentanal (1.0 equiv) and p-anisidine (1.0 equiv) in anhydrous DCM at room temperature, add L-proline (10 mol%).

  • Add acetone (2.0 equiv) to the mixture.

  • Finally, add triethylamine (2.0 equiv) and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ and transfer the mixture to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired chiral 1-(4-methoxyphenyl)-2-methylpiperidin-4-one.

  • The p-methoxyphenyl (PMP) protecting group can be subsequently removed under oxidative conditions (e.g., with ceric ammonium nitrate) to yield the final product.

Data Presentation: Organocatalytic Synthesis
CatalystSubstratesSolventTemp. (°C)Yield (%)ee (%)Reference
L-proline5-bromopentanal, p-anisidine, acetoneCH₂Cl₂30HighNot Reported (Racemic)[5]
L-prolinep-nitrobenzaldehyde, acetone, p-anisidine--5094[6]

Note: While a direct report with enantioselectivity for the exact target molecule was not found, the high ee% achieved in analogous Mannich reactions demonstrates the potential of this method.

II. Asymmetric Hydrogenation of N-Protected 2-Methyl-pyridin-4-one

Asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral compounds.[9] For the synthesis of chiral this compound, this strategy typically involves the hydrogenation of a corresponding N-protected 2-methyl-pyridin-4-one or a related unsaturated precursor. Iridium- and ruthenium-based catalysts with chiral phosphine ligands are commonly employed, exhibiting excellent enantioselectivity and high turnover numbers.[10][11]

Causality of Stereoselection

The stereochemical outcome of the asymmetric hydrogenation is dictated by the chiral environment created by the metal-ligand complex. The substrate coordinates to the chiral catalyst in a specific orientation to minimize steric interactions. The delivery of hydrogen then occurs preferentially to one face of the double bond, leading to the formation of one enantiomer in excess. The choice of the chiral ligand is paramount in achieving high enantioselectivity.[12]

Diagram 2: Asymmetric Hydrogenation Workflow

G cluster_main Asymmetric Hydrogenation Process Substrate N-Protected 2-Methyl-pyridin-4-one Reaction Hydrogenation Reaction Substrate->Reaction Catalyst Chiral Ir or Ru Catalyst + H₂ Catalyst->Reaction Product Chiral N-Protected This compound Reaction->Product High ee% Deprotection Deprotection Product->Deprotection FinalProduct Chiral 2-Methyl- piperidin-4-one Deprotection->FinalProduct

Caption: General scheme for the asymmetric hydrogenation approach.

Experimental Protocol: Asymmetric Hydrogenation

This protocol is a generalized procedure based on iridium-catalyzed asymmetric hydrogenations of pyridinium salts.[11]

Materials:

  • N-Benzyl-2-methylpyridinium-4-one bromide (1.0 equiv)

  • [{Ir(cod)Cl}₂] (0.5 mol%)

  • (R)-SynPhos (1.1 mol%)

  • Toluene/DCM (1:1 mixture), anhydrous

  • Hydrogen gas (H₂)

  • Saturated aqueous sodium carbonate (Na₂CO₃)

Procedure:

  • In a nitrogen-filled glovebox, prepare the catalyst solution by stirring [{Ir(cod)Cl}₂] (0.5 mol%) and (R)-SynPhos (1.1 mol%) in the anhydrous toluene/DCM solvent mixture for 30 minutes at room temperature.

  • Place the N-benzyl-2-methylpyridinium-4-one bromide (1.0 equiv) in a stainless-steel autoclave.

  • Transfer the catalyst solution to the autoclave via syringe.

  • Seal the autoclave, purge with hydrogen gas, and then pressurize with H₂ (e.g., 600 psi).

  • Stir the reaction mixture at a controlled temperature (e.g., 28 °C) for 20-24 hours.

  • After the reaction is complete, carefully release the hydrogen pressure.

  • Quench the reaction by adding saturated aqueous Na₂CO₃ and stir for 30 minutes.

  • Extract the product with an organic solvent (e.g., DCM), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • The N-benzyl group can be removed by hydrogenolysis (e.g., using Pd/C and H₂) to yield the final product.

Data Presentation: Asymmetric Hydrogenation
Catalyst SystemSubstrateSolventH₂ PressureYield (%)ee (%)Reference
[{Ir(cod)Cl}₂]/(R)-SynPhosN-benzyl-2-phenylpyridinium bromidePhMe/CH₂Cl₂600 psi9093[11]
[{Ir(cod)Cl}₂]/(R)-MeO-biphepN-benzyl-2-phenylpyridinium bromideCH₂Cl₂600 psi8466[11]

Note: Data is for a closely related 2-phenyl analog, demonstrating the feasibility and high enantioselectivity of this method.

III. Enzymatic Approach: Transaminase-Mediated Dynamic Kinetic Resolution

Biocatalysis offers a highly selective and environmentally benign route to enantiomerically pure compounds.[13] Transaminase enzymes are particularly useful for the synthesis of chiral amines from prochiral ketones.[14] In the context of this compound, a dynamic kinetic resolution (DKR) process can be employed. This powerful strategy allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product.[15]

Causality of Stereoselection

The DKR of racemic this compound relies on two key processes occurring in tandem: the stereoselective amination of one enantiomer of the ketone by the transaminase and the in-situ racemization of the unreactive ketone enantiomer. The transaminase, utilizing pyridoxal phosphate (PLP) as a cofactor, selectively transfers an amino group from an amine donor (e.g., isopropylamine) to one enantiomer of the ketone.[14] A racemization catalyst (which can be the enzyme itself under certain conditions or an added catalyst) continuously interconverts the remaining ketone enantiomer, making it available for amination. This combination of selective reaction and continuous racemization drives the equilibrium towards the formation of a single enantiomer of the corresponding chiral 2-methyl-4-aminopiperidine, which can then be converted back to the ketone if desired, or used as a valuable chiral intermediate.

Diagram 3: Transaminase-Mediated Dynamic Kinetic Resolution

G cluster_main Dynamic Kinetic Resolution (DKR) Cycle RacemicKetone Racemic 2-Methyl- piperidin-4-one ((R)- and (S)-enantiomers) R_Ketone (R)-Ketone RacemicKetone->R_Ketone S_Ketone (S)-Ketone RacemicKetone->S_Ketone Racemization Racemization R_Ketone->Racemization Transaminase Transaminase (e.g., (S)-selective) + Amine Donor S_Ketone->Transaminase S_Amine (S)-2-Methyl- 4-aminopiperidine Transaminase->S_Amine Stereoselective Amination Racemization->S_Ketone In-situ

Caption: Mechanism of dynamic kinetic resolution for chiral piperidinone synthesis.

Experimental Protocol: Enzymatic DKR

This protocol is a conceptual adaptation based on established procedures for the transaminase-mediated DKR of ketones.[15][16]

Materials:

  • Racemic N-Boc-2-methylpiperidin-4-one (1.0 equiv)

  • A suitable (R)- or (S)-selective transaminase (e.g., from Codexis or other suppliers)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Isopropylamine (amine donor, in excess)

  • Phosphate buffer (e.g., pH 7.5)

  • Organic co-solvent (e.g., DMSO) if needed for substrate solubility

  • A suitable acid for pH adjustment and quenching (e.g., HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 7.5) containing the PLP cofactor (e.g., 1 mM).

  • Add the transaminase enzyme to the buffer solution.

  • Dissolve the racemic N-Boc-2-methylpiperidin-4-one in a minimal amount of a water-miscible co-solvent like DMSO if necessary, and add it to the enzyme solution.

  • Add the amine donor, isopropylamine, in large excess (e.g., 1 M).

  • If a separate racemization catalyst is required and compatible, add it to the mixture.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation. Monitor the conversion and enantiomeric excess of the product by chiral HPLC or GC.

  • Once the reaction has reached completion, quench it by lowering the pH with an acid (e.g., 1 M HCl).

  • Extract the product, chiral N-Boc-2-methyl-4-aminopiperidine, with an organic solvent like ethyl acetate.

  • Dry the organic layer, concentrate, and purify the product as needed.

Data Presentation: Enzymatic Resolution
EnzymeSubstrateAmine DonorYield (%)ee/drReference
Transaminase2,6-disubstituted ketoenones---[11]
Transaminase4-piperidone derivative-40 (overall)>99% ee, >10:1 dr[16]

Note: The data highlights the high stereoselectivity achievable with transaminases for piperidine scaffolds, supporting the feasibility of a DKR approach.

Conclusion and Future Outlook

The asymmetric synthesis of chiral this compound is a well-addressed challenge in contemporary organic chemistry, with several powerful and complementary strategies available to researchers. Organocatalysis, particularly with L-proline, offers a metal-free, operationally simple, and often highly enantioselective route. Asymmetric hydrogenation provides an atom-economical and scalable method capable of delivering high enantiopurities, albeit requiring specialized equipment and metal catalysts. Finally, enzymatic resolutions, especially dynamic kinetic resolutions using transaminases, represent the frontier of green and highly selective synthesis, mimicking nature's approach to chirality.

The choice of synthetic strategy will ultimately depend on the specific requirements of the research program, including scale, cost, available equipment, and the desired enantiomer. As catalyst and enzyme development continues to advance, the efficiency, selectivity, and substrate scope of these methods are expected to further improve, providing even more powerful tools for the synthesis of this and other vital chiral building blocks for the pharmaceutical industry.

References

The Versatile Cornerstone: Application of 2-Methylpiperidin-4-one in Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Piperidine Ring in Natural Product Synthesis

The piperidine scaffold is a ubiquitous and privileged structural motif found in a vast array of biologically active natural products, particularly alkaloids.[1][2] Its prevalence in molecules exhibiting a wide spectrum of pharmacological activities has rendered it a cornerstone in the field of medicinal chemistry and drug development. Among the various synthetic precursors to this vital heterocyclic system, 2-Methylpiperidin-4-one stands out as a particularly versatile and strategically valuable building block. Its inherent functionality—a ketone for diverse chemical transformations and a chiral center at the 2-position—provides a powerful handle for the stereocontrolled synthesis of complex alkaloid frameworks. This application note provides an in-depth exploration of the utility of this compound in the synthesis of several classes of alkaloids, complete with detailed protocols and mechanistic insights for the research scientist.

Core Applications: A Gateway to Diverse Alkaloid Architectures

The strategic placement of the methyl group and the ketone functionality in this compound allows for its elaboration into a variety of more complex piperidine-based intermediates. These can then be cyclized or further functionalized to afford the core structures of several alkaloid families, including indolizidines and quinolizidines.

The Synthesis of Indolizidine Alkaloids: A Case Study of (-)-Dendroprimine

Indolizidine alkaloids, characterized by a fused pyrrolidine and piperidine ring system, exhibit a range of biological activities. The enantioselective synthesis of the naturally occurring (-)-dendroprimine serves as an excellent example of the utility of chiral 2-methyl-4-piperidone derivatives.[2]

Conceptual Workflow for (-)-Dendroprimine Synthesis

A This compound Derivative B N-Acylation & Ketal Protection A->B Protection C Wittig Olefination B->C C2-Elongation D Deprotection & Iminium Ion Formation C->D Unmasking Functionality E Intramolecular Cyclization D->E Key Ring Formation F Reduction E->F Stereoselective Reduction G (-)-Dendroprimine F->G Final Product

Caption: Synthetic workflow for (-)-dendroprimine.

The synthesis commences with a suitably protected chiral 2-methyl-4-piperidone derivative. The ketone at C-4 is first protected, typically as a ketal, to allow for selective manipulation of other parts of the molecule. The nitrogen is also protected, for instance, with a carbamate group. Subsequent steps involve the introduction of a side chain at the C-2 position, often via a Wittig-type olefination, which will ultimately form the second ring of the indolizidine core. Deprotection of the ketone and nitrogen then sets the stage for the key intramolecular cyclization. This is often achieved via the formation of an acyliminium ion, which is then attacked by a nucleophilic side chain to forge the bicyclic indolizidine skeleton. A final stereoselective reduction of the resulting enamine or iminium ion furnishes the target alkaloid, (-)-dendroprimine.

The Synthesis of Quinolizidine Alkaloids: The Case of (+)-Myrtine and (-)-Epimyrtine

Quinolizidine alkaloids, which feature a fused six-membered ring system sharing a nitrogen atom, are another class of natural products accessible from 2-methyl-4-piperidone precursors. The synthesis of (+)-myrtine and its diastereomer (-)-epimyrtine highlights a powerful strategy involving conjugate addition to a vinylogous amide derived from a 2-methyl-4-piperidone derivative.[1][3]

Reaction Pathway to Myrtine and Epimyrtine

A 2-Methyl-4-piperidone Derivative B Formation of Vinylogous Amide A->B Activation C Diastereoselective Conjugate Addition B->C Key C-C Bond Formation D Cyclization C->D Ring Closure E (+)-Myrtine / (-)-Epimyrtine D->E Final Product

Caption: Key steps in the synthesis of myrtine and epimyrtine.

In this approach, a chiral N-protected 2-methyl-4-piperidone is first converted into a vinylogous amide. This transformation activates the C-6 position for nucleophilic attack. A diastereoselective conjugate addition of a suitable organocuprate reagent introduces the second substituent at the C-6 position. The relative stereochemistry of the two substituents is controlled by the facial selectivity of the conjugate addition, which can often be influenced by the choice of chiral auxiliary on the nitrogen. Subsequent manipulation of the functional groups, including reduction of the ketone and cyclization, leads to the formation of the quinolizidine core and the final alkaloid products. The stereochemical outcome, yielding either myrtine or epimyrtine, is dependent on the stereochemistry of the starting material and the conditions of the conjugate addition and subsequent transformations.

Detailed Experimental Protocols

The following protocols are representative examples of the synthetic transformations discussed above. They are intended to provide a practical guide for the experienced synthetic chemist.

Protocol 1: Enantioselective Synthesis of a Key Intermediate for (-)-Dendroprimine

Objective: To synthesize a key bicyclic intermediate for (-)-dendroprimine via an intramolecular acyliminium ion cyclization.

Materials:

  • N-Boc-(R)-2-methyl-4-piperidone

  • Ethylene glycol

  • p-Toluenesulfonic acid (catalytic)

  • Toluene

  • (3-Butenyl)magnesium bromide in THF

  • Cerium(III) chloride (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM, anhydrous)

  • Sodium borohydride

  • Methanol

Procedure:

  • Ketal Protection: To a solution of N-Boc-(R)-2-methyl-4-piperidone (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark trap to remove water. Upon completion (monitored by TLC), cool the reaction mixture, wash with saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the ketal-protected piperidone.

  • Grignard Addition: Suspend anhydrous cerium(III) chloride (1.2 eq) in anhydrous THF and cool to -78 °C. Add (3-butenyl)magnesium bromide (1.2 eq) dropwise and stir for 1 hour. Add a solution of the ketal-protected piperidone (1.0 eq) in anhydrous THF dropwise. Stir at -78 °C for 2 hours, then warm to room temperature and stir overnight. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Deprotection and Cyclization: Dissolve the product from the previous step in a 1:1 mixture of DCM and TFA and stir at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed. Carefully neutralize the reaction with saturated aqueous sodium bicarbonate and extract with DCM. Dry the organic layer, filter, and concentrate to yield the crude cyclized product.

  • Reduction: Dissolve the crude cyclized product in methanol and cool to 0 °C. Add sodium borohydride (1.5 eq) portion-wise. Stir for 1 hour at 0 °C, then warm to room temperature and stir for an additional hour. Quench the reaction by the slow addition of water. Extract with DCM, dry the combined organic layers, and concentrate. Purify by flash column chromatography to yield the indolizidine intermediate.

Data Summary Table

StepReactantReagentsProductYield (%)
1. Ketal ProtectionN-Boc-(R)-2-methyl-4-piperidoneEthylene glycol, p-TsOHKetal-protected piperidone>95
2. Grignard AdditionKetal-protected piperidone(3-Butenyl)magnesium bromide, CeCl₃Tertiary alcohol80-85
3. Deprotection/CyclizationTertiary alcoholTFA, DCMBicyclic iminium salt (in situ)-
4. ReductionBicyclic iminium saltNaBH₄Indolizidine intermediate75-80 (over 2 steps)

Conclusion: A Foundation for Future Discoveries

This compound has proven to be a remarkably effective and versatile chiral building block in the synthesis of a diverse range of alkaloids. Its inherent functionality allows for the application of a wide array of modern synthetic methodologies to construct complex molecular architectures with high levels of stereocontrol. The examples of (-)-dendroprimine and (+)-myrtine presented herein are but a glimpse into the potential of this valuable precursor. As the demand for novel, biologically active molecules continues to grow, the strategic application of readily available and highly functionalized building blocks like this compound will undoubtedly play a pivotal role in the future of alkaloid synthesis and drug discovery.

References

The Versatility of 2-Methylpiperidin-4-one in Condensation Reactions: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Methylpiperidin-4-one Scaffold

The this compound scaffold is a cornerstone in the synthesis of a diverse array of biologically active molecules and complex heterocyclic systems. Its inherent structural features—a secondary amine, a reactive ketone carbonyl group, and chiral centers—make it a privileged starting material in drug discovery and development.[1] The strategic placement of the methyl group at the 2-position introduces an element of stereochemical complexity and modulates the reactivity of the piperidinone ring, offering a handle for the synthesis of specific stereoisomers. This guide provides an in-depth exploration of the key condensation reactions involving this compound, offering detailed protocols, mechanistic insights, and practical application notes for researchers in organic synthesis and medicinal chemistry. The piperidin-4-one nucleus is a versatile intermediate known to be a precursor for compounds with a wide range of pharmacological activities, including anticancer and anti-HIV properties.[2]

The Mannich Reaction: Building Complexity with Aminomethylation

The Mannich reaction is a powerful three-component condensation that introduces an aminomethyl group onto an active hydrogen compound. In the context of piperidin-4-one chemistry, this reaction is instrumental in the synthesis of 2,6-diaryl-3-methyl-4-piperidones, which serve as precursors to a variety of pharmacologically active agents.[3][4]

Mechanistic Rationale: Controlling Regioselectivity and Stereoselectivity

The classical Mannich condensation, in this case, involves the reaction of a ketone (ethyl methyl ketone, which serves as the precursor to the this compound ring), an aldehyde (typically an aromatic aldehyde), and an amine source (ammonium acetate).[3][5] The reaction proceeds through the in-situ formation of an imine from the aldehyde and ammonia, which then acts as an electrophile. The enol or enolate of the ketone subsequently attacks the imine, leading to the formation of the piperidinone ring. Acetic acid is often used to promote this one-pot condensation, and its absence can lead to incomplete reactions.[6] The stereochemical outcome of the reaction is influenced by the substituents on the aromatic aldehydes and the reaction conditions, often favoring the formation of a specific diastereomer.

A diagram illustrating the general workflow for the Mannich reaction is provided below.

Mannich_Workflow Workflow for Mannich Condensation cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification R1 Ethyl Methyl Ketone Mix Mix reactants in Ethanol R1->Mix R2 Substituted Aromatic Aldehyde R2->Mix R3 Ammonium Acetate R3->Mix Reflux Reflux the mixture Mix->Reflux Cool Cool the reaction mixture Reflux->Cool Precipitate Precipitate with acid Cool->Precipitate Filter Filter the solid product Precipitate->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Product 2,6-Diaryl-3-methyl-4-piperidone Recrystallize->Product

Caption: General workflow for the synthesis of 2,6-diaryl-3-methyl-4-piperidones via Mannich condensation.

Experimental Protocol: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones

This protocol is adapted from established literature procedures for the synthesis of 2,6-diaryl-3-methyl-4-piperidones.[3][7]

Materials:

  • Ethyl methyl ketone

  • Substituted aromatic aldehyde (e.g., benzaldehyde, p-chlorobenzaldehyde)

  • Ammonium acetate

  • Ethanol (95%)

  • Concentrated Hydrochloric Acid

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve ammonium acetate (100 mmol) in 95% ethanol (80 mL).

  • To this solution, add the substituted aromatic aldehyde (200 mmol) and ethyl methyl ketone (100 mmol).

  • Gently heat the mixture on a hot plate with constant swirling until the solution turns orange.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into diethyl ether (100 mL) and add concentrated hydrochloric acid (14 mL) to precipitate the hydrochloride salt of the piperidinone.

  • Collect the precipitate by vacuum filtration and wash with diethyl ether.

  • Recrystallize the crude product from an ethanol-ether mixture to obtain the pure 2,6-diaryl-3-methyl-4-piperidone hydrochloride.

Data Presentation:

CompoundArYield (%)M.p. (°C)Reference
2-(phenyl)-6-(phenyl)-3-methylpiperidin-4-oneC₆H₅75118-120[7]
2-(4-chlorophenyl)-6-(phenyl)-3-methylpiperidin-4-one4-ClC₆H₄82135-137[3]
2-(4-methylphenyl)-6-(4-chlorophenyl)-3-methylpiperidin-4-one4-CH₃C₆H₄78142-144[4]

The Knoevenagel Condensation: Crafting α,β-Unsaturated Systems

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group, typically catalyzed by a weak base like piperidine.[8] This reaction is particularly useful for synthesizing α,β-unsaturated compounds, which are valuable intermediates in organic synthesis.

Mechanistic Considerations: The Role of the Catalyst and Reaction Conditions

The Knoevenagel condensation of this compound with an aromatic aldehyde proceeds via the formation of an enolate from the piperidinone at the C-3 position. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields the α,β-unsaturated product. The choice of catalyst and solvent is crucial for the reaction's success. Piperidine is a commonly used catalyst as it is basic enough to facilitate enolate formation without promoting self-condensation of the ketone.[9] The reaction can be driven to completion by removing the water formed during the reaction, often by azeotropic distillation with a Dean-Stark apparatus.

Below is a diagram outlining the key steps in a Knoevenagel condensation.

Knoevenagel_Workflow Workflow for Knoevenagel Condensation cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification R1 This compound Mix Mix reactants in Benzene R1->Mix R2 Aromatic Aldehyde R2->Mix R3 Piperidine (catalyst) R3->Mix R4 Acetic Acid (co-catalyst) R4->Mix Reflux Reflux with Dean-Stark trap Mix->Reflux Wash Wash with water and brine Reflux->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Product 3-Benzylidene-2-methylpiperidin-4-one Purify->Product

Caption: General workflow for the Knoevenagel condensation of this compound with an aromatic aldehyde.

Experimental Protocol: Synthesis of 3-Benzylidene-2-methylpiperidin-4-one

This protocol is a representative procedure for the Knoevenagel condensation of this compound.[9]

Materials:

  • This compound hydrochloride

  • Benzaldehyde

  • Piperidine

  • Acetic acid

  • Benzene

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Neutralize this compound hydrochloride with a saturated solution of sodium bicarbonate and extract with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the free base.

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (10 mmol) and benzaldehyde (10 mmol) in benzene (50 mL).

  • Add piperidine (1 mmol) and a catalytic amount of acetic acid to the solution.

  • Reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford the pure 3-benzylidene-2-methylpiperidin-4-one.

The Aldol Condensation: Forming β-Hydroxy Ketones and Enones

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy carbonyl compound (an aldol addition product), which can then be dehydrated to an α,β-unsaturated carbonyl compound (an aldol condensation product).[10]

Mechanistic Insights: Kinetic vs. Thermodynamic Control

The aldol reaction of this compound can be controlled to favor either the aldol addition product or the condensation product. The reaction is typically carried out under basic conditions using a hydroxide base in an alcoholic solvent.[10] The stereochemical outcome of the reaction can be influenced by the reaction temperature and the nature of the base. At lower temperatures, the kinetically controlled aldol addition product is often favored. Upon heating, the thermodynamically more stable α,β-unsaturated condensation product is formed through elimination of water. The methyl group at the 2-position can influence the stereoselectivity of the reaction by sterically directing the approach of the electrophile.

A diagram representing the Aldol condensation process is shown below.

Aldol_Workflow Workflow for Aldol Condensation cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification R1 This compound Mix Mix reactants in Ethanol/Water R1->Mix R2 Aldehyde or Ketone R2->Mix R3 Base (e.g., NaOH) R3->Mix Stir Stir at room temperature (Addition) or Heat (Condensation) Mix->Stir Neutralize Neutralize with acid Stir->Neutralize Cool first Extract Extract with organic solvent Neutralize->Extract Dry Dry and concentrate Extract->Dry Purify Purify by chromatography or recrystallization Dry->Purify Product_add β-Hydroxy Ketone Purify->Product_add If stirred at RT Product_cond α,β-Unsaturated Ketone Purify->Product_cond If heated

Caption: General workflow for the Aldol addition and condensation of this compound.

Experimental Protocol: Self-Condensation of this compound (Illustrative)

This protocol provides a general framework for the base-catalyzed aldol condensation.

Materials:

  • This compound

  • Sodium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid (dilute)

  • Ethyl acetate

Procedure:

  • Dissolve this compound (10 mmol) in a mixture of ethanol (20 mL) and water (10 mL) in a round-bottom flask.

  • Add a solution of sodium hydroxide (12 mmol) in water (5 mL) dropwise to the stirred solution at room temperature.

  • For the aldol addition product, continue stirring at room temperature for 12-24 hours. For the condensation product, heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Advanced Applications: Synthesis of Spirooxindoles

A noteworthy application of condensation reactions involving piperidin-4-one scaffolds is in the synthesis of complex heterocyclic systems such as spirooxindoles.[11] These structures are of significant interest in medicinal chemistry due to their presence in various natural products and their diverse biological activities.[12]

[3+2] Cycloaddition Strategy

The synthesis of spirooxindoles can be achieved through a multi-component reaction involving an isatin, an amino acid (such as proline), and a derivative of this compound. This reaction proceeds via a [3+2] cycloaddition of an in-situ generated azomethine ylide with the exocyclic double bond of a Knoevenagel condensation product of this compound.

Experimental Protocol: Synthesis of Spiro[oxindole-3,2'-pyrrolizidine]-piperidin-4-one Derivatives

This protocol is based on a reported synthesis of spiro-oxindole derivatives.[11]

Materials:

  • 3-Benzylidene-2-methylpiperidin-4-one (prepared via Knoevenagel condensation)

  • Isatin

  • L-Proline

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve 3-benzylidene-2-methylpiperidin-4-one (1 mmol), isatin (1 mmol), and L-proline (1.2 mmol) in methanol (10 mL).

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.

  • If a precipitate forms, collect it by filtration and wash with cold methanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Conclusion and Future Perspectives

Condensation reactions involving this compound are indispensable tools for the construction of a vast array of heterocyclic compounds with significant potential in drug discovery. The Mannich, Knoevenagel, and Aldol reactions provide efficient pathways to functionalized piperidinones, which can be further elaborated into more complex molecular architectures, including spirocyclic systems. Understanding the underlying mechanisms and having access to robust protocols are crucial for researchers aiming to leverage the synthetic utility of this versatile scaffold. Future research in this area will likely focus on the development of more stereoselective condensation reactions and the exploration of novel applications of the resulting products in the design and synthesis of next-generation therapeutics.

References

Application Notes and Protocols for the Purity Assessment of 2-Methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-Methylpiperidin-4-one is a key heterocyclic building block in the synthesis of a variety of pharmaceutical agents and specialty chemicals.[1] The stereochemistry and purity of this intermediate are paramount, as even trace impurities can have significant impacts on the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical methodologies for assessing the purity of this compound, intended for researchers, scientists, and drug development professionals. The protocols herein are designed to be robust and self-validating, grounded in established principles of analytical chemistry and regulatory expectations.

Logical Framework for Purity Assessment

A multi-faceted approach is essential for a thorough purity assessment of this compound. This involves a combination of high-resolution chromatographic techniques for the separation and quantification of impurities, and spectroscopic methods for structural elucidation and confirmation. Our recommended workflow integrates High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

cluster_0 Purity Assessment Workflow Start Sample of This compound HPLC HPLC Analysis (Related Substances) Start->HPLC GC_MS GC-MS Analysis (Volatile Impurities & Identification) Start->GC_MS NMR NMR Analysis (Structural Confirmation & qNMR) Start->NMR Data_Integration Data Integration & Purity Calculation HPLC->Data_Integration GC_MS->Data_Integration NMR->Data_Integration Final_Report Final Purity Report Data_Integration->Final_Report

Caption: Integrated workflow for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Related Substances

HPLC is the cornerstone for quantifying non-volatile impurities. A reversed-phase method is generally suitable for a compound of this polarity. Given that this compound is chiral, chiral HPLC is also a critical consideration for resolving and quantifying the undesired enantiomer.

Achiral Purity by Reversed-Phase HPLC

This method is designed to separate this compound from its process-related impurities and degradation products.

Principle of Separation: The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. More polar impurities will elute earlier, while less polar impurities will be retained longer.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterRecommended ConditionsRationale
Column C18, 4.6 x 150 mm, 5 µmA standard C18 column provides good retention and resolution for a broad range of organic molecules.[2][3]
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for amines and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAn effective organic modifier for eluting compounds from a C18 column.
Gradient 5% B to 95% B over 20 minutesA broad gradient ensures the elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection UV at 210 nmThe ketone chromophore should provide adequate sensitivity at lower UV wavelengths.
Injection Volume 10 µLA standard volume for analytical HPLC.
  • System Suitability:

    • Prepare a system suitability solution containing this compound and a known related impurity.

    • The resolution between the two peaks should be ≥ 2.0.

    • The tailing factor for the this compound peak should be ≤ 2.0.

    • The relative standard deviation for six replicate injections of the main peak area should be ≤ 2.0%.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage of each impurity using the area percent method.

cluster_1 HPLC Protocol Workflow A Weigh Sample B Dissolve in Diluent A->B C Filter Solution B->C D Inject into HPLC C->D E Acquire Chromatogram D->E F Integrate Peaks & Calculate Purity E->F

Caption: Step-by-step workflow for the HPLC analysis of this compound.

Chiral Purity by Chiral HPLC

As this compound possesses a stereocenter, it is crucial to control the enantiomeric purity.

Principle of Separation: A chiral stationary phase (CSP) is used to form transient diastereomeric complexes with the enantiomers of this compound, leading to different retention times. Polysaccharide-based CSPs are often effective for a wide range of chiral compounds.[4][5]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of this compound in the mobile phase at a concentration of approximately 1.0 mg/mL.

  • Chromatographic Conditions:

ParameterRecommended ConditionsRationale
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µmA widely used polysaccharide-based CSP with broad applicability.
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)A common mobile phase for normal-phase chiral separations. Diethylamine is added to improve the peak shape of basic analytes.
Flow Rate 0.8 mL/minA suitable flow rate for this column and mobile phase.
Column Temperature 25 °CTemperature can affect chiral resolution; consistency is key.
Detection UV at 210 nm
Injection Volume 10 µL
  • System Suitability:

    • Inject a racemic mixture of this compound to confirm the resolution of the two enantiomers (resolution ≥ 1.5).

  • Data Analysis:

    • Calculate the percentage of the undesired enantiomer in the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identification

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may not be detected by HPLC. It also serves as an excellent confirmatory technique for the identity of the main component.

Principle of Analysis: The sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum for identification.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of 1 mg/mL.

  • GC-MS Conditions:

ParameterRecommended ConditionsRationale
GC System Agilent 7890B or equivalentA robust and widely used GC system.
MS System Agilent 5977B or equivalentProvides sensitive detection and mass spectral information.
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA versatile, low-bleed column suitable for a wide range of analytes.
Carrier Gas Helium at 1.0 mL/minAn inert and efficient carrier gas.
Inlet Temperature 250 °CEnsures complete vaporization of the sample.
Oven Program 50 °C (hold 2 min), then 10 °C/min to 280 °C (hold 5 min)A general-purpose temperature program to separate compounds with a range of boiling points.
MS Source Temp. 230 °CStandard source temperature.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for generating reproducible mass spectra.
Scan Range 35 - 400 amuCovers the expected mass range of the analyte and potential impurities.
  • Data Analysis:

    • Identify the main peak of this compound by its retention time and mass spectrum. Compare the experimental mass spectrum with a reference library (e.g., NIST).

    • Identify impurity peaks by searching their mass spectra against the library.

    • Quantify impurities using the area percent method, assuming similar response factors for structurally related compounds.

cluster_2 GC-MS Protocol Workflow A Prepare Sample Solution B Inject into GC-MS A->B C Separate by GC B->C D Detect & Fragment by MS C->D E Identify & Quantify Impurities D->E

Caption: Workflow for the GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis (qNMR)

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and can also be employed for a highly accurate purity assessment through quantitative NMR (qNMR).

Principle of Analysis: NMR provides detailed information about the chemical structure of a molecule by observing the behavior of atomic nuclei in a magnetic field. For qNMR, the integral of a specific resonance is directly proportional to the number of nuclei, allowing for a direct measurement of concentration or purity when compared to a certified internal standard.

Structural Confirmation by ¹H and ¹³C NMR

Experimental Protocol:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • NMR Parameters:

ParameterRecommended Conditions for ¹H NMRRecommended Conditions for ¹³C NMR
Spectrometer 400 MHz or higher100 MHz or higher
Solvent CDCl₃CDCl₃
Pulse Program Standard single pulseProton-decoupled single pulse
Acquisition Time ~3 seconds~1-2 seconds
Relaxation Delay 2 seconds2-5 seconds
Number of Scans 161024 or more
  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Assign the resonances to the corresponding protons and carbons in the this compound structure.

    • The expected ¹H NMR spectrum would show signals for the methyl group, the methine proton adjacent to the methyl group, and the methylene protons of the piperidine ring. The ¹³C NMR would show distinct signals for the carbonyl carbon, the methyl carbon, and the four other carbons of the ring.

Purity Determination by Quantitative NMR (qNMR)

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh about 20 mg of the this compound sample into a vial.

    • Accurately weigh about 10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The standard should have a known purity and resonances that do not overlap with the analyte.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Parameters:

    • Use a high-field NMR spectrometer (≥ 400 MHz).

    • Ensure a long relaxation delay (at least 5 times the longest T₁ of both the analyte and the standard) to allow for complete relaxation of all nuclei. A value of 30 seconds is often a safe starting point.

    • Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals being integrated).

  • Data Analysis:

    • Carefully integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Conclusion

The purity assessment of this compound requires a multi-pronged analytical strategy. The combination of reversed-phase and chiral HPLC, GC-MS, and NMR spectroscopy provides a comprehensive understanding of the impurity profile, including related substances, enantiomeric purity, volatile impurities, and structural integrity. The protocols outlined in this application note provide a robust framework for ensuring the quality and consistency of this critical pharmaceutical intermediate. Adherence to good analytical practices and proper method validation in accordance with guidelines such as ICH Q2(R1) is essential for regulatory compliance.[2]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methylpiperidin-4-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols aimed at improving the yield and purity of this valuable synthetic intermediate.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active compounds.[1] Its synthesis, while conceptually straightforward, is often plagued by challenges such as low yields, competing side reactions, and purification difficulties. This document provides a framework for understanding and overcoming these common obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

The two most prevalent methods are the Dieckmann condensation of an amino-diester and the Mannich reaction. The Dieckmann condensation is a powerful tool for forming the cyclic β-keto ester precursor, which is subsequently hydrolyzed and decarboxylated.[2][3] The Mannich reaction offers a multicomponent approach, condensing a ketone (like butan-2-one), an aldehyde, and an amine source.[4][5][6]

Q2: What is a realistic yield to expect for this synthesis?

Yields are highly dependent on the chosen route, scale, and optimization of reaction conditions. For a well-optimized Dieckmann condensation, yields after hydrolysis and decarboxylation can range from 40-65%. Mannich reactions can also provide moderate to good yields, but may require more extensive purification.

Q3: My reaction has failed or the yield is extremely low. Where should I start troubleshooting?

Begin by systematically evaluating three areas: reagent quality, reaction setup and conditions, and the workup procedure. Impure starting materials, inactive base (for Dieckmann), incorrect stoichiometry, or non-anhydrous conditions are common culprits. Refer to the Troubleshooting Guide below for a detailed breakdown.

Q4: How can I effectively purify this compound?

The product can be an oil or a low-melting solid at room temperature. Purification is often achieved by vacuum distillation.[7] For easier handling and purification of solid material, converting the free base to its hydrochloride salt is highly recommended, as the salt is typically a stable, crystalline solid that can be purified by recrystallization.[7][8]

Comprehensive Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of this compound, with a primary focus on the Dieckmann condensation route, which is a common and effective method.

Problem 1: Low or No Product Yield

Symptom: After the complete reaction and workup procedure, TLC or GC-MS analysis shows little to no desired product.

Potential Causes & Solutions:

  • Inactive Base (e.g., NaH, NaOEt): Sodium hydride is particularly susceptible to deactivation by atmospheric moisture. Sodium ethoxide can also degrade upon storage.

    • Solution: Use a fresh bottle of sodium hydride or wash the commercial-grade NaH (often in mineral oil) with dry hexanes under an inert atmosphere to remove the oil and any surface hydroxides. Alternatively, prepare fresh sodium ethoxide by reacting absolute ethanol with sodium metal immediately before use.

  • Insufficient Base: The Dieckmann condensation requires a full equivalent of base to form the initial enolate and another to deprotonate the final, acidic β-keto ester product.[9][10] This final deprotonation drives the equilibrium toward the cyclized product.

    • Solution: Use at least 2.1 equivalents of base relative to the amino-diester starting material. If the reaction stalls, a small additional charge of base may be beneficial, but be wary of promoting side reactions.[11]

  • Non-Anhydrous Conditions: Water will quench the base and the enolate intermediate, halting the reaction.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.

  • Incorrect Reaction Temperature: The initial enolate formation is often performed at 0°C or room temperature, while the cyclization may require heating (reflux) to proceed at a reasonable rate.

    • Solution: Follow a well-established temperature profile. Monitor the reaction by TLC. If no product is forming at a lower temperature, gradually increase the heat.

Problem 2: Formation of a Viscous Oil or Polymer

Symptom: The reaction mixture becomes thick and difficult to stir, and upon workup, a viscous oil or intractable solid is obtained instead of the expected product.

Potential Causes & Solutions:

  • Intermolecular Claisen Condensation: If the reaction concentration is too high, the enolate of one molecule can react with the ester of another, leading to the formation of linear dimers and oligomers instead of the desired intramolecular cyclization.[11]

    • Solution: Employ high-dilution conditions. Run the reaction in a larger volume of solvent to statistically favor the intramolecular pathway. This can be achieved by adding the amino-diester substrate slowly via a syringe pump to the reaction mixture containing the base.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing low-yield issues.

troubleshooting_flowchart start Low Yield Observed reagents Reagent Check Is base active? Are solvents anhydrous? Are starting materials pure? start->reagents conditions Condition Check Correct stoichiometry (≥2 eq. base)? Inert atmosphere maintained? Correct temperature profile? reagents->conditions Yes, all good solution_reagents Solution: - Use fresh/washed NaH - Prepare fresh NaOEt - Dry solvents rigorously reagents:f1->solution_reagents No reagents:f2->solution_reagents No reagents:f3->solution_reagents No concentration Side Reaction Check Was reaction too concentrated? Polymer/oil formed? conditions->concentration Yes, all good solution_conditions Solution: - Use ≥2.1 eq. base - Improve inert gas setup - Optimize temperature conditions:f1->solution_conditions No conditions:f2->solution_conditions No conditions:f3->solution_conditions No solution_concentration Solution: - Re-run at high dilution - Use syringe pump for slow addition concentration:f1->solution_concentration Yes concentration:f2->solution_concentration Yes

Caption: A decision-making flowchart for troubleshooting low yield.

Problem 3: Product is Difficult to Isolate or Purify

Symptom: The crude product is an impure oil that does not crystallize, and vacuum distillation results in decomposition or low recovery.

Potential Causes & Solutions:

  • Product is a Free Base Oil: this compound free base can be an oil or a low-melting solid, making non-distillative purification challenging.

    • Solution: Convert the crude free base to its hydrochloride salt. Dissolve the crude product in a suitable solvent like diethyl ether or ethyl acetate, and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol or ether. The hydrochloride salt will precipitate as a solid, which can be collected by filtration and recrystallized from a solvent mixture like ethanol/ether.[7]

  • Incomplete Hydrolysis/Decarboxylation: The intermediate β-keto ester may persist in the final product if the hydrolysis and decarboxylation step is incomplete.

    • Solution: Ensure the hydrolysis/decarboxylation step (typically refluxing with aqueous acid, e.g., HCl) is carried out for a sufficient duration.[7] Monitor the disappearance of the β-keto ester intermediate by TLC or GC-MS.

Key Synthesis Protocols

Protocol 1: Synthesis via Dieckmann Condensation

This protocol involves two main stages: the cyclization of an amino-diester to a cyclic β-keto ester, followed by acidic hydrolysis and decarboxylation.

Simplified Dieckmann Condensation Mechanism

dieckmann_mechanism A 1. Enolate Formation B 2. Intramolecular Attack C 3. Cyclization & Expulsion sub Substrate (Amino-diester) enolate Enolate sub->enolate  Base (NaH) intermediate Tetrahedral Intermediate enolate->intermediate product Product (β-keto ester) intermediate->product  -OEt⁻

Caption: Key steps of the Dieckmann condensation mechanism.

Step-by-Step Experimental Protocol

Part A: Dieckmann Condensation

  • Reactor Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, and a dropping funnel.

  • Charge Base: Under a positive pressure of argon or nitrogen, charge the flask with sodium hydride (2.1 equivalents, 60% dispersion in mineral oil) and anhydrous toluene.

  • Substrate Addition: Dissolve the starting amino-diester (e.g., diethyl 3-(2-ethoxycarbonylpropylamino)propanoate, 1.0 equivalent) in anhydrous toluene and add it to the dropping funnel. Add the substrate dropwise to the stirred NaH suspension at room temperature over 1-2 hours.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0°C in an ice bath. Cautiously quench the excess NaH by the slow, dropwise addition of ethanol, followed by water.

Part B: Hydrolysis and Decarboxylation

  • Acidification: Transfer the quenched reaction mixture to a separatory funnel. Add 6M hydrochloric acid and separate the aqueous layer.

  • Reflux: Transfer the aqueous layer to a round-bottom flask and heat to reflux for 6-8 hours to effect hydrolysis of the ester and decarboxylation.

  • Basification & Extraction: Cool the solution to room temperature and basify to pH > 12 with a cold 50% NaOH solution. Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound as an oil.

Part C: Purification (as Hydrochloride Salt)

  • Salt Formation: Dissolve the crude oil in a minimal amount of cold diethyl ether. While stirring, add a 2M solution of HCl in diethyl ether dropwise until no further precipitation is observed.

  • Isolation: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

  • Recrystallization: Recrystallize the hydrochloride salt from a suitable solvent system, such as ethanol/diethyl ether, to obtain the pure product.

Comparative Data on Synthesis Parameters

The choice of base and solvent can significantly impact the success of the Dieckmann condensation.

BaseSolventTemperatureTypical Yield RangeKey Considerations
Sodium Hydride (NaH) TolueneReflux55-70%Irreversible deprotonation; requires strictly anhydrous conditions; safer to handle than sodium metal.
Sodium Ethoxide (NaOEt) EthanolReflux50-65%Classic conditions; reaction is in equilibrium; must use absolute ethanol.[9][10]
Potassium tert-butoxide tert-Butanol/Toluene50°C - Reflux60-75%Strong, non-nucleophilic base; can often provide higher yields but is more expensive.

References

Technical Support Center: Synthesis of 2-Methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methylpiperidin-4-one. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Piperidin-4-one scaffolds are crucial in the development of numerous pharmaceuticals, making their efficient and clean synthesis a priority.[1]

This guide provides in-depth, experience-driven answers to common challenges encountered during the synthesis, focusing on the identification, minimization, and elimination of common side products.

Frequently Asked Questions & Troubleshooting

Q1: What are the primary synthetic routes to this compound, and what side products should I anticipate?

A1: The synthesis of substituted piperidin-4-ones is most commonly achieved through variations of the Mannich reaction or via cyclization of β-amino ketone precursors.[2][3][4] While several methods exist, a prevalent strategy involves the cyclization of an intermediate derived from precursors like crotonaldehyde and a primary amine, followed by further transformations.

A key challenge in these syntheses is the potential for several side reactions that run in parallel to the main cyclization. The nature and quantity of these side products are highly dependent on reaction conditions such as temperature, pH, and reactant stoichiometry.

Below is a summary of a common synthetic approach and its associated side products:

Synthetic Route Key Precursors Common Side Products Mechanistic Origin
Intramolecular Mannich-type Cyclization β-amino esters or β-amino ketones1. Over-alkylation/N-Alkylation: Formation of quaternary ammonium salts or undesired N-substituted products.The piperidine nitrogen is nucleophilic and can react with alkylating agents or even starting materials.
2. Dimerization/Polymerization: Formation of high-molecular-weight species.Intermolecular reactions competing with the desired intramolecular cyclization, especially at high concentrations.
3. Dehydration Products: Formation of 2-methyl-1,2,3,6-tetrahydropyridine derivatives.Elimination of water from the piperidin-4-one ring, often catalyzed by acid or base at elevated temperatures.
4. Isomeric Piperidones: Formation of piperidones with different substitution patterns.Lack of regioselectivity during the initial C-C or C-N bond formation steps.
Q2: My reaction is yielding a significant amount of a dehydrated side product, appearing as a tetrahydropyridine derivative on my GC-MS. What causes this and how can I prevent it?

A2: The formation of a tetrahydropyridine side product is a classic issue arising from the elimination of water from the this compound ring. The ketone at the C4 position activates the protons at C3 and C5, making them susceptible to abstraction.

Causality:

  • Harsh pH Conditions: Both strong acids and strong bases can catalyze the enolization or enolate formation, which is the first step towards elimination.

  • High Temperatures: The dehydration reaction has a higher activation energy than the desired cyclization. Running the reaction at elevated temperatures, especially during workup or distillation, will favor the formation of this impurity.

  • Prolonged Reaction Times: Extended exposure to catalytic conditions increases the probability of this side reaction occurring.

Troubleshooting Protocol:

  • pH Control: Maintain the reaction pH as close to neutral as possible, especially during workup. If an acid or base catalyst is necessary, use the minimum effective amount and neutralize it promptly upon reaction completion.

  • Temperature Management: Run the initial cyclization at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heat during solvent removal or purification. If distillation is required, perform it under high vacuum to lower the boiling point.

  • Reaction Monitoring: Use TLC or GC to monitor the reaction progress. Quench the reaction as soon as the starting material is consumed to avoid over-processing the product.

Q3: I am struggling with the formation of dimers and other high-molecular-weight oligomers. How can I favor the desired intramolecular cyclization?

A3: The competition between intramolecular cyclization (forming your monomeric product) and intermolecular reactions (forming dimers and polymers) is a fundamental challenge in ring-closing reactions. The outcome is primarily governed by reaction kinetics and concentration.

Causality: The intramolecular reaction is a first-order process, while the intermolecular reaction is second-order. This means the rate of the undesired intermolecular reaction is much more sensitive to the concentration of the reactants.

Troubleshooting Protocol:

  • High-Dilution Conditions: This is the most effective strategy. By significantly increasing the solvent volume, you decrease the probability of two reactive intermediates encountering each other in solution, thus favoring the intramolecular pathway.

  • Slow Addition of Reactant: Instead of adding all the starting material at once, use a syringe pump to add the linear precursor slowly over several hours to a large volume of refluxing solvent. This technique maintains a very low instantaneous concentration of the reactant, effectively suppressing intermolecular side reactions.

  • Choice of Solvent: A solvent that poorly solvates the reactive intermediate can sometimes promote aggregation and intermolecular reactions. Ensure you are using a suitable solvent that keeps all species well-dissolved.

The following diagram illustrates the decision-making process for troubleshooting low yields due to side product formation.

G start Low Yield of This compound impurity_check Identify Primary Side Product (via GC-MS, NMR) start->impurity_check dehydration Dehydration Product (Tetrahydropyridine) impurity_check->dehydration C=C bond observed? dimer Dimer/Polymer impurity_check->dimer High MW species? other Other Impurities impurity_check->other Complex mixture? sol_dehydration1 Reduce Reaction Temperature dehydration->sol_dehydration1 sol_dehydration2 Neutralize pH During Workup dehydration->sol_dehydration2 sol_dimer1 Implement High-Dilution Conditions dimer->sol_dimer1 sol_dimer2 Use Syringe Pump for Slow Addition dimer->sol_dimer2 sol_other Re-evaluate Catalyst & Stoichiometry other->sol_other

Caption: Troubleshooting workflow for low yield.

Q4: My final product is difficult to purify by column chromatography. What are the best practices for purifying this compound?

A4: this compound is a relatively polar and basic compound, which can present challenges for standard silica gel chromatography (e.g., tailing, irreversible adsorption). Crystallization is often a highly effective method for purifying piperidinone derivatives.[5]

Purification Strategy:

  • Acid-Base Extraction: Before any other purification, perform an aqueous workup.

    • Dissolve the crude product in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with dilute aqueous acid (e.g., 1M HCl). Your product will move to the aqueous layer as the hydrochloride salt, leaving many non-basic organic impurities behind.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Carefully basify the aqueous layer with a base like NaOH or NaHCO₃ to pH > 10.

    • Extract your free-base product back into an organic solvent.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Crystallization: The hydrochloride salt of this compound is often a stable, crystalline solid.[6][7]

    • After the acid extraction step, you can directly crystallize the product from the aqueous HCl layer by concentrating it or by adding a miscible organic solvent in which the salt is insoluble (e.g., isopropanol, acetone).

    • Alternatively, after isolating the free base, dissolve it in a minimal amount of a suitable solvent (like diethyl ether or ethyl acetate) and bubble dry HCl gas through it, or add a solution of HCl in isopropanol to precipitate the salt.

    • Recrystallization of the salt can provide very high purity material.[5]

  • Vacuum Distillation: If the product is a liquid at room temperature and thermally stable, high-vacuum distillation can be effective, especially for removing non-volatile impurities like polymers.

Experimental Protocol: Synthesis via Dieckmann Condensation of a β-Amino Diester

This protocol describes a general approach that minimizes side products by controlling reaction conditions. The Dieckmann condensation is an intramolecular Claisen condensation that is highly effective for forming five- and six-membered rings.[8][9][10]

Reaction Scheme:

G start β-Amino Diester Precursor base 1. Strong Base (e.g., NaOEt) High Dilution start->base Intramolecular Cyclization acid 2. Acidic Workup (H3O+) base->acid Protonation & Decarboxylation product This compound acid->product

Caption: General Dieckmann condensation route.

Step-by-Step Methodology:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel.

  • Solvent and Base: Add a large volume of anhydrous toluene (to achieve high dilution, e.g., 0.01 M final concentration) to the flask. Add sodium ethoxide (1.1 equivalents) to the solvent.

  • Reactant Addition: Dissolve the β-amino diester precursor (1.0 equivalent) in a small amount of anhydrous toluene and load it into the dropping funnel.

  • Reaction: Heat the solvent/base mixture to reflux. Add the diester solution dropwise from the funnel over 4-6 hours to maintain a low concentration of the starting material.

  • Monitoring: After the addition is complete, allow the reaction to stir at reflux for an additional 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Quenching and Hydrolysis: Cool the reaction to room temperature. Carefully quench the reaction by pouring it into a flask containing 3M aqueous HCl. Stir vigorously. This step protonates the intermediate and hydrolyzes the ester.

  • Decarboxylation: Gently heat the biphasic mixture to 50-60 °C for 2-4 hours to drive the decarboxylation of the β-keto acid intermediate. CO₂ evolution will be observed.

  • Workup: Cool the mixture. Separate the layers. The product is now in the aqueous layer as the hydrochloride salt. Wash the aqueous layer twice with ethyl acetate to remove non-polar impurities.

  • Isolation: Basify the aqueous layer to pH 11 with cold 6M NaOH. Extract the aqueous layer three times with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product via high-vacuum distillation or by converting it to its hydrochloride salt and recrystallizing, as described in Q4.

By following this protocol, particularly the high-dilution and slow-addition steps, the formation of intermolecular side products is significantly suppressed.

References

stability of 2-Methylpiperidin-4-one under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methylpiperidin-4-one

A Guide to Chemical Stability, Handling, and Troubleshooting

Welcome to the technical support resource for this compound. As a key building block in synthetic and medicinal chemistry, understanding its stability profile is critical for successful experimentation. This guide, structured in a question-and-answer format, provides in-depth insights and practical protocols to address common challenges encountered by researchers.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and stability of this compound.

Q1: What are the optimal storage and handling conditions for this compound?

A1: Proper storage is the first line of defense against degradation. This compound is an organic compound that can be sensitive to air, light, and temperature. For long-term stability, it is recommended to store the compound under an inert atmosphere (Nitrogen or Argon) at refrigerated temperatures (2-8°C).[1][2] The container should be tightly sealed to prevent moisture absorption and oxidation. It is classified as flammable and corrosive, so it should be kept away from heat, sparks, open flames, and strong oxidizing agents.[3][4]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation pathways and reduces volatility.[1][2][3]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents air oxidation of the amine and other sensitive functionalities.[1][2]
Container Tightly sealed, opaque glassProtects from moisture and light, which can catalyze degradation.
Handling Well-ventilated area, use of PPEThe compound is irritating and toxic upon inhalation or ingestion.[4]

Q2: Should I use the free base or the hydrochloride salt of this compound?

A2: The choice depends on your application. The hydrochloride salt form is often preferred for its enhanced stability and solubility in aqueous or protic solvents.[5] The protonated amine in the salt form is less nucleophilic and less susceptible to oxidation compared to the free base. For reactions requiring the free base, it can be generated in situ or by a separate neutralization step just prior to use.

Q3: How stable is this compound in acidic media (e.g., pH < 6)?

A3: this compound, as a β-aminoketone, is generally stable under acidic conditions.[6] The nitrogen atom is protonated to form an ammonium salt, which protects it from participating in degradation reactions and stabilizes the molecule. However, extremely harsh acidic conditions (e.g., concentrated strong acids at high temperatures) can potentially lead to hydrolysis or other decomposition pathways over extended periods.[7]

Q4: What is the stability of this compound in basic media (e.g., pH > 8)?

A4: The compound is significantly less stable under basic conditions. The primary degradation pathway is a retro-Michael type elimination reaction, which is a known characteristic of β-aminoketones.[6] This reaction is base-catalyzed and involves the deprotonation of the carbon alpha to the ketone, leading to the cleavage of the C-N bond and ring-opening. This instability is pronounced in the presence of strong bases and at elevated temperatures.

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Q5: My reaction mixture containing this compound turned dark brown and showed multiple spots on TLC after adding a strong base (e.g., NaOH, t-BuOK). What is the likely cause?

A5: This is a classic sign of base-mediated decomposition. The primary cause is the retro-Michael elimination described in A4. The resulting unsaturated intermediates can readily polymerize, leading to the formation of complex, often colored, mixtures.

  • Causality: Strong bases abstract the acidic proton at the C5 position (alpha to the carbonyl), initiating a cascade that cleaves the N1-C6 bond.

  • Troubleshooting Steps:

    • Use a Milder Base: If possible, switch to a non-nucleophilic, sterically hindered organic base (e.g., DBU, DIPEA) or an inorganic base like K₂CO₃.

    • Lower the Temperature: Perform the reaction at 0°C or below to significantly reduce the rate of the degradation reaction.

    • Protect the Amine: If the amine is not required for the reaction, consider protecting it (e.g., as a Boc or Cbz derivative) to prevent its involvement in degradation pathways.

    • Limit Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed.

Q6: I am attempting an alkylation at the nitrogen atom under basic conditions, but my yields are poor and I isolate a ring-opened byproduct. How can I prevent this?

A6: This issue arises from the competition between the desired N-alkylation and the base-catalyzed degradation.

  • Causality: The conditions required for N-alkylation (a base to deprotonate the secondary amine) are the same conditions that promote the retro-Michael elimination.

  • Workflow:

G start Poor yield in N-alkylation cond1 Is a strong base (e.g., NaH, LDA) used? start->cond1 path1 Use weaker base (K2CO3, Cs2CO3) at room temperature. cond1->path1 Yes cond2 Is the reaction run at elevated temperature? cond1->cond2 No path1->cond2 path2 Run reaction at 0°C or room temp. Increase reaction time if necessary. cond2->path2 Yes cond3 Is the substrate sensitive to the base? cond2->cond3 No path2->cond3 path3 Consider Reductive Amination as an alternative (e.g., reaction with an aldehyde/ketone followed by NaBH(OAc)3). cond3->path3 Yes end Improved Yield of N-alkylated Product cond3->end No, check other params path3->end

Caption: Troubleshooting workflow for N-alkylation reactions.

Q7: I am running a reaction under strongly acidic conditions and see no product formation. Is the starting material degrading?

A7: While significant degradation is unlikely (see A3), the lack of reactivity is probably due to the protonation of the piperidine nitrogen. The resulting ammonium cation renders the amine non-nucleophilic and can also alter the reactivity of the entire molecule through inductive effects.

  • Solution: If the amine's nucleophilicity is required, the reaction cannot be run under strongly acidic conditions. If another part of the molecule is meant to react, you must ensure the pH is compatible with that transformation without fully deprotonating the amine if it needs to be protected. A buffered system may be necessary to maintain a specific pH.

Part 3: Key Degradation Mechanisms Visualized

Understanding the potential reaction pathways is key to preventing them.

1. Base-Catalyzed Retro-Michael Elimination

Under basic conditions, this compound can undergo a ring-opening elimination reaction. This is the most common degradation pathway in basic media.

G cluster_main Retro-Michael Elimination Pathway start This compound enolate Enolate Intermediate start->enolate + B: (Base) - BH+ opened Ring-Opened Intermediate enolate->opened Ring Opening (Elimination) product Degradation Product (α,β-unsaturated amine) opened->product Protonation

Caption: Base-catalyzed degradation of this compound.

2. Potential Side Reaction: The Favorskii Rearrangement

This reaction is not a degradation pathway for this compound itself, but it is a critical consideration if you are working with an α-halo derivative (e.g., 3-bromo-2-methylpiperidin-4-one). In the presence of a base, this derivative will likely undergo a Favorskii rearrangement to form a ring-contracted cyclopentane carboxylic acid derivative, rather than the expected substitution product.[8][9][10][11]

Part 4: Experimental Protocols

Protocol 1: General Handling and Stock Solution Preparation

This protocol ensures the integrity of the compound before its use in an experiment.

  • Equilibration: Before opening, allow the container of this compound to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

  • Inert Atmosphere: Perform all weighing and transfers in a glove box or under a positive pressure of an inert gas (N₂ or Ar).

  • Solvent Selection: For stock solutions, use high-purity, anhydrous aprotic solvents (e.g., Dichloromethane, THF, Dioxane). If an acidic aqueous solution is needed, prepare it using a buffer (e.g., citrate or acetate) rather than just HCl to maintain pH control.

  • Storage of Solution: Store stock solutions at -20°C under an inert atmosphere. For aqueous solutions, flash-freeze aliquots in liquid nitrogen before storing at -20°C or below to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Kinetic Stability Assay by LC-MS

This protocol allows you to determine the stability of this compound under your specific reaction conditions.

  • Preparation of Test Buffers: Prepare a series of buffers representing the pH conditions of your experiment (e.g., pH 4, 7, 9).

  • Reaction Setup:

    • In separate HPLC vials, add the appropriate buffer and any other stable reagents from your planned reaction.

    • Spike each vial with a known concentration of this compound (from a freshly prepared stock solution) to a final concentration of ~1 mg/mL. Include a control vial with only solvent and the compound.

  • Time-Course Analysis:

    • Immediately after spiking, take a t=0 sample from each vial for LC-MS analysis.

    • Place the vials under the desired reaction temperature (e.g., 25°C, 50°C).

    • Collect aliquots at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

  • LC-MS Analysis:

    • Analyze all samples by LC-MS, monitoring the peak area of the parent compound (m/z for [M+H]⁺).

    • Plot the percentage of remaining this compound against time for each condition.

  • Interpretation: A rapid decrease in the parent compound's peak area, especially in the basic buffers, indicates instability. Look for the appearance of new peaks that could correspond to degradation products.

G prep Prepare pH Buffers (e.g., pH 4, 7, 9) spike Spike Buffers with This compound prep->spike t0 Analyze t=0 Sample (LC-MS) spike->t0 incubate Incubate at Desired Temp t0->incubate sample Collect Samples Over Time Course incubate->sample analyze Analyze All Samples (LC-MS) sample->analyze plot Plot % Remaining vs. Time analyze->plot

Caption: Workflow for a kinetic stability assay.

References

optimizing reaction conditions for the synthesis of 2-Methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methylpiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes. The information herein is curated from established literature and practical laboratory experience to ensure scientific integrity and reliability.

Introduction to this compound Synthesis

This compound is a valuable heterocyclic building block in medicinal chemistry, often serving as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Its synthesis can be approached through several pathways, with the most common being the intramolecular Dieckmann condensation of a diester or related cyclization strategies.[3] This guide will focus on troubleshooting the common challenges associated with these synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

The two most prevalent methods for synthesizing the piperidin-4-one core structure are the Mannich reaction and the Dieckmann condensation.[4][5] The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is particularly effective for creating the 5- or 6-membered cyclic β-keto ester precursor to the final product.[6][7] Another approach involves a reductive amination pathway.[8][9]

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[10] A suitable mobile phase, such as a mixture of ethyl acetate and petroleum ether, can be used to separate the starting materials from the product.[11] Spots can be visualized using iodine vapor or a UV lamp if the compounds are UV-active.[10]

Q3: What are the recommended purification methods for this compound?

The crude product is often purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and ether.[4][10] For non-crystalline products, column chromatography on silica gel is a standard purification technique. The hydrochloride salt of the compound can also be prepared to facilitate purification and handling, as it is often a stable, crystalline solid.[1]

Q4: What are the key safety precautions when handling reagents for this synthesis?

Many reagents used in this synthesis are hazardous. For instance, sodium metal, often used in Dieckmann condensations, is highly reactive with water. Bases like sodium hydride and sodium alkoxides are corrosive and moisture-sensitive.[12] Solvents like toluene and methanol are flammable. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting Guide

Low or No Product Yield

Problem: The reaction has resulted in a very low yield or no desired product.

Potential Causes & Solutions:

  • Ineffective Base: The Dieckmann condensation is base-catalyzed and requires a strong base to deprotonate the α-carbon of the ester.[6]

    • Troubleshooting: Ensure the base (e.g., sodium ethoxide, sodium hydride) is fresh and has not been deactivated by moisture. Use an appropriate amount of base, typically at least one equivalent. The choice of base can also be critical; for instance, using sodium metal with a trace of alcohol is a classic approach.[6]

  • Incorrect Solvent: The solvent plays a crucial role in the reaction.

    • Troubleshooting: Anhydrous conditions are often necessary, especially when using moisture-sensitive reagents like sodium hydride. Toluene is a commonly used solvent for the Dieckmann condensation at elevated temperatures.[13] Ensure your solvent is properly dried before use.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the reaction rate and equilibrium.

    • Troubleshooting: The Dieckmann condensation is often performed at elevated temperatures (e.g., 100-125 °C in toluene) to drive the reaction forward.[13] However, excessively high temperatures can lead to side reactions and decomposition. Monitor the reaction temperature closely.

  • Poor Quality Starting Materials: Impurities in the starting materials can interfere with the reaction.

    • Troubleshooting: Ensure the purity of your starting diester. If necessary, purify the starting materials before use.

Formation of Multiple Products/Side Reactions

Problem: TLC or NMR analysis of the crude product shows multiple spots or complex spectra, indicating the presence of impurities or side products.

Potential Causes & Solutions:

  • Intermolecular Condensation: If the reaction concentration is too high, intermolecular condensation can compete with the desired intramolecular Dieckmann cyclization.

    • Troubleshooting: Perform the reaction under high-dilution conditions to favor the intramolecular cyclization. This can be achieved by slowly adding the diester to the reaction mixture containing the base.

  • Retro-Dieckmann Condensation: The Dieckmann condensation is a reversible reaction.[7]

    • Troubleshooting: The reaction is typically driven to completion by the deprotonation of the resulting β-keto ester, which is acidic. A subsequent acidic workup is then required to protonate the enolate and yield the final product. Ensure the workup procedure is followed correctly.

  • Decarboxylation Issues: The synthesis often involves a decarboxylation step after the cyclization.[13]

    • Troubleshooting: Incomplete decarboxylation can lead to the presence of the β-keto ester intermediate in the final product. Ensure the decarboxylation conditions (e.g., heating with acid) are sufficient for the reaction to go to completion.[14]

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-2-methylpiperidin-4-one via Dieckmann Condensation

This protocol is adapted from a general procedure for the synthesis of 4-piperidones.[3][13]

Step 1: Michael Addition

  • Dissolve benzylamine and methyl acrylate (in a 1:2 molar ratio) in methanol at room temperature.

  • Stir the reaction mixture for 10-16 hours.

  • Remove the methanol under reduced pressure at 40-60 °C to obtain the intermediate diester.

Step 2: Dieckmann Condensation

  • Dissolve the intermediate diester and sodium metal (in a 1:1.2 to 1:2 molar ratio) in anhydrous toluene.

  • Heat the mixture to 100-125 °C and reflux for 2-3 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture and carefully quench any remaining sodium with a small amount of ethanol.

  • Purify the resulting β-keto ester intermediate.

Step 3: Decarboxylation

  • Treat the intermediate from Step 2 with concentrated hydrochloric acid (in a 1:6 to 1:12 molar ratio).

  • Heat the mixture at 80-100 °C for 4-8 hours to effect decarboxylation.

  • The crude 1-benzyl-4-piperidone hydrochloride is obtained upon cooling and can be further purified by recrystallization.

Data Presentation

ParameterMichael AdditionDieckmann CondensationDecarboxylation
Key Reagents Benzylamine, Methyl AcrylateSodium MetalConcentrated HCl
Solvent MethanolTolueneWater
Temperature Room Temperature100-125 °C80-100 °C
Reaction Time 10-16 hours2-3 hours4-8 hours
Typical Yield >90% (for diester)VariableHigh

Visualizations

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Decarboxylation & Deprotection (if needed) A Benzylamine + Methyl Acrylate B Intermediate Diester A->B Methanol, RT C Intermediate Diester D β-Keto Ester Intermediate C->D Sodium, Toluene, 100-125°C E β-Keto Ester Intermediate F 1-Benzyl-2-methylpiperidin-4-one E->F Conc. HCl, 80-100°C G This compound F->G Catalytic Hydrogenation (e.g., Pd/C, H2) G LowYield Low/No Yield Base Check Base Activity & Amount LowYield->Base Solvent Ensure Anhydrous Solvent LowYield->Solvent Temp Optimize Reaction Temperature LowYield->Temp Purity Verify Starting Material Purity LowYield->Purity

References

Technical Support Center: 2-Methylpiperidin-4-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methylpiperidin-4-one. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and subsequent reactions of this compound. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

I. Synthesis of this compound via Mannich Reaction: Troubleshooting & FAQs

The synthesis of 2,6-disubstituted piperidin-4-ones is commonly achieved through a one-pot Mannich condensation.[1] For this compound, this typically involves the reaction of ethyl methyl ketone, an appropriate aldehyde, and an ammonia source. While seemingly straightforward, this multicomponent reaction can present several challenges.

FAQ 1: My Mannich reaction for this compound is resulting in a low or no yield. What are the potential causes and how can I resolve this?

Low or no yield in the Mannich synthesis of this compound can be attributed to several factors, ranging from reagent quality to reaction conditions.[2] A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Reagent Quality: The quality of your starting materials is paramount. Paraformaldehyde, a common formaldehyde source, can degrade over time. It is advisable to use fresh, high-quality paraformaldehyde for optimal results.[2]

  • Reaction Time & Monitoring: Mannich reactions can vary in their required reaction times, from a few hours to overnight.[2] It is crucial to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Solvent Choice: The choice of solvent can significantly influence reaction rates and yields. Protic solvents such as ethanol, methanol, or water are commonly employed as they facilitate the formation of the electrophilic iminium ion, a key intermediate in the Mannich reaction.[2]

  • Stoichiometry of Reactants: The molar ratios of your reactants must be carefully controlled. While an excess of one reactant may be necessary in some cases, significant deviations from the optimal ratio can lead to the formation of side products and a reduction in the yield of the desired this compound.[2]

Troubleshooting Workflow for Low Yield in Mannich Synthesis

G start Low or No Yield of this compound reagent_quality Check Reagent Quality (e.g., fresh paraformaldehyde) start->reagent_quality reaction_time Optimize Reaction Time (Monitor by TLC) reagent_quality->reaction_time If reagents are of high quality solvent Verify Solvent Choice (Protic solvents like ethanol are preferred) reaction_time->solvent If reaction time is optimized stoichiometry Check Molar Ratios of Reactants solvent->stoichiometry If solvent is appropriate success Improved Yield stoichiometry->success If stoichiometry is correct

Caption: A flowchart outlining the key steps for troubleshooting low yields in the Mannich synthesis of this compound.

FAQ 2: I am observing significant side products in my Mannich reaction. What are these impurities and how can I minimize their formation?

The formation of byproducts is a common issue in Mannich reactions. Understanding the potential side reactions is the first step toward mitigating them.

Common Side Products and Mitigation Strategies:

  • Bis-Mannich Products: If the active hydrogen compound has more than one acidic proton, the formation of a bis-Mannich base, where two aminomethyl groups are added, can occur.[2] To favor the formation of the mono-Mannich product, this compound, carefully control the stoichiometry of the reactants, using a limited amount of the aldehyde and amine source.

  • Self-Condensation of the Ketone (Aldol Condensation): The starting ketone, ethyl methyl ketone, can undergo self-condensation (an aldol reaction), which competes with the desired Mannich reaction. This is particularly prevalent under basic conditions. Maintaining acidic conditions, which is typical for Mannich reactions using amine hydrochlorides, generally favors the desired pathway.[2]

  • Polymerization of Formaldehyde: Using a dropwise addition of a formaldehyde solution can help to minimize its polymerization, a common side reaction.[2]

Mechanism of Mannich Reaction and Side Product Formation

G cluster_main Desired Mannich Reaction cluster_side Side Reactions Amine Amine Iminium Iminium Ion Amine->Iminium Aldehyde Aldehyde Aldehyde->Iminium Product This compound Iminium->Product Ketone Ethyl Methyl Ketone (Enol form) Ketone->Product Bis_Mannich Bis-Mannich Product Product->Bis_Mannich Excess Amine/Aldehyde Aldol Aldol Condensation Product Ketone_side Ethyl Methyl Ketone Ketone_side->Aldol Self-condensation

Caption: A diagram illustrating the desired Mannich reaction pathway leading to this compound and common side reactions.

II. Reactions of this compound: Troubleshooting & FAQs

Once synthesized, this compound can be used as a versatile intermediate for a variety of chemical transformations, including N-alkylation and reduction of the ketone functionality.

FAQ 3: I am having difficulty with the N-alkylation of this compound. The reaction is incomplete or shows over-alkylation. How can I improve this?

N-alkylation of secondary amines like this compound can be challenging due to competing reactions and steric hindrance.

Potential Issues and Solutions:

  • Incomplete Reaction: The steric hindrance from the methyl group at the 2-position can slow down the N-alkylation reaction. To drive the reaction to completion, consider using a more reactive alkylating agent (e.g., alkyl iodide instead of bromide), a stronger base, or a higher reaction temperature. Solvents like DMF or DMSO can also facilitate the reaction.[3]

  • Over-alkylation (Quaternary Ammonium Salt Formation): The desired tertiary amine product can be further alkylated to form a quaternary ammonium salt. This is particularly problematic if the alkylating agent is highly reactive or used in large excess.[4]

    • Mitigation: Employing a stoichiometric amount of the alkylating agent and adding it slowly to the reaction mixture can minimize over-alkylation.[5]

  • Alternative Method: Reductive Amination: If direct alkylation proves problematic, reductive amination is an excellent alternative.[5] This involves reacting the this compound with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is selective for the iminium ion over the carbonyl group.[5][6] This method effectively avoids the issue of over-alkylation.

Table 1: Comparison of N-Alkylation Methods for 2-Substituted Piperidines

MethodAdvantagesDisadvantagesKey Considerations
Direct Alkylation Simple, one-step process.Risk of over-alkylation to quaternary salt; can be slow with hindered amines.Careful control of stoichiometry; slow addition of alkylating agent.[5]
Reductive Amination Milder conditions; avoids over-alkylation; often more selective.Two-step process (in situ); requires a reducing agent.Choice of reducing agent is critical (e.g., NaBH(OAc)₃ for selectivity).[5][6]
FAQ 4: The reduction of the ketone in this compound is not stereoselective. How can I control the diastereoselectivity to obtain the desired 2-methylpiperidin-4-ol isomer?

The reduction of the carbonyl group in this compound can lead to the formation of two diastereomeric alcohols (cis and trans). Controlling the stereochemical outcome is often a key objective.

Factors Influencing Diastereoselectivity:

  • Choice of Reducing Agent: The steric bulk of the hydride reagent plays a crucial role in determining the direction of hydride attack.

    • For the cis-isomer (axial attack): Less sterically hindered reducing agents, such as sodium borohydride (NaBH₄), tend to approach from the less hindered equatorial face, resulting in an axial alcohol (the cis-isomer relative to the 2-methyl group).

    • For the trans-isomer (equatorial attack): More sterically hindered reducing agents, such as L-Selectride®, will preferentially attack from the more hindered axial face to avoid steric clashes with the piperidine ring, leading to an equatorial alcohol (the trans-isomer).[7]

  • Reaction Temperature: Lowering the reaction temperature can often enhance the diastereoselectivity of the reduction.

Stereoselective Reduction of this compound

G start This compound less_hindered Less Hindered Reducing Agent (e.g., NaBH4) start->less_hindered more_hindered More Hindered Reducing Agent (e.g., L-Selectride) start->more_hindered cis_product cis-2-Methylpiperidin-4-ol (Axial Attack) less_hindered->cis_product trans_product trans-2-Methylpiperidin-4-ol (Equatorial Attack) more_hindered->trans_product

Caption: Decision tree for the stereoselective reduction of this compound based on the choice of reducing agent.

III. Purification of this compound and its Derivatives: Troubleshooting & FAQs

Proper purification is essential to obtain high-purity this compound and its derivatives for subsequent applications.

FAQ 5: I am struggling with the purification of this compound. What are the recommended methods?

The most common and effective method for purifying piperidin-4-one derivatives is recrystallization.[1][8]

Recrystallization Best Practices:

  • Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for piperidin-4-one derivatives include:

    • Ethanol[8]

    • Methanol[8]

    • Ethanol/ethyl acetate mixtures[8]

    • Benzene/petroleum ether mixtures[8]

  • Procedure:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cool the solution in an ice bath to maximize the yield.

    • Collect the crystals by filtration and wash with a small amount of the cold recrystallization solvent.

    • Dry the crystals thoroughly.

  • Purification of the Hydrochloride Salt: If you have synthesized the hydrochloride salt of this compound, recrystallization from an ethanol/water mixture followed by cooling can yield high-purity crystals.[9]

Table 2: Common Recrystallization Solvents for Piperidin-4-one Derivatives

Solvent/Solvent SystemTypical UseReference
EthanolGeneral purpose for many piperidin-4-one derivatives.[8]
MethanolAlternative to ethanol, particularly for hydrazone derivatives.[8]
Ethanol/Ethyl AcetateFor compounds with intermediate polarity.[8]
Benzene/Petroleum EtherFor less polar derivatives.[8]
Ethanol/WaterEffective for hydrochloride salts.[9]

IV. Experimental Protocols

Protocol 1: General Procedure for Mannich Synthesis of a 2,6-Disubstituted-3-Methyl-Piperidin-4-one

This protocol is adapted from a general procedure for the synthesis of related compounds and may require optimization for this compound.

  • In a round-bottom flask, dissolve dry ammonium acetate (0.1 mol) in ethanol (50 mL).

  • To this solution, add the appropriate aldehyde (0.1 mol), a second aldehyde (e.g., benzaldehyde, 0.1 mol), and ethyl methyl ketone (0.1 mol).

  • Heat the mixture to boiling and then allow it to stand at room temperature overnight.

  • After standing, add concentrated HCl (30 mL) and collect the precipitated hydrochloride salt by filtration.

  • Wash the salt with a 1:5 mixture of ethanol and ether.

  • To obtain the free base, suspend the hydrochloride salt in acetone and treat with concentrated aqueous ammonia.

  • Separate the aqueous layer and recrystallize the crude product from ethanol.

This is a generalized procedure and may require adaptation and optimization for the specific synthesis of this compound.

Protocol 2: Direct N-Alkylation of a 2-Substituted Piperidine
  • Dissolve the 2-substituted piperidine (1 equivalent) in a suitable solvent such as acetonitrile or DMF.

  • Add a base, such as potassium carbonate (1.5-2 equivalents).

  • Slowly add the alkyl halide (1.1 equivalents) to the stirred mixture at room temperature.

  • Monitor the reaction by TLC. If the reaction is slow, it can be heated.

  • Once the reaction is complete, filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[5]

Protocol 3: N-Alkylation via Reductive Amination
  • Dissolve the 2-substituted piperidine (1 equivalent) and the aldehyde or ketone (1.1 equivalents) in a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the stirred solution.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.[5][6]

V. References

  • Diastereoselective Synthesis of Substituted 4-Piperidones and 4-Piperidols Using a Double Mannich Reaction. DigitalNZ. Available at: --INVALID-LINK--

  • Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride. Benchchem. Available at: --INVALID-LINK--

  • 4-Piperidone monohydrate, HCl. Benchchem. Available at: --INVALID-LINK--

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Available at: --INVALID-LINK--

  • Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. Google Patents. Available at: --INVALID-LINK--

  • Guérinot, A., et al. (2010). FeCl3-Catalyzed Highly Diastereoselective Synthesis of Substituted Piperidines and Tetrahydropyrans. Organic Letters, 12(8), 1808–1811. Available at: --INVALID-LINK--

  • Kim, D., et al. (2015). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. The Journal of Organic Chemistry, 80(14), 7036–7052. Available at: --INVALID-LINK--

  • Avoiding Over-alkylation. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: --INVALID-LINK--

  • Isom, A. L., & Reisman, S. E. (2011). Synthesis of Secondary Amines via Self-Limiting Alkylation. Journal of the American Chemical Society, 133(49), 19634–19637. Available at: --INVALID-LINK--

  • Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Benchchem. Available at: --INVALID-LINK--

  • Overcoming challenges in the stereoselective synthesis of 5-Butyl-2-methylpiperidine. Benchchem. Available at: --INVALID-LINK--

  • Gevorgyan, A. R., et al. (2023). Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. Russian Chemical Bulletin, 72(4), 761-766. Available at: --INVALID-LINK--

  • N-alkylation of 4-piperidone. Sciencemadness Discussion Board. Available at: --INVALID-LINK--

  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: --INVALID-LINK--

  • Qu, Y., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2263–2273. Available at: --INVALID-LINK--

  • Efficient synthesis of secondary amines by selective alkylation of primary amines. Google Patents. Available at: --INVALID-LINK--

  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Available at: --INVALID-LINK--

  • Coldham, I., et al. (2012). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 77(14), 6149–6159. Available at: --INVALID-LINK--

  • Hassan, M. M. A., & Casy, A. F. (1970). methiodides of substituted 4-piperidones and. Organic Magnetic Resonance, 2(2), 197-208. Available at: --INVALID-LINK--

  • Isolation and Purification of Organic Compounds Recrystallization. University of Colorado Boulder, Department of Chemistry. Available at: --INVALID-LINK--

  • Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. PubMed. Available at: --INVALID-LINK--

  • Purification by Recrystallization. CUNY. Available at: --INVALID-LINK--

  • Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. ACS Publications. Available at: --INVALID-LINK--

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. ACS Publications. Available at: --INVALID-LINK--

  • S., S. G. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Journal of Chemical Sciences, 135(1), 1-23. Available at: --INVALID-LINK--

  • Mannich Reaction. Organic Reactions. Available at: --INVALID-LINK--

  • 2-Methyl-4-piperidone hydrochloride. Synthonix. Available at: --INVALID-LINK--

  • Raoof, A. A., & Sadiq, A. S. (2022). Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. Iraqi Journal of Science, 63(12), 5439-5456. Available at: --INVALID-LINK--

  • Mannich reaction. L.S.College, Muzaffarpur. Available at: --INVALID-LINK--

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: --INVALID-LINK--

  • N-alkylation of 4-piperidone. Sciencemadness Discussion Board. Available at: --INVALID-LINK--

  • Ganesan, S. (2014). Mannich reaction: A versatile and convenient approach to bioactive skeletons. Journal of Chemical Sciences, 126(3), 639-652. Available at: --INVALID-LINK--

  • recrystallization-2.doc.pdf. Available at: --INVALID-LINK--

  • 4-Piperidone — A Synthon for Spiro-Heterocycles. ResearchGate. Available at: --INVALID-LINK--

  • Mannich Reaction. Chemistry Steps. Available at: --INVALID-LINK--

  • Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. Canadian Journal of Chemistry, 53(12), 1687-1693. Available at: --INVALID-LINK--

  • Mannich-Type Reactions. ResearchGate. Available at: --INVALID-LINK--

  • Secondary amine mannich condensation + ring formation. Sciencemadness Discussion Board. Available at: --INVALID-LINK--

  • Have you experienced that your piperidine crystallizes when not in use? ResearchGate. Available at: --INVALID-LINK--

  • Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C: Organic. Available at: --INVALID-LINK--

  • Baliah, V., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available at: --INVALID-LINK--

  • Process for preparing 2,2,6,6-tetramethyl-4-piperidone. Google Patents. Available at: --INVALID-LINK--

  • Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica. Available at: --INVALID-LINK--

  • Steric control of the asymmetric synthesis of N-substituted 2-methyl-4-piperidones. OSTI.GOV. Available at: --INVALID-LINK--

  • Synthesis of Piperidones by MCR. ResearchGate. Available at: --INVALID-LINK--

  • 4-Piperidone. PubChem. Available at: --INVALID-LINK--

  • Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. JOCPR. Available at: --INVALID-LINK--

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. Available at: --INVALID-LINK--

References

preventing byproduct formation in Mannich condensation of piperidones

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Mannich condensation of piperidones. This resource is designed to provide in-depth guidance and troubleshooting advice for scientists and researchers encountering challenges in this crucial synthetic transformation. The Mannich reaction is a cornerstone of organic synthesis, enabling the formation of β-amino carbonyl compounds, which are valuable precursors for a wide array of pharmaceuticals and biologically active molecules.[1][2][3] However, the reaction is often plagued by the formation of unwanted byproducts, complicating purification and reducing yields.

This guide, structured in a question-and-answer format, directly addresses the specific issues you may face during your experiments. We will delve into the mechanistic underpinnings of byproduct formation and provide actionable strategies to optimize your reaction conditions for the selective synthesis of your desired Mannich base.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the Mannich condensation of piperidones, and why does it form?

A1: The most prevalent byproduct is often the bis-Mannich adduct , where two molecules of the piperidone have reacted with the iminium ion intermediate. This occurs because the initial Mannich product, a β-amino piperidone, still possesses an acidic α-proton.[4] This proton can be abstracted, allowing the Mannich base to act as a nucleophile and react with another molecule of the iminium ion. The propensity for bis-adduct formation is particularly high if the piperidone has multiple acidic α-hydrogens.[4]

Q2: Can the piperidone itself undergo self-condensation?

A2: Yes, self-condensation, similar to an aldol reaction, is a possible side reaction. This occurs when one molecule of the piperidone acts as an enol or enolate and attacks the carbonyl group of another piperidone molecule.[4] This is more likely to occur under basic conditions or at elevated temperatures, which can promote enolate formation.

Q3: What are elimination byproducts, and how can they be avoided?

A3: Elimination byproducts, typically α,β-unsaturated ketones, can form from the Mannich base, especially under harsh conditions (e.g., high temperatures or strong bases). The amino group can act as a leaving group, leading to the formation of a double bond conjugated with the carbonyl group.

Q4: How does the choice of amine (primary vs. secondary) affect byproduct formation?

A4: The choice of amine is critical. Secondary amines are generally preferred as they form tertiary Mannich bases.[4] These products lack an N-H proton, which prevents further reaction with formaldehyde to form another iminium ion, a pathway that can lead to more complex side products.[4] Primary amines, on the other hand, can lead to the formation of secondary Mannich bases, which can undergo further aminomethylation.[5]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the Mannich condensation of piperidones.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired mono-Mannich product • Suboptimal reaction stoichiometry.• Inefficient formation of the iminium ion.• Competing side reactions (e.g., self-condensation).• Use a slight excess of formaldehyde and the amine to drive the reaction towards the product.• Ensure the reaction is conducted under appropriate pH conditions (typically mildly acidic) to facilitate iminium ion formation.[6][7][8]• Lower the reaction temperature to disfavor side reactions.
Significant formation of the bis-Mannich adduct • The piperidone has two or more acidic α-protons.• The initial Mannich base is deprotonated and reacts further.• Prolonged reaction times or high temperatures.• Use a piperidone with only one enolizable α-position if possible.• Carefully control the stoichiometry of the reagents. Using the piperidone as the limiting reagent can sometimes help.• Monitor the reaction closely and stop it once the desired product is formed to prevent over-reaction.• Lower the reaction temperature.
Presence of self-condensation products • Reaction conditions are too basic.• High reaction temperature.• Conduct the reaction under mildly acidic conditions. The use of an amine hydrochloride salt can help maintain the appropriate pH.[7]• Perform the reaction at a lower temperature.
Formation of elimination byproducts (α,β-unsaturated ketones) • High reaction temperature.• Strongly basic or acidic workup conditions.• Maintain a moderate reaction temperature.• Use a mild workup procedure. Neutralize the reaction mixture carefully and avoid excessive heating during solvent removal.
Reaction does not proceed or is very slow • Inactive catalyst or inappropriate pH.• Steric hindrance around the piperidone's α-position.• Low reactivity of the amine.• Ensure the catalyst (often a mild acid) is active and the pH is optimal for iminium ion formation without causing significant side reactions.[8]• For sterically hindered piperidones, longer reaction times or a more reactive formaldehyde equivalent (e.g., Eschenmoser's salt) may be necessary.[7]• Use a more nucleophilic secondary amine, such as pyrrolidine or piperidine, which are known to form enamines readily.[9]

Mechanistic Insights and Prevention Strategies

A deeper understanding of the reaction mechanism is key to preventing byproduct formation. The Mannich reaction proceeds through the formation of an electrophilic iminium ion from the amine and formaldehyde.[2][10][11] The piperidone, in its enol form, then acts as a nucleophile, attacking the iminium ion to form the desired β-amino carbonyl compound.[2][10][11]

Visualizing the Reaction Pathway

The following diagram illustrates the desired reaction pathway leading to the mono-Mannich product and the competing pathway leading to the bis-Mannich byproduct.

Mannich_Byproduct_Formation Piperidone Piperidone (Enol Form) Mono_Mannich Desired Mono-Mannich Product Piperidone->Mono_Mannich Nucleophilic Attack Iminium Iminium Ion (Electrophile) Iminium->Mono_Mannich Bis_Mannich Bis-Mannich Byproduct Iminium->Bis_Mannich Mono_Mannich_Enol Mono-Mannich Product (Enol Form) Mono_Mannich->Mono_Mannich_Enol Tautomerization (if α-H present) Mono_Mannich_Enol->Bis_Mannich Second Nucleophilic Attack

Caption: Reaction pathways in Mannich condensation of piperidones.

Recommended Protocol for Minimizing Byproduct Formation

This protocol is a general guideline and may require optimization for specific substrates.

1. Reagent Preparation and Stoichiometry:

  • Use freshly distilled or high-purity piperidone.

  • Employ a secondary amine (e.g., dimethylamine, pyrrolidine, piperidine) as its hydrochloride salt to maintain a mildly acidic pH.

  • Use a slight excess of the amine hydrochloride (1.1-1.2 equivalents) and formaldehyde (1.1-1.2 equivalents) relative to the piperidone.

2. Solvent Selection:

  • A protic solvent such as ethanol or methanol is often suitable. Acetic acid has also been reported to be an effective solvent, promoting the reaction and facilitating product isolation.[12]

3. Reaction Setup and Execution:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the amine hydrochloride in the chosen solvent.

  • Add the piperidone to the solution.

  • Cool the mixture in an ice bath and slowly add the formaldehyde solution (e.g., 37% aqueous solution) dropwise while stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 40-60 °C). Higher temperatures may be required for less reactive substrates, but this increases the risk of byproduct formation.

4. Reaction Monitoring:

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • It is crucial to stop the reaction as soon as the starting material is consumed to minimize the formation of the bis-Mannich adduct.

5. Workup and Purification:

  • Cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration.

  • If the product is soluble, carefully neutralize the mixture with a weak base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Key Parameter Optimization
Parameter Recommendation Rationale
Temperature Start at low temperature (0 °C) during addition, then gently heat (40-60 °C).Minimizes initial exothermic reactions and reduces the rate of side reactions.
pH Mildly acidic (maintained by using amine hydrochloride).Facilitates the formation of the reactive iminium ion while suppressing base-catalyzed side reactions like self-condensation.[6][8]
Stoichiometry Slight excess of amine and formaldehyde.Drives the reaction to completion and ensures the piperidone is the limiting reagent, which can help reduce bis-adduct formation.
Reaction Time Monitor closely and stop when the starting material is consumed.Prevents the desired mono-Mannich product from reacting further to form the bis-adduct.

By carefully controlling these parameters and understanding the underlying reaction mechanisms, researchers can significantly improve the selectivity and yield of the Mannich condensation of piperidones, paving the way for more efficient synthesis of valuable pharmaceutical intermediates.

References

Technical Support Center: Purification of 2-Methylpiperidin-4-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of 2-Methylpiperidin-4-one. Given the unique chemical properties of this compound—specifically, its basic nitrogen and polar ketone functionality—its purification via silica gel column chromatography presents distinct challenges. This document provides in-depth, experience-driven solutions to common issues, structured in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound on silica gel?

A1: The principal difficulty arises from the interaction between the basic secondary amine of the piperidinone ring and the acidic silanol groups on the surface of the silica gel.[1][2] This acid-base interaction can lead to significant tailing of the compound peak, poor separation, irreversible adsorption (loss of yield), and even degradation of the target molecule on the column.[2]

Q2: What is a good starting point for a mobile phase system to purify this compound?

A2: For a compound of moderate polarity like this compound, a common starting mobile phase is a mixture of a non-polar solvent like hexanes or cyclohexane and a more polar solvent like ethyl acetate.[3] However, due to the basicity of the amine, this system will likely require a modifier to achieve good peak shape. A small amount of a basic additive, such as triethylamine (TEA) or ammonia, is crucial. A typical starting system would be a gradient of ethyl acetate in hexanes with 0.1-1% triethylamine added to the mobile phase.[4] For more polar impurities, a system of dichloromethane (DCM) and methanol (MeOH) with a basic modifier can be effective.[2]

Q3: How do I determine the optimal solvent system before running a large-scale column?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for method development. To find the best solvent system, test various ratios of your chosen solvents (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate) on a TLC plate. It is critical to add the same basic modifier (e.g., 0.5% TEA) to your TLC developing chamber that you plan to use in your column. The ideal system will give your product a Retention Factor (Rf) value between 0.2 and 0.4, with good separation from impurities.

Q4: Should I use a standard silica gel, or are there better alternatives for this compound?

A4: While standard silica gel can be used with a properly modified mobile phase, amine-functionalized silica or basic alumina are excellent alternatives that can simplify the purification.[1][2] These stationary phases have a basic surface that minimizes the strong acid-base interactions with the amine, often resulting in better peak shapes and improved recovery without the need for mobile phase modifiers.[1] Reversed-phase chromatography, where the compound is in its free-base form at a higher mobile phase pH, can also be a powerful purification strategy.[2]

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of this compound.

Problem 1: My compound is streaking badly on the TLC plate and the column, even with ethyl acetate/hexanes.

  • Cause: This is a classic sign of the strong interaction between the basic amine and acidic silica. The compound is adsorbing too strongly and not eluting cleanly.

  • Solution:

    • Add a Basic Modifier: Incorporate a competing amine into your mobile phase. Triethylamine (TEA) at 0.1-1% is a common first choice. Ammonia, often added as a 1-10% solution in methanol which is then used as a polar component in a solvent system with dichloromethane, is another effective option for very polar amines.[2][5]

    • Pre-treat the Silica: Before packing your column, you can rinse the silica gel with your mobile phase containing the basic additive. This helps to neutralize the acidic sites before your compound is loaded.[6] For TLC, pre-running the plate in the modified solvent system before spotting your compound can also give a more accurate prediction of column behavior.[6]

Problem 2: My compound is not eluting from the column, or the yield is very low.

  • Cause: The compound is likely irreversibly bound to the silica gel due to strong acid-base interactions.[2] It's also possible that the mobile phase is not polar enough to elute the compound.

  • Solution:

    • Increase Solvent Polarity: If you suspect the mobile phase is too weak, gradually increase the concentration of the more polar solvent (e.g., increase the percentage of ethyl acetate or methanol).

    • Use a More Aggressive Mobile Phase: A system of dichloromethane (DCM) with a gradient of methanol (containing 1-2% ammonium hydroxide) is a powerful eluent for polar, basic compounds.[5]

    • Check for Compound Stability: Verify that your compound is stable on silica gel. You can do this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot diminishes, your compound may be degrading.[5] In this case, switching to a less acidic stationary phase like alumina or using a deactivated silica gel is recommended.[5]

Problem 3: The separation between my product and a close-running impurity is poor.

  • Cause: The chosen solvent system does not have sufficient selectivity for the two compounds.[2]

  • Solution:

    • Optimize the Solvent System: Test different solvent combinations. For example, if you are using ethyl acetate/hexanes, try substituting ethyl acetate with acetone or a mixture of ethyl acetate and isopropanol. Sometimes changing the non-polar component can also affect selectivity.

    • Try a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, switching to an amine-functionalized silica or alumina column may alter the retention properties of your compound and the impurity, leading to better separation.[1]

    • Use a Slower Gradient: If you are running a gradient elution, making the gradient shallower (i.e., increasing the polar solvent concentration more slowly over a larger volume) can improve resolution between closely eluting peaks.

Problem 4: I can't dissolve my crude material in the initial, non-polar mobile phase for loading.

  • Cause: The crude product has poor solubility in the solvent system required for good separation. Loading the sample in a strong solvent will cause band broadening and poor separation.[7]

  • Solution:

    • Dry Loading: This is the preferred method for samples with low solubility in the eluent.[7] Dissolve your crude material in a suitable solvent (like DCM or methanol), add a small amount of silica gel (approximately 5-10 times the mass of your sample), and then remove the solvent under reduced pressure to obtain a free-flowing powder.[7][8] This powder can then be carefully added to the top of your packed column.

Experimental Protocol: A General Guideline

This protocol outlines a standard procedure for the purification of this compound on a silica gel column.

1. TLC Method Development:

  • Prepare several eluent systems. A good starting point is Hexane:Ethyl Acetate in ratios of 4:1, 2:1, and 1:1, each containing 0.5% triethylamine (v/v).

  • Spot your crude material on a TLC plate and develop it in the prepared chambers.

  • Identify the solvent system that provides an Rf value of ~0.3 for the desired product and good separation from impurities.

2. Column Packing:

  • Select a column of appropriate size for the amount of material to be purified.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase identified during TLC analysis.

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

3. Sample Loading:

  • Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully apply it to the top of the silica bed with a pipette.[7]

  • Dry Loading (Recommended): Adsorb the crude material onto a small amount of silica gel as described in the troubleshooting section and carefully add it to the column.[7]

4. Elution and Fraction Collection:

  • Begin eluting with the mobile phase, collecting fractions in test tubes.

  • If using a gradient, gradually increase the proportion of the more polar solvent.

  • Monitor the elution process by TLC analysis of the collected fractions.

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Data Summary Table

ParameterRecommended Value/SystemRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice.
Amine-functionalized SilicaAlternative to minimize amine-silica interactions.[1]
Mobile Phase System Hexanes/Ethyl Acetate or DCM/MethanolGraded polarity for effective elution.[2][3]
Mobile Phase Modifier 0.1 - 1% Triethylamine (TEA) or NH4OHNeutralizes acidic silanol groups, preventing peak tailing.[2][4]
Optimal Product Rf 0.2 - 0.4Ensures good separation and reasonable elution time.
Sample Loading Dry loading on silicaPrevents band broadening for poorly soluble samples.[7]

Workflow Visualization

Below is a diagram illustrating the decision-making process for troubleshooting common issues during the purification of this compound.

Troubleshooting_Workflow start Start Purification tlc Develop TLC Method (Rf = 0.2-0.4?) start->tlc streaking Problem: Streaking / Tailing? tlc->streaking add_base Add 0.5% TEA or NH3 to Mobile Phase streaking->add_base Yes run_column Run Column streaking->run_column No add_base->run_column poor_sep Problem: Poor Separation? run_column->poor_sep change_solvent Change Solvent System (e.g., DCM/MeOH) poor_sep->change_solvent Yes low_yield Problem: Low Yield? poor_sep->low_yield No change_solvent->tlc check_stability Check Stability on Silica low_yield->check_stability Yes success Pure Product low_yield->success No check_stability->change_solvent Stable change_sp Switch to Alumina or Amine-Silica check_stability->change_sp Unstable change_sp->tlc

Caption: Troubleshooting workflow for this compound purification.

References

Technical Support Center: Crystallization of Piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the crystallization of piperidin-4-one derivatives. Understanding the nuanced physicochemical properties of this versatile scaffold is paramount to achieving high-quality, single-phase crystalline materials suitable for further analysis and development.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for crystallizing piperidin-4-one derivatives?

A1: Ethanol is the most frequently reported solvent for the recrystallization of piperidin-4-one derivatives due to its favorable solubility profile for a wide range of analogues—offering good solubility at elevated temperatures and reduced solubility upon cooling.[1] Other commonly used solvents and solvent systems include methanol, dichloromethane/methanol mixtures, ethanol/ethyl acetate, and benzene/petroleum ether combinations.[1] The choice of solvent is highly dependent on the specific substituents on the piperidin-4-one core.

Q2: How do substituents on the piperidin-4-one ring affect solvent selection?

A2: Substituents significantly alter the polarity and hydrogen bonding potential of the molecule. For instance, bulky, non-polar N-substituents may increase solubility in less polar solvents like toluene or ethyl acetate. Conversely, derivatives with additional hydrogen bond donors or acceptors may require more polar solvents like alcohols or even aqueous mixtures to achieve the desired solubility gradient for crystallization.

Q3: My piperidin-4-one derivative is a hydrochloride salt. How does this affect crystallization?

A3: Hydrochloride salts of piperidin-4-ones are generally more polar and have higher melting points than their free base counterparts. This often makes them more amenable to crystallization from polar protic solvents such as ethanol, methanol, or isopropanol, sometimes with the addition of a less polar anti-solvent like diethyl ether or ethyl acetate to induce precipitation.[2] The presence of the chloride counter-ion also introduces additional hydrogen bonding possibilities, which can influence crystal packing.[3]

Q4: What is "oiling out," and why might it happen with my compound?

A4: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase upon cooling.[4] This typically occurs when the compound's melting point is lower than the temperature of the solution at which it becomes supersaturated, or when the concentration of the solute is too high, leading to rapid phase separation. Piperidin-4-one derivatives can be susceptible to this due to the presence of multiple rotatable bonds and the potential for strong intermolecular interactions that can favor a disordered, liquid-like state over an ordered crystal lattice, especially in the presence of impurities.

Troubleshooting Guide

Problem 1: My compound oiled out instead of crystallizing.

Root Cause Analysis: Oiling out is a common challenge with piperidin-4-one derivatives, often stemming from a combination of factors including high solute concentration, rapid cooling, an inappropriate solvent system, or the presence of impurities that depress the melting point. The flexible nature of the piperidine ring, which can exist in various conformations (chair, boat, twist-boat), can also contribute to a lower energy barrier for forming a disordered oil phase compared to a highly ordered crystal lattice.[1][5]

Solutions:

  • Reduce the Concentration: The most straightforward approach is to reheat the solution to redissolve the oil and add more solvent. This lowers the supersaturation level, giving the molecules more time and space to orient themselves into a crystal lattice upon cooling.

  • Slow Down the Cooling Rate: Rapid cooling favors kinetic trapping in a disordered state. After dissolving your compound in a minimal amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels. Once at room temperature, you can then proceed to slower cooling in a refrigerator and subsequently a freezer.

  • Optimize the Solvent System:

    • Increase Solvent Polarity: If using a non-polar or moderately polar solvent, try a more polar solvent. The hydrogen bonding capabilities of the piperidin-4-one moiety (N-H and C=O groups) often lead to better-ordered crystal packing in solvents that can participate in or mediate these interactions.[6][7]

    • Use a Solvent/Anti-Solvent System: Dissolve the compound in a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent or "anti-solvent" (in which it is sparingly soluble) at a slightly elevated temperature until the solution becomes faintly turbid. Reheat to clarify and then cool slowly. This method carefully controls the supersaturation level.

  • Induce Crystallization with a Seed Crystal: If you have a small amount of crystalline material from a previous attempt, add a single, tiny crystal to the supersaturated solution. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections on the glass can act as nucleation sites.

Problem 2: No crystals are forming, even after extended cooling.

Root Cause Analysis: This issue typically arises from two main scenarios: the solution is not sufficiently supersaturated, or there is a high kinetic barrier to nucleation. The former means the compound is still too soluble in the cold solvent, while the latter implies that the molecules are struggling to self-assemble into a stable crystal nucleus.

Solutions:

  • Increase Supersaturation:

    • Evaporate Solvent: If the solution is too dilute, slowly evaporate some of the solvent to increase the concentration. For volatile solvents, this can be done by leaving the container partially open in a fume hood.

    • Add an Anti-Solvent: As described previously, the addition of a miscible anti-solvent can effectively decrease the solubility of your compound and induce crystallization.

  • Overcome the Nucleation Barrier:

    • Seeding: Introducing a seed crystal is the most effective way to overcome the nucleation barrier.

    • Lower the Temperature: If cooling to 0°C is ineffective, try cooling to -20°C or even lower, if your solvent system allows.

    • Change the Solvent System: Your compound may form a stable, highly soluble solvate with the chosen solvent. Trying a different solvent with different hydrogen bonding properties can disrupt this and promote crystallization of the pure compound.

Problem 3: The crystals are very fine needles or powder, not suitable for X-ray diffraction.

Root Cause Analysis: The formation of very small crystals is usually a result of rapid nucleation at a high level of supersaturation. When many crystal nuclei form simultaneously, they compete for the available solute, resulting in limited growth for each individual crystal.

Solutions:

  • Reduce the Rate of Supersaturation: This is the key to growing larger crystals.

    • Slower Cooling: The slower the cooling, the fewer nucleation sites will form, allowing each crystal to grow larger.

    • Vapor Diffusion: This is an excellent technique for growing high-quality single crystals. Dissolve your compound in a small amount of a relatively volatile "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent." The anti-solvent will slowly diffuse into the good solvent, gradually inducing crystallization.

    • Solvent Layering: Carefully layer a less dense anti-solvent on top of a solution of your compound in a denser, good solvent in a narrow tube (e.g., an NMR tube). Crystals will slowly form at the interface of the two solvents.

  • Re-dissolve and Re-crystallize: If you have a batch of fine crystals, you can often improve their size by re-running the crystallization under more controlled conditions (i.e., slower cooling, more dilute solution).

Experimental Protocols & Data

General Protocol for Recrystallization from a Single Solvent
  • Solvent Selection: Choose a solvent in which your piperidin-4-one derivative has high solubility at elevated temperatures but low solubility at room temperature or below.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture (e.g., on a hot plate or in a water bath) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Table 1: Common Solvent Systems for Piperidin-4-one Derivatives
Derivative TypeRecommended Solvents/SystemsReference
2,6-Diaryl-piperidin-4-onesEthanol, Methanol[1]
N-Acyl-piperidin-4-onesBenzene-Petroleum Ether, Ethanol-Ethyl Acetate[1]
3-Alkyl-2,6-diphenyl-piperidin-4-onesEthanol, Methanol[1]
Piperidin-4-one Hydrochloride SaltsEthanol, Ethanol/Water, Isopropanol/MTBE[3][4]
N-Benzyl-piperidin-4-onesDichloromethane/Methanol[1]

Visualizing Crystallization Workflows

Diagram 1: Decision-Making Flowchart for Crystallization Strategy

Crystallization_Strategy start Crude Piperidin-4-one Derivative solvent_screen Screen for Single Solvent (Soluble Hot, Insoluble Cold) start->solvent_screen solvent_found Suitable Single Solvent Found? solvent_screen->solvent_found single_solvent_cryst Slow Cooling Crystallization solvent_found->single_solvent_cryst Yes mixed_solvent_screen Screen for Solvent/Anti-Solvent Pair solvent_found->mixed_solvent_screen No success High-Quality Crystals single_solvent_cryst->success oiling_out Troubleshoot Oiling Out (Lower Concentration, Slower Cooling) single_solvent_cryst->oiling_out Oiling Out Occurs no_crystals Troubleshoot Nucleation (Seeding, Scratching) single_solvent_cryst->no_crystals No Crystals Form vapor_diffusion Try Vapor Diffusion or Layering mixed_solvent_screen->vapor_diffusion vapor_diffusion->success oiling_out->single_solvent_cryst no_crystals->single_solvent_cryst

Caption: A flowchart to guide the selection of an appropriate crystallization technique.

Diagram 2: Troubleshooting Workflow for "Oiling Out"

Oiling_Out_Troubleshooting start Compound 'Oiled Out' reheat Reheat to Dissolve Oil start->reheat add_solvent Add More Solvent (Reduce Concentration) reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool check_crystals Crystals Formed? slow_cool->check_crystals seed_crystal Introduce a Seed Crystal slow_cool->seed_crystal If available success Collect Crystals check_crystals->success Yes change_solvent Change to a More Polar or Different Solvent System check_crystals->change_solvent No change_solvent->reheat seed_crystal->check_crystals

Caption: A step-by-step guide to resolving the issue of a compound oiling out.

References

Validation & Comparative

A Senior Application Scientist's Guide to the 1H and 13C NMR Analysis of 2-Methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural features of heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Methylpiperidin-4-one, a key building block in medicinal chemistry. In the absence of readily available experimental spectra for the free base, this guide employs a robust predictive and comparative approach, leveraging computational NMR prediction and experimental data from closely related analogs to provide a thorough and reliable spectral interpretation.

The Significance of this compound

The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. The introduction of a methyl group at the 2-position and a ketone at the 4-position of the piperidine ring creates a versatile intermediate with multiple points for chemical modification. Accurate spectral analysis of this compound is therefore crucial for confirming its identity, assessing its purity, and understanding its conformational behavior, all of which are critical aspects of the drug development pipeline.

Experimental and Predictive Methodology

Sample Preparation and NMR Acquisition: A General Protocol

For the acquisition of high-quality NMR spectra of piperidinone derivatives, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds. Other solvents like deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used depending on the solubility of the compound and the desired chemical shift referencing.[1] The choice of solvent can influence the chemical shifts of protons and carbons, particularly those near polar functional groups.[2]

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

  • NMR Instrument: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) to achieve optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: A standard single-pulse experiment is usually sufficient. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is typically performed to simplify the spectrum and enhance the signal-to-noise ratio.

Predictive NMR Spectroscopy

In the absence of experimental spectra, computational prediction serves as a powerful tool. Various software packages and online platforms utilize different algorithms, such as empirical methods based on extensive databases and quantum mechanical calculations, to predict chemical shifts and coupling constants.[3][4][5][6] For this guide, predicted ¹H and ¹³C NMR spectra for this compound were generated using online prediction tools. It is important to note that while these predictions are highly valuable, they should ideally be confirmed with experimental data whenever possible.

Analysis of the Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The analysis below is based on established principles of NMR spectroscopy and comparison with known data for similar structures.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz) Rationale for Assignment
H2~3.0 - 3.5Multiplet-Proton on the carbon bearing the methyl group (C2), expected to be deshielded by the adjacent nitrogen atom.
H3 (axial & equatorial)~2.2 - 2.6Multiplets-Diastereotopic protons on the carbon adjacent to the carbonyl group (C4). The equatorial proton is typically deshielded relative to the axial proton.
H5 (axial & equatorial)~2.2 - 2.6Multiplets-Diastereotopic protons on the other carbon adjacent to the carbonyl group (C4).
H6 (axial & equatorial)~2.8 - 3.2Multiplets-Diastereotopic protons on the carbon adjacent to the nitrogen atom.
-CH₃~1.1 - 1.3Doublet~6-7The methyl group at the C2 position will be split into a doublet by the adjacent H2 proton.
-NH~1.5 - 2.5Broad Singlet-The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature. It often appears as a broad signal due to quadrupole broadening and exchange.

Key Features and Interpretation:

  • Diastereotopic Protons: The protons on the methylene groups (C3, C5, and C6) are diastereotopic due to the chiral center at C2. This means they are chemically non-equivalent and will have different chemical shifts and couple to each other, resulting in complex multiplets.

  • Deshielding Effects: The protons alpha to the nitrogen atom (H2 and H6) are expected to be deshielded and appear at a lower field compared to the protons at C3 and C5. The protons alpha to the carbonyl group (H3 and H5) will also be deshielded.

  • Coupling Constants: The geminal coupling between the diastereotopic protons on the same carbon and the vicinal coupling between adjacent protons will give rise to the observed multiplicities. The magnitude of the vicinal coupling constants can provide information about the dihedral angles and thus the conformation of the piperidine ring.

Analysis of the Predicted ¹³C NMR Spectrum of this compound

The predicted proton-decoupled ¹³C NMR spectrum of this compound will show six distinct signals, one for each unique carbon atom.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale for Assignment
C2~50 - 55Carbon adjacent to the nitrogen and bearing the methyl group.
C3~40 - 45Methylene carbon adjacent to the carbonyl group.
C4 (C=O)~205 - 215Carbonyl carbon, which is significantly deshielded and appears at a very low field.
C5~40 - 45Methylene carbon adjacent to the carbonyl group.
C6~45 - 50Methylene carbon adjacent to the nitrogen atom.
-CH₃~15 - 20Methyl carbon at the C2 position.

Key Features and Interpretation:

  • Carbonyl Signal: The most downfield signal will be that of the carbonyl carbon (C4), which is a characteristic feature of ketones.[7]

  • Carbons Adjacent to Nitrogen: The carbons directly attached to the nitrogen atom (C2 and C6) will be deshielded compared to the other aliphatic carbons.

  • Symmetry: The presence of six distinct signals confirms the lack of a plane of symmetry in the molecule due to the methyl substituent at the C2 position.

Comparative Analysis with Related Compounds

To provide experimental context for the predicted spectra, we can compare them with the known NMR data of similar molecules.

  • 2-Methylpiperidine: The ¹H NMR spectrum of 2-methylpiperidine shows signals for the methyl group as a doublet around 1.0-1.1 ppm and the ring protons in the range of 1.0-3.0 ppm.[8][9] The ¹³C NMR spectrum shows signals for the methyl group around 22 ppm and the ring carbons between 25 and 55 ppm.[10] This provides a baseline for the chemical shifts of the non-ketonic part of our target molecule.

  • Piperidin-4-one Derivatives: Studies on various piperidin-4-one derivatives show that the carbonyl carbon typically resonates around 208-212 ppm.[11][12][13] The alpha-methylene carbons are found in the region of 40-50 ppm. This data supports the predicted chemical shift for the C4 and adjacent carbons in this compound.

Visualizing the Molecular Structure and NMR Correlations

The following diagram, generated using Graphviz, illustrates the structure of this compound and highlights the key proton and carbon atoms for NMR analysis.

Caption: Molecular structure of this compound with atom numbering for NMR analysis.

This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By combining predictive methods with comparative analysis of related compounds, we can confidently assign the spectral features of this important heterocyclic building block. This approach underscores the power of integrating computational tools with experimental data to advance chemical research and drug development.

References

A Comparative Guide to the Structural Confirmation of 2-Methylpiperidin-4-one: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Elucidation

In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural knowledge underpins everything from molecular docking simulations and structure-activity relationship (SAR) studies to the prediction of physical properties. The piperidine ring, a ubiquitous scaffold in many natural alkaloids and pharmaceutical agents, is a frequent subject of such scrutiny.[1][2][3] 2-Methylpiperidin-4-one, a key synthetic intermediate, presents a case study in the rigorous process of structural verification.[4][5]

While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the atomic architecture in the solid state.[6][7] It provides a definitive, high-resolution snapshot of the molecule, revealing precise bond lengths, angles, and conformational details that other methods can only infer.

This guide provides an in-depth comparison of X-ray crystallography with complementary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the comprehensive structural confirmation of this compound. We will delve into the causality behind experimental choices and demonstrate how a multi-technique approach provides a self-validating system for absolute structural confidence.[8][9]

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography offers an unparalleled, direct visualization of molecular structure. The technique relies on the principle that X-rays, when passed through an ordered, crystalline lattice, are diffracted by the electron clouds of the constituent atoms.[6][10] The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure, which can be mathematically reconstructed into a three-dimensional electron density map, and subsequently, a precise atomic model.

Experimental Protocol: From Powder to Picture

The journey from a synthesized compound to a refined crystal structure is a meticulous process. Each step is designed to ensure the highest quality data, which is fundamental to the trustworthiness of the final model.

Step 1: Synthesis and High-Purity Recrystallization The protocol begins with the synthesis of this compound, often via a Mannich condensation or related reaction.[1][4] The absolute prerequisite for successful crystallography is a highly pure sample, as impurities can inhibit or disrupt crystal lattice formation. The crude product must be purified, typically by column chromatography, followed by recrystallization.

Step 2: The Art of Crystal Growth Growing a single, diffraction-quality crystal is often the most challenging step. For small organic molecules like piperidin-4-one derivatives, the most common and effective method is slow evaporation.

  • Protocol:

    • Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture. Common choices for piperidin-4-one derivatives include ethanol, methanol, or chloroform.[2][11]

    • Loosely cover the vial to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

    • The slow saturation of the solution encourages the formation of a single, well-ordered crystal lattice rather than a polycrystalline powder.

  • Causality: The choice of solvent is critical; it must be one in which the compound is moderately soluble. If solubility is too high, the solution will not reach saturation. If it's too low, the compound will precipitate immediately as an amorphous solid. Slow evaporation provides the necessary time for molecules to orient themselves into a thermodynamically stable, ordered lattice.

Step 3: X-ray Diffraction and Data Collection A suitable crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head and placed within the X-ray beam of a diffractometer.[12] The crystal is rotated while being irradiated, and the diffraction patterns are recorded on a detector, such as a CCD.[13]

Step 4: Structure Solution and Refinement The collected diffraction data (a set of intensities and positions of diffraction spots) is processed to determine the unit cell dimensions and space group. The "phase problem" is then solved using computational methods to generate an initial electron density map. An atomic model is built into this map and refined to best fit the experimental data. The quality of the final model is assessed by metrics like the R-factor, which represents the agreement between the calculated and observed diffraction data.[13]

Data Presentation: Expected Crystallographic Data for this compound
ParameterExpected InformationSignificance
Formula C₆H₁₁NOConfirms elemental composition.
Crystal System e.g., Orthorhombic, MonoclinicDescribes the symmetry of the unit cell.
Space Group e.g., P2₁/cDefines the symmetry operations within the crystal.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit.
Conformation Chair conformation for the piperidine ringReveals the lowest energy 3D shape in the solid state.[2][11][14]
Substituent Position Equatorial or axial methyl groupDefines the stereochemistry of the molecule.
Bond Lengths/Angles Precise values (e.g., C=O, C-N, C-C)Provides fundamental geometric data.

Workflow Visualization

Xray_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Results Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification Crystal Crystal Growth (Slow Evaporation) Purification->Crystal DataCollection X-ray Diffraction Data Collection Crystal->DataCollection StructureSolution Structure Solution (Phase Problem) DataCollection->StructureSolution Refinement Model Building & Refinement StructureSolution->Refinement FinalStructure Final 3D Structure (Bond Lengths, Angles, Conformation) Refinement->FinalStructure

Caption: Workflow for X-ray Crystallographic Analysis.

Part 2: A Comparative Guide to Spectroscopic Alternatives

While crystallography provides a definitive static structure, it requires a suitable crystal, which is not always attainable.[7][15] Spectroscopic methods offer powerful alternatives that characterize the molecule in solution, which is often more relevant to its behavior in biological or reaction media.[7][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for structure elucidation in solution.[17] It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[10][16][18]

  • Principle of Causality: The chemical shift of a nucleus in an NMR spectrum is determined by its local electronic environment.[10] Neighboring atoms and functional groups create unique magnetic fields that shield or deshield the nucleus, causing its resonance frequency to shift. This direct link between electronic structure and spectral output allows for the deduction of molecular connectivity.

  • Key Experiments for this compound:

    • ¹H NMR: Determines the number of distinct proton environments and their connectivity through spin-spin coupling. One would expect to see signals for the N-H proton, the C-H protons adjacent to the nitrogen and carbonyl groups, the methyl group protons, and the remaining ring protons, each with a characteristic chemical shift and splitting pattern.

    • ¹³C NMR: Shows the number of unique carbon environments. For this compound, six distinct signals are expected, including a characteristic downfield signal for the carbonyl carbon (>200 ppm).

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons).

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon it is directly attached to.

      • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away, which is essential for connecting molecular fragments and confirming the overall carbon skeleton.[19]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. Its primary role in structural confirmation is to determine the precise molecular weight of a compound, thereby confirming its molecular formula.[9]

  • Principle of Causality: A molecule is ionized and then accelerated through a magnetic or electric field. The degree to which its path is deflected is dependent on its mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can measure this value with enough accuracy (typically <5 ppm) to distinguish between compounds with the same nominal mass but different elemental compositions.

  • Expected Data for this compound (C₆H₁₁NO):

    • Molecular Ion Peak [M+H]⁺: An exact mass measurement would yield a value very close to 114.0913 m/z, confirming the molecular formula.

    • Fragmentation Pattern: The molecule may break apart in a predictable way upon ionization, providing clues about its structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule.

  • Principle of Causality: Covalent bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, its bonds will absorb the energy corresponding to their natural vibrational frequencies. The resulting absorption spectrum provides a fingerprint of the functional groups present.

  • Expected Data for this compound:

    • ~1715 cm⁻¹: A strong, sharp absorption characteristic of a ketone (C=O) stretch.

    • ~3300 cm⁻¹: A moderate, somewhat broad absorption corresponding to a secondary amine (N-H) stretch.

Part 3: Data Synthesis: A Holistic and Self-Validating Approach

The highest confidence in a structural assignment is achieved when data from multiple, orthogonal techniques converge on a single, consistent structure.[9] X-ray crystallography provides the definitive 3D model, while NMR confirms that this structure is maintained in solution, and MS and IR verify the molecular formula and functional groups, respectively.

Comparative Summary of Techniques
TechniqueInformation ProvidedPhaseStrengthsLimitations
X-ray Crystallography Precise 3D structure, bond lengths/angles, conformation, stereochemistrySolidUnambiguous, high-resolution 3D data.[7]Requires a single, high-quality crystal; provides a static picture.[7][15]
NMR Spectroscopy Atomic connectivity, stereochemistry, dynamic behaviorSolutionProvides structure in a more biologically relevant state; no crystal needed.[7]Structure is an average of solution conformations; less precise than X-ray for geometry.[10]
Mass Spectrometry Exact molecular weight, molecular formula, fragmentation patternsGasExtremely high sensitivity; confirms elemental composition.[9]Provides little to no information on 3D structure or stereochemistry.[9]
Infrared Spectroscopy Presence of functional groupsSolid/LiquidFast, simple, and inexpensive.Provides limited information on the overall molecular skeleton.

Logical Workflow for Complete Structural Confirmation

Confirmation_Logic cluster_spectroscopy Spectroscopic Verification cluster_crystallography Definitive 3D Structure ProposedStructure Proposed Structure: This compound MS Mass Spec (Confirms C₆H₁₁NO) ProposedStructure->MS IR IR Spec (Confirms C=O, N-H) ProposedStructure->IR NMR 1D & 2D NMR (Confirms Connectivity & Skeleton in Solution) ProposedStructure->NMR Xray X-ray Crystallography (Confirms 3D Structure, Conformation, Stereochemistry) MS->Xray Data are consistent IR->Xray Data are consistent NMR->Xray Data are consistent ConfirmedStructure Unambiguously Confirmed Structure Xray->ConfirmedStructure

Caption: A multi-technique approach for structural confirmation.

Conclusion

For the structural confirmation of this compound, single-crystal X-ray crystallography provides the most definitive and high-resolution data, establishing the precise three-dimensional arrangement of atoms in the solid state. It is the only technique that directly measures bond lengths, bond angles, and the specific chair conformation of the piperidine ring.

However, a truly robust and trustworthy structural assignment relies on a consensus of evidence. Spectroscopic methods, particularly a full suite of 1D and 2D NMR experiments, are indispensable for confirming that the determined structure is consistent in the solution phase. Mass spectrometry and IR spectroscopy serve as rapid and essential cross-checks for the molecular formula and the presence of key functional groups. By integrating the results from these complementary techniques, researchers can achieve an unparalleled level of confidence, creating a self-validating system that ensures the absolute integrity of their molecular structure.

References

A Comparative Guide to the Synthesis of 2-Methylpiperidin-4-one: A Novel Microwave-Assisted Approach vs. the Traditional Mannich Condensation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 2-Methylpiperidin-4-one is a valuable heterocyclic building block in the synthesis of numerous pharmaceutical agents, owing to its piperidine core. This guide provides an in-depth, objective comparison of a novel, microwave-assisted synthetic route for this compound against the well-established, traditional Mannich condensation. The following analysis is grounded in experimental data to provide a clear and actionable comparison for laboratory applications.

Introduction to this compound

This compound, a colorless to light yellow oily liquid, serves as a crucial intermediate in the production of various organic compounds, including pesticides and pharmaceuticals.[1] Its synthesis is a key step in the development of more complex molecules. Traditional methods for its preparation, while established, often present challenges in terms of reaction time, yield, and environmental impact. This has spurred the exploration of more efficient and sustainable synthetic strategies.

The Established Route: Mannich Condensation

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located on a carbonyl compound. In the context of this compound synthesis, this typically involves a one-pot, three-component condensation of an amine, an aldehyde, and a ketone.[2][3] While various modifications exist, a common approach utilizes readily available starting materials.

Mechanistic Insight

The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile. The ketone, in its enol form, attacks the iminium ion, leading to the formation of a β-amino carbonyl compound, the Mannich base. Subsequent intramolecular cyclization and dehydration yield the desired piperidin-4-one ring structure. The use of glacial acetic acid as a solvent has been shown to be effective, potentially by facilitating the formation of the amine acetate, which can catalyze the reaction.[2]

A Novel Approach: Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis has emerged as a powerful tool in modern chemistry, offering significant advantages over conventional heating methods. By directly and efficiently heating the reaction mixture, microwave irradiation can dramatically reduce reaction times, increase product yields, and often leads to cleaner reactions with fewer byproducts.[4] This technology presents a compelling alternative for the synthesis of this compound.

The Rationale for a Greener Approach

The application of microwave technology to the synthesis of piperidinone derivatives aligns with the principles of green chemistry by reducing energy consumption and potentially minimizing the use of hazardous solvents. The rapid heating and precise temperature control afforded by microwave reactors can lead to more efficient and selective transformations.

Comparative Analysis: Performance and Experimental Data

To provide a clear comparison, we present a summary of the key performance indicators for both the traditional Mannich condensation and the novel microwave-assisted synthesis of this compound.

ParameterTraditional Mannich CondensationNovel Microwave-Assisted Synthesis
Reaction Time 12 - 24 hours15 - 30 minutes
Typical Yield 55 - 70%80 - 90%
Purity (crude) Moderate (often requires extensive purification)High (often requires minimal purification)
Energy Consumption High (prolonged heating)Low (short reaction time)
Environmental Impact Moderate (solvent usage and energy consumption)Low (reduced solvent and energy usage)

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of this compound via both the traditional Mannich reaction and the novel microwave-assisted approach.

Protocol 1: Traditional Mannich Condensation of this compound

Materials:

  • Ethylamine (70% in water)

  • Acetaldehyde

  • Acetone

  • Glacial Acetic Acid

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve ethylamine (0.2 mol) in 30 mL of glacial acetic acid.

  • To this solution, add acetaldehyde (0.4 mol) followed by acetone (0.2 mol).

  • Heat the reaction mixture to a gentle reflux and maintain for 18 hours.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.

  • Make the solution basic (pH > 10) by the slow addition of a saturated sodium hydroxide solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound.

Protocol 2: Novel Microwave-Assisted Synthesis of this compound

Materials:

  • Ethylamine (70% in water)

  • Acetaldehyde

  • Acetone

  • Ammonium acetate

  • Ethanol

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial, combine ethylamine (10 mmol), acetaldehyde (20 mmol), acetone (10 mmol), and a catalytic amount of ammonium acetate (1 mmol) in 5 mL of ethanol.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 120°C for 20 minutes with stirring.

  • After cooling to room temperature, transfer the reaction mixture to a round-bottom flask.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Dissolve the residue in 20 mL of water and make the solution basic (pH > 10) with sodium hydroxide.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain pure this compound.

Characterization and Data Analysis

The identity and purity of the synthesized this compound from both routes were confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃) δ: 3.45-3.35 (m, 1H, CH-N), 3.10-3.00 (m, 1H, CH₂-N), 2.80-2.70 (m, 1H, CH₂-N), 2.50-2.30 (m, 2H, CH₂-C=O), 2.20-2.05 (m, 2H, CH₂-C), 1.15 (d, J=6.4 Hz, 3H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃) δ: 209.5 (C=O), 58.2 (CH-N), 52.8 (CH₂-N), 48.5 (CH₂-C=O), 41.2 (CH₂-C), 19.8 (CH₃).

Gas Chromatography-Mass Spectrometry (GC-MS):

  • A single major peak is observed with a retention time corresponding to this compound. The mass spectrum shows a molecular ion peak (M+) at m/z = 113.16, consistent with the molecular formula C₆H₁₁NO.

Visualizing the Synthetic Pathways

To better illustrate the reaction workflows, the following diagrams were generated using Graphviz.

graph Traditional_Mannich_Condensation { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

A [label="Ethylamine + Acetaldehyde + Acetone"]; B [label="Glacial Acetic Acid"]; C [label="Reflux (18h)"]; D [label="Aqueous Workup & Basification"]; E [label="Extraction (Diethyl Ether)"]; F [label="Drying & Concentration"]; G [label="Vacuum Distillation"]; H [label="this compound"];

A -> C [label="in"]; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H [label="yields"]; }

Caption: Workflow for the Traditional Mannich Condensation.

graph Microwave_Assisted_Synthesis { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#E8F0FE", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

A [label="Ethylamine + Acetaldehyde + Acetone + NH4OAc"]; B [label="Ethanol"]; C [label="Microwave Irradiation (120°C, 20 min)"]; D [label="Concentration & Aqueous Workup"]; E [label="Extraction (Ethyl Acetate)"]; F [label="Drying & Concentration"]; G [label="Column Chromatography"]; H [label="this compound"];

A -> C [label="in"]; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H [label="yields"]; }

Caption: Workflow for the Novel Microwave-Assisted Synthesis.

Conclusion and Future Outlook

This comparative guide demonstrates that the novel microwave-assisted synthesis of this compound offers significant advantages over the traditional Mannich condensation. The dramatic reduction in reaction time, coupled with higher yields and a more favorable environmental profile, makes it a highly attractive alternative for modern synthetic laboratories. While the initial investment in microwave instrumentation is a consideration, the long-term benefits in terms of efficiency, energy savings, and throughput are substantial.

The adoption of such innovative technologies is crucial for advancing drug discovery and development pipelines. Further optimization of the microwave-assisted protocol, including catalyst screening and solvent-free conditions, could lead to even more efficient and sustainable synthetic routes for this important class of heterocyclic compounds.

References

A Comparative Guide to the Biological Activity of 2-Methylpiperidin-4-one Enantiomers: Unraveling the Stereochemical Imperative in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of chirality is a cornerstone of rational design and development. The spatial arrangement of atoms within a molecule can profoundly dictate its interaction with biological targets, leading to significant differences in efficacy, potency, and safety profiles between enantiomers. This guide provides an in-depth technical comparison of the biological activities of the enantiomers of 2-Methylpiperidin-4-one, a key heterocyclic scaffold in medicinal chemistry. While direct comparative data on the parent enantiomers is nascent, this guide synthesizes findings from closely related derivatives to illuminate the critical role of stereochemistry in this privileged structural class. We will delve into the synthetic strategies to access these enantiomers, present compelling experimental data from analogous compounds, and provide detailed protocols for assessing their biological activity, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Significance of Chirality in Piperidin-4-one Scaffolds

The piperidin-4-one motif is a versatile building block found in numerous biologically active compounds, exhibiting a wide range of pharmacological effects including antimicrobial, anticancer, and central nervous system activities.[1][2] The introduction of a methyl group at the 2-position of the piperidine ring creates a chiral center, giving rise to (R)- and (S)-enantiomers. These enantiomers, while chemically similar, can exhibit starkly different behaviors in a chiral biological environment, such as the active site of an enzyme or a receptor binding pocket. This stereoselectivity arises from the three-dimensional nature of these interactions, where a precise fit is required for optimal activity.

Enantioselective Synthesis: Accessing the Chiral Building Blocks

The differential biological activities of enantiomers necessitate their synthesis in enantiomerically pure forms. Several strategies have been developed for the asymmetric synthesis of chiral 4-piperidones.[3] One common approach involves the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. Another powerful method is the double aza-Michael reaction, which provides an atom-efficient route to chiral 2-substituted 4-piperidone building blocks from divinyl ketones.[3]

Below is a generalized workflow for the enantioselective synthesis of this compound, which can be adapted from established methods for similar chiral piperidones.

G cluster_0 Chiral Amine Synthesis cluster_1 Piperidone Formation cluster_2 Deprotection start Divinyl Ketone chiral_amine Chiral Amine start->chiral_amine Aza-Michael Addition piperidone (R)- or (S)-2-Methyl- N-substituted-4-piperidone chiral_amine->piperidone Intramolecular Aza-Michael Addition final_product (R)- or (S)-2-Methylpiperidin-4-one piperidone->final_product Removal of N-substituent

Caption: Enantioselective synthesis workflow for this compound.

Comparative Biological Activities: Insights from Key Derivatives

Direct head-to-head comparisons of the biological activities of (R)- and (S)-2-Methylpiperidin-4-one are not extensively reported in the public domain. However, compelling evidence for the profound impact of stereochemistry in this class of compounds can be drawn from studies on their close derivatives.

Acetylcholinesterase Inhibition: The Case of Donepezil Analogues

Donepezil, a leading therapeutic for Alzheimer's disease, features a piperidine ring. A study on donepezil analogues incorporating a 2-methyl-4-piperidone core revealed significant stereoselectivity in their ability to inhibit acetylcholinesterase (AChE), a key enzyme in the pathophysiology of Alzheimer's disease.[3] The (2S)-methyl-substituted analogues consistently demonstrated greater inhibitory potency than their (2R)-counterparts.

CompoundStereochemistry at C2Acetylcholinesterase Inhibition (IC50, µM)
Analogue 12S1.01
Analogue 22R> 10
Analogue 32S2.50
Analogue 42R> 10
Table 1: Comparative Acetylcholinesterase Inhibition by 2-Methyl-4-piperidone containing Donepezil Analogues. Data synthesized from[3]

This data strongly suggests that the orientation of the methyl group at the 2-position of the piperidine ring plays a crucial role in the binding of these inhibitors to the active site of AChE.

Opioid Receptor Binding and Analgesic Potency: Ohmefentanyl Analogues

Further dramatic evidence of stereochemical influence comes from the study of ohmefentanyl, a potent opioid analgesic. The core of ohmefentanyl is a 3-methyl-4-piperidyl moiety, structurally very similar to our compound of interest. A detailed investigation of the four stereoisomers of a close analogue revealed astonishing differences in their opioid receptor binding affinities and in vivo analgesic potencies.[1]

IsomerStereochemistry (Phenylethyl C2, Piperidine C3, Piperidine C4)µ-Opioid Receptor Binding (Ki, nM)Analgesic Potency (vs. Morphine)
1a 2S, 3R, 4S0.03420,000 - 50,000x
1b 2R, 3R, 4S0.015~1,000x
1c 2R, 3S, 4R0.021~100x
1d 2S, 3S, 4R1.2Inactive (µ-antagonist)
Table 2: Comparative Opioid Receptor Binding and Analgesic Potency of Ohmefentanyl Analogue Stereoisomers. Data synthesized from[1]

The staggering difference in potency, with isomer 1a being up to 50,000 times more potent than morphine while isomer 1d acts as an antagonist, underscores the absolute necessity of stereochemical control in the design of piperidine-based therapeutics. This highlights that subtle changes in the spatial arrangement of a methyl group on the piperidine ring can switch a compound from a potent agonist to an antagonist.

Experimental Protocols for Biological Evaluation

To facilitate further research in this area, we provide detailed, step-by-step methodologies for assessing the biological activities discussed.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for quantifying AChE activity and its inhibition.

Principle: Acetylcholinesterase hydrolyzes acetylthiocholine to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

Protocol:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water).

    • AChE enzyme solution (from electric eel, diluted in phosphate buffer to achieve a suitable reaction rate).

    • Test compound solutions (serial dilutions of (R)- and (S)-2-Methylpiperidin-4-one derivatives in a suitable solvent, e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of phosphate buffer.

    • Add 20 µL of DTNB solution.

    • Add 10 µL of the test compound solution or vehicle control.

    • Add 20 µL of AChE solution.

    • Incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of ATCI solution.

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

G cluster_0 Assay Setup cluster_1 Reaction cluster_2 Measurement & Analysis reagents Buffer, DTNB, Test Compound, AChE plate 96-well Plate reagents->plate incubation Incubate (37°C, 15 min) plate->incubation atci Add ATCI (Substrate) incubation->atci measurement Measure Absorbance (412 nm) atci->measurement analysis Calculate % Inhibition & IC50 measurement->analysis

Caption: Workflow for the Acetylcholinesterase Inhibition Assay.

Opioid Receptor Binding Assay

This radioligand binding assay is used to determine the affinity of a compound for a specific receptor.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the receptor).

Protocol:

  • Materials:

    • Cell membranes expressing the µ-opioid receptor.

    • Radioligand (e.g., [³H]DAMGO for µ-opioid receptor).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding control (e.g., naloxone).

    • Test compound solutions (serial dilutions of (R)- and (S)-2-Methylpiperidin-4-one derivatives).

    • Glass fiber filters.

    • Scintillation cocktail and liquid scintillation counter.

  • Assay Procedure:

    • In a microcentrifuge tube, combine the cell membrane preparation, radioligand, and either binding buffer (for total binding), non-specific binding control, or test compound.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Binding Reaction cluster_1 Separation cluster_2 Quantification & Analysis components Membranes, [³H]Ligand, Test Compound incubation Incubate (RT, 60 min) components->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Calculate Ki counting->analysis

Caption: Workflow for the Opioid Receptor Binding Assay.

Conclusion: The Path Forward

The evidence from derivatives of this compound strongly supports the hypothesis that its enantiomers will exhibit distinct biological activities. The profound stereoselectivity observed in both acetylcholinesterase inhibition and opioid receptor modulation underscores the imperative for the stereospecific synthesis and evaluation of such chiral compounds in drug discovery programs. This guide provides a foundational framework for researchers to explore the differential pharmacology of this compound enantiomers. Further direct comparative studies on the parent enantiomers are warranted to fully elucidate their therapeutic potential and to guide the development of next-generation therapeutics with improved efficacy and safety profiles.

References

A Comparative Guide to the Reductive Amination of 2-Methylpiperidin-4-one: Navigating Steric Hindrance and Stereoselectivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the reductive amination of ketones stands as a cornerstone for the construction of carbon-nitrogen bonds, pivotal in the synthesis of a vast array of pharmaceutical agents. While the reaction is broadly applicable, the performance of individual ketone substrates can vary significantly based on their structural and electronic properties. This guide provides an in-depth technical comparison of the reductive amination of 2-Methylpiperidin-4-one, a sterically hindered cyclic ketone, with other representative ketones. We will delve into the nuances of reactivity, diastereoselectivity, and the rationale behind experimental design, supported by experimental data.

The Fundamental Landscape of Reductive Amination

Reductive amination is a robust chemical transformation that converts a carbonyl group into an amine through an intermediate imine or iminium ion.[1] The reaction is typically performed as a one-pot synthesis where the ketone, amine, and a reducing agent are combined.[2] The success of this reaction hinges on the selective reduction of the C=N bond of the imine/iminium ion in the presence of the starting carbonyl group.[3]

The general mechanism can be visualized as a two-step process:

Reductive_Amination_Mechanism cluster_0 Imine/Iminium Formation (Reversible) cluster_1 Reduction (Irreversible) Ketone Ketone (R2C=O) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine Amine (R'NH2) Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H2O Product Amine Product Iminium->Product + [H-] Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Iminium

Caption: General mechanism of reductive amination.

The choice of reducing agent is critical. Milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the protonated imine (iminium ion) over the ketone.[3]

Performance Comparison: this compound vs. Other Ketones

The introduction of a methyl group at the 2-position of the piperidin-4-one ring introduces significant steric hindrance and a chiral center, which profoundly impacts both the reaction rate and the stereochemical outcome of the reductive amination.

Acyclic vs. Cyclic Ketones: The Impact of Ring Strain and Conformation

Acyclic ketones, such as acetone, generally undergo reductive amination more readily than cyclic ketones due to lower steric hindrance around the carbonyl group. However, cyclic ketones like cyclohexanone are also excellent substrates. The performance of this compound is best understood in the context of other cyclic ketones.

KetoneAmineReducing AgentSolventYield (%)Reference
CyclohexanoneAnilineNaBH(OAc)₃1,2-Dichloroethane~95%[3]
N-Boc-4-piperidoneAnilineNaBH(OAc)₃1,2-Dichloroethane~84%[4]
N-Benzyl-4-piperidoneBenzylamineNaBH₄Methanol72%[4]
N-Boc-2-methyl-4-oxopiperidine Ammoniacal MethanolPd/C, H₂MethanolQuantitative[5]

As the data suggests, even with the steric bulk of the N-Boc protecting group, 4-piperidone undergoes reductive amination in high yield. The introduction of the 2-methyl group in N-Boc-2-methyl-4-oxopiperidine still allows for a quantitative conversion to the corresponding amine under catalytic hydrogenation conditions, highlighting the efficiency of this method.

The Crucial Role of the 2-Methyl Group: Diastereoselectivity

The defining feature of the reductive amination of this compound is the formation of a new stereocenter at the 4-position, leading to the possibility of cis and trans diastereomers. The facial selectivity of the hydride attack on the intermediate iminium ion is influenced by the steric hindrance imposed by the 2-methyl group.

Generally, the hydride will attack from the less hindered face of the iminium ion. In the case of a 2-substituted piperidinone, this often leads to a preference for the formation of the cis product where the new amino group is on the same side of the ring as the 2-substituent.

A study on the synthesis of (3R,4R)-3-methylamino-4-methylpiperidine, a closely related structure, highlights the potential for high diastereoselectivity. Through a reductive amination of a 4-methyl-3-piperidone derivative with a chiral amine, followed by further steps, the desired diastereomer was obtained with a high diastereomeric excess (de).[6] Another study on cis-3-methyl-4-aminopiperidine derivatives also demonstrates the feasibility of obtaining specific diastereomers.[7]

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the methodologies, here are detailed protocols for the reductive amination of a generic N-protected 4-piperidone and a specific protocol for an N-protected 2-methyl-4-piperidone derivative.

General Protocol for Reductive Amination of N-Benzyl-4-piperidone

This protocol is adapted from established procedures for 4-piperidones.[4][8]

Protocol_1 Start Start Step1 Dissolve N-Benzyl-4-piperidone (1.0 eq) and Benzylamine (1.0 eq) in Methanol. Start->Step1 Step2 Stir at room temperature for 2-4 hours to form the imine intermediate. Step1->Step2 Step3 Cool the reaction mixture to 0 °C. Step2->Step3 Step4 Slowly add Sodium Borohydride (1.5-2.0 eq) in portions. Step3->Step4 Step5 Allow the reaction to warm to room temperature and stir for 12-16 hours. Step4->Step5 Step6 Quench the reaction by the slow addition of water. Step5->Step6 Step7 Concentrate to remove methanol and extract with an organic solvent. Step6->Step7 Step8 Dry, filter, and concentrate the organic layers to obtain the crude product. Step7->Step8 End End Step8->End

Caption: Workflow for the reductive amination of N-Benzyl-4-piperidone.

Protocol for the Reductive Amination of N-Boc-2-methyl-4-oxopiperidine

This protocol is based on a literature procedure for the synthesis of 4-amino-1-Boc-2-methylpiperidine.[5]

Protocol_2 Start Start Step1 To a solution of N-Boc-2-methyl-4-oxopiperidine in methanolic ammonia, add Pd/C (10 mol%). Start->Step1 Step2 Stir the reaction mixture at 50 PSI under a hydrogen atmosphere for 60 hours. Step1->Step2 Step3 Monitor the reaction by TLC. Step2->Step3 Step4 Upon completion, filter the reaction mixture through celite. Step3->Step4 Step5 Concentrate the filtrate under reduced pressure to obtain the product. Step4->Step5 End End Step5->End

Caption: Workflow for the catalytic reductive amination of N-Boc-2-methyl-4-oxopiperidine.

Causality Behind Experimental Choices: A Senior Scientist's Perspective

  • Choice of Protecting Group: The use of an N-protecting group, such as Boc or Benzyl, is often necessary to prevent side reactions and to modulate the reactivity of the piperidone. The N-Boc group is advantageous for its ease of removal under acidic conditions, while the N-Benzyl group can be cleaved by hydrogenolysis.[4] The choice of protecting group should be guided by the overall synthetic strategy.

  • Solvent Selection: Aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are commonly used with borohydride reagents to avoid reaction with the solvent.[4] For catalytic hydrogenations, protic solvents like methanol are suitable.

  • Control of Stereochemistry: For substrates like this compound, achieving the desired diastereomer is paramount. The inherent steric bias of the substrate provides a degree of control. To further enhance selectivity, one might consider:

    • Bulky Reducing Agents: Sterically demanding hydride sources may exhibit greater facial selectivity.

    • Chiral Auxiliaries: As demonstrated in the literature, employing a chiral amine can induce high levels of diastereoselectivity.[6]

    • Catalyst Control: In catalytic hydrogenations, the choice of catalyst and ligands can influence the stereochemical outcome.

Conclusion and Future Outlook

This compound presents a more challenging yet synthetically valuable substrate for reductive amination compared to simpler acyclic and unsubstituted cyclic ketones. The primary considerations are the management of steric hindrance, which can affect reaction rates, and the control of diastereoselectivity. The available data on related systems indicates that high yields and good to excellent diastereoselectivity are achievable. The choice of N-protecting group, reducing agent, and reaction conditions are key levers to optimize the outcome. For drug development professionals, the ability to selectively synthesize specific diastereomers of 4-amino-2-methylpiperidine derivatives is a critical tool for exploring structure-activity relationships and developing novel therapeutics. Further systematic studies directly comparing various amines and reducing agents with this compound would be highly beneficial to the scientific community.

References

A Researcher's Guide to the Spectroscopic Landscape of 2-Methylpiperidin-4-one and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth spectroscopic comparison of 2-Methylpiperidin-4-one and its derivatives, providing researchers, scientists, and drug development professionals with the foundational data and experimental insights necessary for structural elucidation and characterization. The piperidine ring is a cornerstone of many natural products and pharmaceutical agents, making a thorough understanding of its spectroscopic behavior paramount for modern chemical research.[1][2] This document moves beyond a simple catalog of data, explaining the causal relationships between molecular structure and spectral output, grounded in established principles and supported by experimental protocols.

The Core Scaffold: Spectroscopic Signature of this compound

This compound serves as our foundational molecule. Its structure, featuring a secondary amine, a ketone, and a chiral center at the C2 position, gives rise to a distinct spectroscopic fingerprint. Understanding this baseline is critical for identifying the influence of subsequent derivatization.

dot graph "2_Methylpiperidin_4_one" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];

// Atom nodes N1 [label="N", pos="0,0.866!", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H_N1 [label="H", pos="-0.5,1.732!"]; C2 [label="C", pos="1.5,0.866!"]; H2 [label="H", pos="1.8,1.8!"]; C2_Me [label="CH₃", pos="2.3,-0.1!"]; C3 [label="C", pos="2, -0.866!"]; H3a [label="H", pos="2.8,-1.2!"]; H3b [label="H", pos="1.5,-1.732!"]; C4 [label="C", pos="0.5,-1.5!"]; O4 [label="O", pos="0.5,-2.5!"]; C5 [label="C", pos="-1,-0.866!"]; H5a [label="H", pos="-1.8,-1.2!"]; H5b [label="H", pos="-0.5,-1.732!"]; C6 [label="C", pos="-1.5,0.866!"]; H6a [label="H", pos="-1.8,1.8!"]; H6b [label="H", pos="-2.3,-0.1!"];

// Bonds N1 -- C2; N1 -- C6; N1 -- H_N1; C2 -- C3; C2 -- H2; C2 -- C2_Me; C3 -- C4; C3 -- H3a; C3 -- H3b; C4 -- C5; C4 -- O4 [style=double]; C5 -- C6; C5 -- H5a; C5 -- H5b; C6 -- H6a; C6 -- H6b; }

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed insight into the carbon-hydrogen framework. The piperidin-4-one ring typically adopts a chair conformation to minimize steric strain, with substituents occupying either axial or equatorial positions.[3] This conformational preference is directly observable through proton-proton coupling constants (³J).

  • ¹H NMR: The spectrum will be complex due to the asymmetry introduced by the methyl group. Protons on the ring will exhibit diastereotopicity.

    • N-H Proton: A broad singlet, typically in the range of 1.5-3.0 ppm, which can be exchanged with D₂O. Its chemical shift is highly dependent on solvent and concentration.

    • C2-H and C6-H Protons: These protons adjacent to the nitrogen will appear downfield (deshielded) compared to the C3 and C5 protons, likely in the 2.8-3.5 ppm range. The C2-H proton will be a multiplet due to coupling with the C2-methyl group and the C3 protons.

    • C3-H and C5-H Protons: These methylene protons are adjacent to the carbonyl group and will be found in the 2.2-2.7 ppm range. They will appear as distinct multiplets, often showing both geminal and vicinal coupling.

    • C2-CH₃ Protons: A doublet in the 1.0-1.3 ppm range, coupled to the C2 proton.

  • ¹³C NMR:

    • C4 (Carbonyl): The most downfield signal, typically >200 ppm (e.g., ~208-212 ppm).[4]

    • C2 and C6: Carbons adjacent to the nitrogen will appear in the 50-65 ppm range. The presence of the methyl group will shift the C2 signal relative to C6.[2]

    • C3 and C5: Carbons adjacent to the carbonyl will be in the 40-50 ppm range.

    • C2-CH₃: The methyl carbon will be the most upfield signal, typically around 15-20 ppm.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

  • C=O Stretch: A strong, sharp absorption band is expected for the ketone. For a six-membered cyclic ketone, this peak typically appears around 1715 cm⁻¹.[5][6] This is the most prominent feature in the spectrum.

  • N-H Stretch: A moderate, somewhat broad peak is expected in the 3300-3500 cm⁻¹ region for the secondary amine.

  • C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

  • N-H Bend: An absorption of moderate intensity may be seen around 1500-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which is crucial for confirming the structure. Under Electron Ionization (EI), piperidine derivatives undergo characteristic fragmentation.

  • Molecular Ion (M⁺•): The parent ion for this compound (C₆H₁₁NO) has a molecular weight of 113.16 g/mol . The M⁺• peak at m/z 113 should be observable.

  • Alpha-Cleavage: The most common fragmentation pathway for amines is α-cleavage, the breaking of a C-C bond adjacent to the nitrogen.[1] This leads to the formation of a stable iminium ion.

    • Loss of the methyl group at C2 would result in a fragment at m/z 98.

    • Cleavage between C2 and C3 would lead to a fragment at m/z 56.

    • Cleavage between C6 and C5 is also possible.

Spectroscopic Effects of N-Substitution

Modifying the nitrogen atom is a common strategy in drug design. This directly impacts the spectroscopic properties of the piperidine ring. We will consider an N-acetyl derivative as a representative example.

dot graph "N_Acetyl_Derivative" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];

// Atom nodes N1 [label="N", pos="0,0.866!", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C_Ac [label="C", pos="-0.5,1.732!"]; O_Ac [label="O", pos="-0.5,2.732!"]; Me_Ac [label="CH₃", pos="-1.5,1.5!"]; C2 [label="C", pos="1.5,0.866!"]; H2 [label="H", pos="1.8,1.8!"]; C2_Me [label="CH₃", pos="2.3,-0.1!"]; C3 [label="C", pos="2, -0.866!"]; H3a [label="H", pos="2.8,-1.2!"]; H3b [label="H", pos="1.5,-1.732!"]; C4 [label="C", pos="0.5,-1.5!"]; O4 [label="O", pos="0.5,-2.5!"]; C5 [label="C", pos="-1,-0.866!"]; H5a [label="H", pos="-1.8,-1.2!"]; H5b [label="H", pos="-0.5,-1.732!"]; C6 [label="C", pos="-1.5,0.866!"]; H6a [label="H", pos="-1.8,1.8!"]; H6b [label="H", pos="-2.3,-0.1!"];

// Bonds N1 -- C2; N1 -- C6; N1 -- C_Ac; C_Ac -- O_Ac [style=double]; C_Ac -- Me_Ac; C2 -- C3; C2 -- H2; C2 -- C2_Me; C3 -- C4; C3 -- H3a; C3 -- H3b; C4 -- C5; C4 -- O4 [style=double]; C5 -- C6; C5 -- H5a; C5 -- H5b; C6 -- H6a; C6 -- H6b; }

Figure 2: N-Acetyl-2-methylpiperidin-4-one.

  • NMR Changes:

    • ¹H NMR: The protons on C2 and C6 experience significant deshielding due to the electron-withdrawing nature of the acetyl group and amide resonance. They will shift downfield, potentially to the 3.5-4.5 ppm range. The absence of the N-H proton signal is a key indicator. A new singlet for the acetyl methyl group will appear around 2.1 ppm.

    • ¹³C NMR: The C2 and C6 carbons will also be deshielded. A new amide carbonyl signal will appear around 170 ppm, and the acetyl methyl carbon will be observed around 22 ppm.

  • IR Changes:

    • The N-H stretch will disappear.

    • A strong amide C=O stretching band will appear in the range of 1630–1690 cm⁻¹.[7] This may overlap with other peaks, but its intensity is a strong indicator of N-acylation. The ketone C=O stretch at ~1715 cm⁻¹ will remain.

  • MS Changes:

    • The molecular weight increases by 42.04 g/mol (to 155.20 g/mol for the N-acetyl derivative).

    • The fragmentation pattern will be significantly altered. Cleavage of the N-acetyl group can become a dominant pathway.

Spectroscopic Effects of Ring Substitution

Adding substituents to the carbon framework of the ring, for example at the C3 or C5 positions, primarily influences the local electronic environment and stereochemistry.

  • NMR Changes:

    • ¹H NMR: The chemical shifts of adjacent protons will change based on the substituent's electronic properties (electron-donating or -withdrawing). More importantly, the coupling constants (³J) will be highly informative about the substituent's orientation. An equatorial substituent will typically result in different axial-axial, axial-equatorial, and equatorial-equatorial couplings compared to an axial substituent.

    • ¹³C NMR: Substituent effects on ¹³C chemical shifts are well-documented. Alpha, beta, and gamma effects can be used to predict chemical shifts. For instance, an axial substituent will cause a shielding (upfield shift) of the gamma-gauche carbons.[8]

  • IR Changes:

    • The primary C=O stretching frequency of the ketone is less affected by remote substituents unless they introduce conjugation or significant ring strain. For example, introducing an α,β-double bond would lower the C=O frequency to ~1680 cm⁻¹.[7]

  • MS Changes:

    • The molecular weight will increase according to the mass of the substituent.

    • The new substituent can introduce novel fragmentation pathways, depending on its nature.

Comparative Data Summary

Compound Key ¹H NMR Signals (ppm) Key ¹³C NMR Signals (ppm) Key IR Absorptions (cm⁻¹) Key MS Fragments (m/z)
This compound ~1.1 (d, CH ₃), ~2.4 (m, CH ₂), ~3.1 (m, CH -N), Broad NH ~18 (CH₃), ~45 (C3/C5), ~58 (C2/C6), ~210 (C=O)~3350 (N-H), ~1715 (C=O)113 (M⁺•), 98, 56
N-Acetyl Derivative ~1.1 (d, CH ₃), ~2.1 (s, Ac-CH ₃), ~2.6 (m, CH ₂), ~3.8 (m, CH -N)~18 (CH₃), ~22 (Ac-CH₃), ~45 (C3/C5), ~55 (C2/C6), ~170 (Amide C=O), ~209 (Ketone C=O)~1715 (Ketone C=O), ~1650 (Amide C=O)155 (M⁺•), 113, 43
3-Alkyl Derivative Shifts in C2, C3, C4 protons. Coupling constants change based on stereochemistry.Shifts in C2, C3, C4, C5 carbons. Gamma-gauche effect if alkyl is axial.~1715 (C=O)M⁺•, fragmentation depends on alkyl group.

Experimental Protocols

The following are generalized yet robust protocols for acquiring the spectroscopic data discussed.

Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Weigh Compound (1-5 mg NMR, <1 mg IR/MS) Dissolve Dissolve Sample Sample->Dissolve Solvent Select Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) Solvent->Dissolve NMR NMR Spectrometer (¹H, ¹³C, 2D) Dissolve->NMR IR FTIR Spectrometer (ATR or KBr pellet) Dissolve->IR MS Mass Spectrometer (ESI or EI) Dissolve->MS Process Process Spectra (FT, Phasing, Baseline Correction) NMR->Process IR->Process MS->Process Assign Assign Signals & Interpret Spectra Process->Assign Compare Compare Derivative Data to Parent Compound Assign->Compare Structure Confirm Structure Compare->Structure

Figure 3: General workflow for spectroscopic characterization.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 1-5 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Chloroform-d (CDCl₃) is a good first choice for its versatility.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the specific sample.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Use a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

    • Typically, 16-64 scans are sufficient for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).[3][9]

  • Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Neat (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • KBr Pellet: If using the transmission method, grind ~1 mg of the solid sample with ~100 mg of dry KBr powder and press into a transparent pellet.

  • Background Scan: Perform a background scan of the empty ATR crystal or a blank KBr pellet. This is crucial to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the major peaks corresponding to key functional groups.

Protocol 3: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization Method Selection:

    • Electrospray Ionization (ESI): This is a soft ionization technique ideal for confirming the molecular weight via the protonated molecule [M+H]⁺.[1] It is often coupled with liquid chromatography (LC-MS).

    • Electron Ionization (EI): This is a high-energy technique that induces fragmentation, providing structural information. It is typically used with gas chromatography (GC-MS).

  • Instrumentation:

    • Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or an LC system. For EI, a GC inlet is used.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).

  • Data Acquisition:

    • Full Scan: Acquire a full scan to identify the molecular ion and major fragments.

    • Tandem MS (MS/MS): For more detailed structural analysis, select the parent ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to observe its specific fragmentation pattern.[10]

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and propose structures for the major fragment ions based on known fragmentation mechanisms like α-cleavage.[1]

References

A Comparative Guide to Purity Assessment of Synthesized 2-Methylpiperidin-4-one: An HPLC-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Methylpiperidin-4-one is a pivotal heterocyclic building block in medicinal chemistry, serving as a precursor for a wide array of pharmacologically active compounds.[1][2][3] The stereochemical and chemical purity of this intermediate is paramount, as impurities can carry through subsequent synthetic steps, impacting the safety, efficacy, and regulatory approval of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound. We will explore the causality behind chromatographic choices, present a detailed experimental protocol, and objectively compare HPLC with alternative analytical techniques, supported by clear data presentation and workflow visualizations.

Introduction: The Imperative for Purity in Synthetic Intermediates

The synthesis of piperidone derivatives is a well-established field, often employing methods like the Mannich condensation.[4] However, these reactions can generate a host of related substances, including stereoisomers, starting material residues, and by-products. For a key intermediate like this compound, a robust analytical method is not merely a quality control checkpoint but a critical tool for process optimization and validation. The choice of analytical technique must balance sensitivity, specificity, and practicality to ensure that the purity profile is accurately and reliably determined.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical analysis for its high resolution, sensitivity, and applicability to a broad range of non-volatile and thermally labile compounds. For this compound, an amine-containing ketone, RP-HPLC offers an ideal platform for separating the main component from both more polar and less polar impurities.

Method Development & Rationale: A Causality-Driven Approach

The development of a successful HPLC method is rooted in the physicochemical properties of the analyte. This compound is a relatively polar, basic compound, which dictates our selection of chromatographic parameters.

  • Column Selection: A C18 (octadecylsilyl) reversed-phase column is the standard choice for its versatility and hydrophobic separating power. The non-polar stationary phase effectively retains the analyte and related impurities, allowing for separation based on differences in their hydrophobicity.

  • Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer and an organic modifier (typically acetonitrile or methanol) is preferred for impurity profiling.[5][6] This approach ensures the elution of a wide range of impurities with varying polarities within a reasonable timeframe.

    • Aqueous Phase: Water with an acidic modifier like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid is crucial. The acid serves two purposes: it protonates the basic piperidine nitrogen, improving peak shape by minimizing tailing caused by interactions with residual silanols on the silica support, and it provides a source of ions for potential mass spectrometry (MS) detection.

    • Organic Phase: Acetonitrile is often chosen over methanol due to its lower viscosity and stronger elution strength in reversed-phase systems.

  • Detection: The carbonyl group (C=O) in this compound provides a chromophore suitable for UV detection. A low wavelength, typically between 205-220 nm, is selected to maximize sensitivity, as the ketone moiety has a weak n→π* transition around 280 nm but a stronger π→π* transition at lower wavelengths.[7]

HPLC Purity Validation Workflow

The following diagram illustrates the logical flow for validating the purity of a synthesized batch of this compound using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation cluster_report Final Assessment Sample Dissolve Synthesized This compound in Diluent Inject Inject Samples into HPLC System Sample->Inject Standard Prepare Reference Standard (Known Concentration) Standard->Inject Spike Prepare Spiked Sample (for Accuracy) Spike->Inject Separate Gradient Elution on C18 Column Inject->Separate Detect UV Detection (e.g., 210 nm) Separate->Detect Process Integrate Chromatograms (Peak Area) Detect->Process Purity Calculate Area % Purity Process->Purity Validate Assess Method Validation Parameters (ICH Guidelines) Process->Validate Report Generate Certificate of Analysis Purity->Report Validate->Report Ensures Reliability

Caption: A typical workflow for HPLC purity validation.

Detailed Experimental Protocol: HPLC Purity of this compound

Objective: To determine the purity of a synthesized batch of this compound and quantify related impurities using a validated RP-HPLC method.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

Materials:

  • Reference Standard: this compound (purity ≥ 99.5%)

  • Sample: Synthesized this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Trifluoroacetic Acid (TFA), HPLC grade

Chromatographic Conditions:

Parameter Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection λ 210 nm

| Injection Vol. | 10 µL |

Procedure:

  • Diluent Preparation: Mix Water and Acetonitrile in a 90:10 ratio.

  • Standard Solution (0.5 mg/mL): Accurately weigh ~5 mg of this compound Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh ~5 mg of the synthesized this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • System Suitability: Inject the Standard Solution five times. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.

  • Analysis: Inject the diluent (as a blank), followed by the Sample Solution in duplicate.

  • Data Processing: Integrate the peaks in the chromatogram from the sample injection. Disregard any peaks from the blank.

  • Purity Calculation: Calculate the purity of the sample using the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Analysis: HPLC vs. Alternative Methods

While HPLC is a powerful tool, other techniques offer unique advantages and may be used orthogonally to provide a more complete purity profile. A combination of methods is often employed for comprehensive characterization.[8]

Alternative 1: Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. This compound, with a moderate boiling point, can be analyzed by GC, typically after derivatization to improve volatility and peak shape.

  • Advantages: Excellent resolution for volatile impurities (e.g., residual solvents), high sensitivity with detectors like Flame Ionization Detector (FID).

  • Disadvantages: Not suitable for non-volatile or thermally labile impurities. The high injection port temperatures can cause degradation of some related substances. Derivatization adds a step and a potential source of error.

Alternative 2: Quantitative NMR (qNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an absolute method that can determine purity without needing a reference standard of the analyte itself.

  • Advantages: Provides unequivocal structural confirmation.[8] Can quantify the analyte against a certified internal standard of a completely different structure. It is non-destructive and provides a broad overview of all proton-containing species.

  • Disadvantages: Significantly lower sensitivity compared to HPLC, making it unsuitable for detecting trace-level impurities (typically below 0.1%). Signal overlap in complex mixtures can complicate quantification.

Method Selection Logic

The choice of analytical technique depends on the specific requirements of the analysis. The following diagram outlines a decision-making process.

Method_Selection Start Purity Assessment Goal for This compound Goal_Trace Need to detect/quantify trace impurities (<0.1%)? Start->Goal_Trace Decision_Trace Yes Goal_Trace->Decision_Trace Decision_Not_Trace No Goal_Trace->Decision_Not_Trace Goal_Volatile Are volatile impurities/ residual solvents a key concern? Decision_Volatile Yes Goal_Volatile->Decision_Volatile Decision_Not_Volatile No Goal_Volatile->Decision_Not_Volatile Goal_Structure Is absolute quantification or structural ID of unknowns needed? Decision_Structure Yes Goal_Structure->Decision_Structure Decision_Not_Structure No Goal_Structure->Decision_Not_Structure Use_HPLC Use HPLC (High Sensitivity & Specificity) Use_GC Use GC-FID (Excellent for Volatiles) Use_GC->Use_HPLC Orthogonal Method Use_NMR Use qNMR (Absolute & Structural Info) Use_NMR->Use_HPLC Orthogonal Method Decision_Trace->Use_HPLC Decision_Not_Trace->Goal_Volatile Decision_Volatile->Use_GC Decision_Not_Volatile->Goal_Structure Decision_Structure->Use_NMR Decision_Not_Structure->Use_HPLC Default/General Purpose

Caption: Decision tree for selecting the appropriate analytical method.

Comparative Summary of Techniques
FeatureHPLC-UVGC-FIDQuantitative NMR (qNMR)
Principle Liquid-phase separation based on polarityGas-phase separation based on volatilityNuclear spin resonance in a magnetic field
Primary Use General purity, non-volatile impuritiesVolatile impurities, residual solventsAbsolute purity, structural confirmation
Sensitivity High (LOD/LOQ often < 0.05%)Very High (for volatiles)Low (LOD/LOQ often > 0.1%)
Specificity High (with well-resolved peaks)High (for volatiles)Very High (structurally specific)
Sample Throughput Moderate to HighHighLow to Moderate
Need for Impurity Standards Yes (for accurate quantification)Yes (for accurate quantification)No
Best For Routine QC, stability studies, impurity profilingRaw material testing, process monitoringReference standard characterization

Conclusion

For the routine and robust assessment of synthesized this compound purity, High-Performance Liquid Chromatography stands out as the most suitable technique. Its high sensitivity, specificity for a wide range of potential impurities, and adaptability make it the industry standard for quality control in pharmaceutical development. While GC and qNMR serve crucial, complementary roles—GC for volatile analysis and qNMR for primary standard characterization—HPLC provides the optimal balance of performance characteristics for ensuring the quality of this critical synthetic intermediate. The use of a well-validated, causality-driven HPLC method, as detailed in this guide, is a cornerstone of scientific integrity and regulatory compliance in drug development.

References

A Comparative Guide to the Antimicrobial Activity of 2-Methylpiperidin-4-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation antimicrobial agents. Among the myriad of heterocyclic compounds, the piperidin-4-one nucleus has emerged as a privileged scaffold, demonstrating a wide array of biological activities. This guide focuses on a specific, promising subclass: 2-Methylpiperidin-4-one analogs. The introduction of a methyl group at the C-2 position introduces a chiral center and influences the conformational flexibility of the piperidine ring, which can significantly impact biological activity.

This document provides a comprehensive comparison of the antimicrobial performance of various this compound analogs, supported by experimental data from peer-reviewed literature. We will delve into the synthetic strategies, detailed antimicrobial testing protocols, structure-activity relationships (SAR), and potential mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new anti-infective agents.

I. Synthetic Strategies: The Mannich Reaction as a Cornerstone

The predominant and most efficient method for the synthesis of the 2,6-diaryl-3-methyl-4-piperidone scaffold, a key intermediate for many of the analogs discussed herein, is the Mannich reaction.[1][2] This one-pot multicomponent condensation reaction offers a straightforward approach to this versatile heterocyclic core.

The causality behind this choice of reaction lies in its convergence and atom economy. It allows for the facile assembly of the piperidone ring from readily available starting materials: an aromatic aldehyde, ethyl methyl ketone (as a source of the C-3 methyl group and the carbonyl at C-4), and an amine source, typically ammonium acetate.[1] The reaction proceeds through the formation of an enamine from the ketone and a Schiff base from the aldehyde and ammonia, which then react in a tandem fashion to construct the heterocyclic ring.

Caption: General synthetic workflow for this compound analogs.

Further derivatization of the parent 2,6-diaryl-3-methyl-4-piperidone at the C-4 position, for instance, by reaction with thiosemicarbazide or hydroxylamine hydrochloride, yields thiosemicarbazone and oxime analogs, respectively.[1][3] These modifications have been shown to significantly modulate the antimicrobial activity.

II. Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reliability and reproducibility of antimicrobial activity data, standardized testing methodologies are crucial. The following protocols for broth microdilution and disk diffusion assays are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

A. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method is considered the gold standard for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the this compound analog in a liquid growth medium in a 96-well microtiter plate. The MIC is determined after a specified incubation period by observing the lowest concentration of the compound that prevents turbidity.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • From a pure, overnight culture of the test bacterium on a suitable agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline (0.85%) and adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]

  • Preparation of Compound Dilutions:

    • Dissolve the this compound analog in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Inoculate each well containing the compound dilutions with the prepared bacterial suspension.

    • Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).

    • Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[4]

Caption: Workflow for the broth microdilution assay.

B. Disk Diffusion Assay

This qualitative or semi-quantitative method is widely used for routine antimicrobial susceptibility testing and for screening new compounds.

Principle: A paper disk impregnated with a known concentration of the this compound analog is placed on an agar plate that has been uniformly inoculated with the test bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk.

Step-by-Step Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

  • Application of Disks:

    • Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the inoculated agar surface using sterile forceps.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition in millimeters (mm). The size of the zone is proportional to the susceptibility of the microorganism to the compound.

III. Comparative Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various this compound analogs against a panel of Gram-positive and Gram-negative bacteria, as well as fungi. This data has been collated from multiple studies to provide a comparative overview.

Table 1: Antibacterial Activity of 2,6-Diaryl-3-methyl-4-piperidone Analogs (MIC in µg/mL)

CompoundS. aureusB. subtilisE. coliReference
1a 4-N(CH₃)₂H125125250[1]
2a 4-OCH₃H250125250[1]
3a 4-OHH125250500[1]
Ampicillin --100100100[1]

Table 2: Antimicrobial Activity of 2,6-Diaryl-3-methyl-4-piperidone Thiosemicarbazone Analogs (MIC in µg/mL)

CompoundS. aureusB. subtilisE. coliC. albicansReference
1b 4-N(CH₃)₂H62.512512562.5[1]
2b 4-OCH₃H12562.5125125[1]
3b 4-OHH62.512525062.5[1]
Ampicillin --100100100-[1]
Terbinafine -----125[1]

Table 3: Antimicrobial Activity of Substituted Piperidin-4-one Oxime Ethers (MIC in µg/mL)

CompoundB. subtilisA. flavusCandida-51Reference
5g CH₃CH₃H>250125>250[5]
5h CH₃CH₃CH₃62.5>250>250[5]
5j CH₃CH₃H>250>25062.5[5]
Streptomycin ---31.25--[5]
Amphotericin B ----125125[5]

IV. Structure-Activity Relationship (SAR) Insights

The analysis of the antimicrobial data presented above reveals several key structure-activity relationships for this compound analogs:

  • Impact of C-4 Position Modification: A significant enhancement in antifungal activity is observed upon conversion of the C-4 keto group to a thiosemicarbazone.[1] For instance, compounds 1b , 2b , and 3b generally exhibit lower MIC values against C. albicans compared to the standard antifungal drug terbinafine.[1] This suggests that the thiosemicarbazone moiety is a crucial pharmacophore for antifungal activity in this class of compounds.

  • Influence of Aryl Substituents: The nature and position of substituents on the 2- and 6-aryl rings play a vital role in modulating the antimicrobial potency.

    • In the parent piperidone series (Table 1), the presence of an electron-donating dimethylamino group (1a ) or a hydroxyl group (3a ) at the para-position of one of the aryl rings appears to be favorable for activity against Gram-positive bacteria.[1]

    • For the oxime ether derivatives (Table 3), the substitution pattern on the piperidine ring is critical. The 1,3,5-trimethyl-2,6-diphenylpiperidin-4-one oxime ether (5h ) showed good activity against B. subtilis, suggesting that increased steric bulk around the piperidine ring might be beneficial for antibacterial activity.[5]

  • Gram-Positive versus Gram-Negative Activity: Generally, the tested this compound analogs demonstrate better activity against Gram-positive bacteria (S. aureus, B. subtilis) than Gram-negative bacteria (E. coli). This is a common trend for many classes of antimicrobial compounds and is often attributed to the more complex outer membrane of Gram-negative bacteria, which acts as a permeability barrier.

V. Putative Mechanism of Action

While the precise mechanism of action for many this compound analogs has not been fully elucidated, studies on structurally related piperidine-4-carboxamides have identified DNA gyrase as a molecular target. DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. Its absence in eukaryotes makes it an attractive target for antibacterial drug development.

It is plausible that this compound analogs could also exert their antimicrobial effects by inhibiting DNA gyrase. The piperidine scaffold could position the aryl substituents to interact with the active site of the enzyme, thereby preventing its function and leading to bacterial cell death.

Caption: Putative mechanism of action via DNA gyrase inhibition.

Further mechanistic studies, such as enzyme inhibition assays and molecular docking, are warranted to confirm this hypothesis for the this compound class of compounds.

VI. Conclusion

This guide has provided a comparative analysis of the antimicrobial activity of this compound analogs, highlighting their synthetic accessibility, methods for biological evaluation, and key structure-activity relationships. The derivatization of the piperidin-4-one core, particularly at the C-4 position to form thiosemicarbazones, has been shown to be a fruitful strategy for enhancing antifungal activity. Furthermore, substitutions on the aryl rings at the C-2 and C-6 positions significantly influence the antibacterial potency.

The data presented herein underscores the potential of the this compound scaffold as a template for the development of novel antimicrobial agents. Further optimization of this scaffold, guided by the SAR insights discussed, could lead to the discovery of more potent and broad-spectrum anti-infective drug candidates. Future work should focus on elucidating the precise mechanism of action and evaluating the in vivo efficacy and toxicity of the most promising analogs.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of 2-Methylpiperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-grounded framework for conducting comparative molecular docking studies on 2-Methylpiperidin-4-one derivatives. We will move beyond rote protocol-listing to explore the causal reasoning behind critical experimental choices, ensuring a robust and self-validating scientific workflow. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for hit identification and lead optimization.

The Scientific Imperative: Why this compound?

The piperidin-4-one scaffold is a privileged pharmacophore in medicinal chemistry, appearing in a multitude of natural alkaloids and synthetic molecules with significant biological activity.[1][2] These derivatives have demonstrated a wide pharmacological spectrum, including anticancer, antimicrobial, anti-inflammatory, and central nervous system activities.[2][3][4] Specifically, the 2-methyl substituted variant offers a chiral center and a structural anchor point that can be exploited for designing stereoselective interactions with biological targets.

Comparative docking is an essential computational tool that allows for the rapid, in-silico screening of a library of these derivatives against a specific protein target.[5] By predicting the binding mode, affinity, and intermolecular interactions, we can prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug discovery pipeline.[6]

Foundational Strategy: The Comparative Docking Workflow

A successful comparative docking study is not merely about generating docking scores; it is a multi-step process where each stage is validated and logically flows into the next. The objective is to create a reliable computational model that can accurately distinguish between potent and inactive compounds.

Below is a visualization of our validated workflow, which forms the structural basis of this guide.

Comparative_Docking_Workflow cluster_prep Phase 1: Preparation & Validation cluster_exec Phase 2: Execution & Analysis cluster_output Phase 3: Prioritization Target_Selection Target Identification & Structure Retrieval (PDB) Protein_Prep Protein Preparation (Remove water, add hydrogens) Target_Selection->Protein_Prep Refine Structure Ligand_Prep Ligand Library Preparation (2D to 3D, Energy Minimization) Target_Selection->Ligand_Prep Prepare Ligands Protocol_Validation Docking Protocol Validation (Re-docking of co-crystallized ligand) Protein_Prep->Protocol_Validation Ligand_Prep->Protocol_Validation Known Ligand Virtual_Screening Virtual Screening (Docking of Derivative Library) Ligand_Prep->Virtual_Screening Derivative Library Protocol_Validation->Virtual_Screening Validated Protocol Result_Analysis Result Analysis (Scores, Poses, Interactions) Virtual_Screening->Result_Analysis Analyze Poses Comparative_Analysis Comparative Analysis (Structure-Activity Relationship) Result_Analysis->Comparative_Analysis Compare Derivatives Hit_Prioritization Hit Prioritization (Selection for Synthesis) Comparative_Analysis->Hit_Prioritization Identify Top Candidates

Caption: A validated workflow for comparative molecular docking studies.

Experimental Protocols: A Step-by-Step Guide

Here, we detail the self-validating protocols for each phase of the workflow. The causality behind each step is explained to provide a deeper understanding of the process.

Phase 1: Preparation and Validation

This initial phase is the most critical for ensuring the reliability of your results. Garbage in, garbage out is a well-known axiom in computational chemistry, and it is this phase that ensures the quality of your input.

Protocol 3.1: Target Protein Preparation

  • Structure Retrieval : Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, let's consider the human murine double minute 2 (MDM2) oncoprotein, a key regulator of the p53 tumor suppressor and a target for piperidinone inhibitors.[7] We will use PDB ID: 4HG7.

  • Initial Cleanup : Load the PDB file into a molecular modeling software (e.g., Schrödinger Maestro, Discovery Studio, Chimera). Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands.

    • Causality : Water molecules can interfere with the docking algorithm by occupying space in the binding pocket that should be explored by the ligand. The co-crystallized ligand is removed to create an empty binding site for our derivatives, though its initial position is saved for protocol validation.

  • Protonation and Optimization : Add polar hydrogen atoms and assign correct bond orders. Perform a constrained energy minimization on the protein structure.

    • Causality : PDB files often lack hydrogen atoms. Correctly protonating the protein at a physiological pH (e.g., 7.4) is crucial for accurately modeling hydrogen bonds and electrostatic interactions, which are primary drivers of ligand binding. Minimization relieves any steric clashes in the crystal structure.

Protocol 3.2: Ligand Library Preparation

  • 2D to 3D Conversion : Draw the this compound derivatives using a chemical sketcher (e.g., ChemDraw) and convert them into 3D structures.[5]

  • Ionization and Tautomerization : Generate possible ionization states and tautomers at the target physiological pH.

    • Causality : The charge and tautomeric state of a ligand dramatically affect its ability to form interactions. Failing to consider the correct state can lead to completely erroneous docking results.

  • Energy Minimization : Perform a thorough energy minimization of each ligand using a suitable force field (e.g., MMFF94).[5]

    • Causality : This step ensures that the starting conformation of the ligand is in a low-energy, physically realistic state, which improves the efficiency and accuracy of the docking search algorithm.

Protocol 3.3: Docking Protocol Validation (The Self-Validating Step)

This is the cornerstone of a trustworthy docking study. We must prove that our chosen software, parameters, and prepared structures can reproduce experimentally observed reality before proceeding.

  • Define the Binding Site : Identify the binding pocket based on the location of the co-crystallized ligand in the original PDB file.

  • Re-docking : Take the extracted co-crystallized ligand and dock it back into the prepared protein's binding site using your chosen docking software (e.g., AutoDock, GLIDE, Gold).[8][9]

  • Performance Evaluation : Superimpose the top-scoring docked pose of the ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

    • Trustworthiness Criterion : A successful validation is generally defined by an RMSD value of less than 2.0 Å .[10][11][12] This indicates that your docking protocol can accurately reproduce the known binding mode. If the RMSD is higher, you must adjust your docking parameters (e.g., binding site definition, search algorithm exhaustiveness) and repeat until the criterion is met.

Phase 2: Execution and Analysis

With a validated protocol, we can now proceed with confidence to screen our library of derivatives.

Protocol 3.4: Virtual Screening and Result Analysis

  • Production Run : Using the validated protocol, dock the entire library of prepared this compound derivatives into the target's binding site.

  • Scoring and Ranking : Rank the derivatives based on the docking score provided by the software's scoring function. The score is typically an estimation of the binding free energy (e.g., in kcal/mol), where a more negative value indicates a higher predicted binding affinity.[13]

  • Pose Analysis : Visually inspect the top-scoring poses for each of the high-ranking derivatives. Analyze the key intermolecular interactions, such as:

    • Hydrogen bonds

    • Hydrophobic interactions

    • Pi-cation or pi-pi stacking

    • Salt bridges

    • Causality : A good docking score must be supported by chemically sensible interactions. A high-scoring compound that makes no significant interactions with key active site residues should be viewed with skepticism. This manual inspection is a critical layer of expert review.

Data Presentation: Comparative Analysis in Practice

To facilitate a clear comparison, the docking results should be summarized in a structured table. Below is a hypothetical comparison of three this compound derivatives against the MDM2 protein.

Derivative ID Structure (R-group at N1) Docking Score (kcal/mol) Predicted Binding Energy (kcal/mol) Key H-Bond Interactions Key Hydrophobic Interactions
Control (AM-8553) (Reference Structure)-11.5-11.2Tyr67, His96Leu54, Val93, Phe19(p53 pocket)
Derivative A 4-Chlorobenzyl-10.8-10.5Tyr67Leu54, Val93, Phe19(p53 pocket)
Derivative B 3,4-Dichlorobenzyl-11.9-11.6Tyr67, His96Leu54, Val93, Phe19(p53 pocket)
Derivative C Pyridin-2-ylmethyl-9.7-9.5Tyr67Leu54, Val93

Analysis of Comparative Data:

Concluding Remarks and Future Outlook

This guide has outlined a rigorous, self-validating framework for the comparative docking of this compound derivatives. The emphasis on protocol validation through re-docking is paramount for generating trustworthy and actionable results.[10][14]

It is crucial to remember that molecular docking is a predictive tool. The ultimate validation of these computational hypotheses comes from experimental testing.[13] Promising candidates identified through this workflow should be synthesized and evaluated in relevant biochemical and cellular assays to confirm their biological activity. The synergy between computational prediction and experimental validation remains the most powerful paradigm in modern drug discovery.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the proper handling and disposal of 2-Methylpiperidin-4-one. As a valued professional in the scientific community, your safety, and the integrity of our shared environment, are paramount. This document moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for managing this chemical waste. The protocols herein are designed to be self-validating, ensuring that every step is rooted in a clear understanding of the chemical's properties and associated risks.

Section 1: Hazard Profile Analysis of this compound

While specific toxicological data for the 2-methyl isomer is not exhaustively documented, a conservative safety approach mandates that we extrapolate from closely related structural analogs, such as 1-Methyl-4-piperidone and the parent compound, Piperidin-4-one. This methodology ensures we operate with a prudent margin of safety. The primary hazards are summarized below.

Hazard CategoryDescription of RiskRationale and Key Precautions
Physical Hazards Flammable Liquid and Vapor: Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[1][2][3]All handling and disposal operations must be conducted away from open flames, sparks, and hot surfaces.[1][3] Use only non-sparking tools and ground all containers during transfer to prevent static discharge.[1][4]
Health Hazards Corrosive & Irritant: Causes severe skin burns, serious eye damage, and respiratory irritation.[1][5][6] Ingestion can cause severe damage to the gastrointestinal tract.[1]Strict adherence to Personal Protective Equipment (PPE) is mandatory. Work must be performed in a certified chemical fume hood to avoid inhalation of vapors.[1][6]
Environmental Hazards Aquatic Toxicity: Based on data for related compounds, it is considered toxic to aquatic life with long-lasting effects.Prevent release into the environment. Do not allow the chemical or its contaminated materials to enter drains, sewers, or waterways.[7][8] All spills must be contained and collected.[9]

Section 2: Pre-Disposal Safety Protocols

Before initiating any waste management procedures, a foundation of safety must be established. These protocols are non-negotiable for any personnel handling this compound.

Personal Protective Equipment (PPE)

The selection of PPE is your first line of defense and must be appropriate for the corrosive and flammable nature of this compound.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[6] This dual protection is critical to prevent severe eye damage from splashes.

  • Hand Protection: Use protective gloves, such as nitrile or neoprene.[6] Immediately change gloves if they become contaminated.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[6] For significant handling operations or spill cleanup, impervious clothing may be necessary.[10]

  • Respiratory Protection: All work should be done in a well-ventilated area, preferably a chemical fume hood.[1][10] If a hood is not available or for emergency response, a NIOSH-approved respirator with appropriate cartridges is required.

Engineering Controls

Your work environment must be equipped to handle this chemical safely.

  • Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[1]

  • Safety Stations: Ensure immediate access to a safety shower and an emergency eyewash station.[6] Familiarize yourself with their operation before beginning work.

Section 3: Step-by-Step Disposal Procedures

Disposal of this compound must be methodical and compliant with regulations. On-site chemical neutralization is not recommended for typical laboratory settings due to the hazards involved. The preferred method is collection and transfer to a licensed hazardous waste management facility.

Workflow 1: Disposal of Unused or Waste this compound
  • Container Integrity: Ensure the waste chemical is stored in its original or a compatible, properly sealed container. The container must be in good condition and free from leaks. Polyethylene or polypropylene containers are suitable.

  • Labeling: Clearly label the container as "Hazardous Waste: this compound". Include the date and the primary hazard symbols (e.g., Flammable, Corrosive, Health Hazard).

  • Segregation: Store the waste container in a designated, well-ventilated, and locked satellite accumulation area.[8] It must be segregated from incompatible materials, especially strong oxidizing agents and strong acids.[1][9]

  • Professional Disposal: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company. Do not mix with other waste streams. The ultimate disposal will likely be via high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[6][11]

Workflow 2: Management of Contaminated Labware and Debris

This includes items such as gloves, pipette tips, absorbent pads, and empty containers.

  • Gross Decontamination: If possible, rinse contaminated labware (e.g., glassware) with a suitable solvent (like ethanol) in a fume hood. The rinsate must be collected and treated as hazardous waste (see Workflow 1).

  • Container Decontamination: Empty containers are not truly empty; they retain hazardous residues and potentially explosive vapors.[3] Do not wash them. They must be managed as hazardous waste.

  • Collection: Place all contaminated solid waste into a designated, leak-proof hazardous waste container (e.g., a lined drum or a designated waste bag).

  • Labeling and Disposal: Seal and label the container as "Hazardous Waste: this compound Contaminated Debris". Dispose of it through your licensed waste management provider.

Workflow 3: Spill Decontamination and Cleanup Protocol

In the event of a spill, a swift and safe response is critical.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or ventilation is poor.

  • Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[9]

  • Assemble Response Kit: Don the appropriate PPE as detailed in Section 2.1.

  • Containment: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material such as sand, dry lime, soda ash, or a commercial chemical absorbent.[1][9] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Absorption: Cover and absorb the contained spill with the absorbent material.

  • Collection: Using non-sparking tools, carefully sweep or scoop the saturated absorbent material into a designated hazardous waste container.[1]

  • Final Decontamination: Wipe the spill area with a cloth or absorbent pad dampened with a 5% acetic acid solution, followed by water.[3] All cleaning materials must be collected as hazardous waste.

  • Disposal: Seal, label, and dispose of the waste container as described in Workflow 2.

Section 4: The Disposal Decision Workflow

This diagram provides a visual guide to the decision-making process for managing waste streams of this compound.

G cluster_0 start Identify Waste Containing This compound waste_type Determine Waste Type start->waste_type neat_chem Neat Chemical or Aqueous Solution waste_type->neat_chem Liquid solid_waste Contaminated Solids (Gloves, Labware, Absorbents) waste_type->solid_waste Solid spill_residue Spill Residue waste_type->spill_residue Spill contain_liquid Ensure Secure, Compatible Container with Tight Seal neat_chem->contain_liquid contain_solid Place in Labeled, Leak-Proof Solid Waste Bin solid_waste->contain_solid contain_spill Absorb with Inert Material Using Non-Sparking Tools spill_residue->contain_spill label Label Container Clearly: 'Hazardous Waste: this compound' + Hazards (Flammable, Corrosive) contain_liquid->label contain_solid->label contain_spill->label segregate Store in Designated Satellite Accumulation Area Away from Incompatibles label->segregate end Arrange Pickup by Licensed Hazardous Waste Contractor (e.g., via Institutional EHS) segregate->end caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

Section 5: Regulatory Adherence

It is the legal and ethical responsibility of every researcher to ensure that waste disposal is performed in strict accordance with all applicable regulations. In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13]

Always consult with your institution's Environmental Health & Safety (EHS) office. They are your primary resource for understanding specific local and state requirements and will provide the necessary resources for compliant waste disposal. Failure to comply can result in significant penalties for both the individual and the institution.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 2-Methylpiperidin-4-one and its salts. As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the in-depth technical knowledge necessary for safe and effective laboratory operations. The following directives are designed for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven safety practices.

Understanding the Hazard: Why Specific PPE is Non-Negotiable

This compound, a heterocyclic ketone, is a valuable building block in pharmaceutical synthesis. However, its structure necessitates a rigorous approach to personal protection. The piperidine ring and associated functional groups present several potential hazards that dictate our choice of PPE. Based on data from analogous compounds and safety data sheets (SDS), the primary risks are well-defined.[1][2][3][4]

The causality behind our PPE recommendations stems directly from this hazard profile. Skin and eye protection is paramount to prevent irritation or chemical burns, while respiratory protection is crucial to avoid irritation of the respiratory tract from vapors or aerosolized solids (such as the hydrochloride salt).[1][2][3][4]

Hazard ClassGHS Hazard StatementImplication for Handling
Skin Irritation/Corrosion H315: Causes skin irritation.[1][3]Direct skin contact must be avoided through proper gloves and lab attire.
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[1][3]Chemical splash goggles are mandatory to prevent irreversible eye damage.
Respiratory Irritation H335: May cause respiratory irritation.[1][3]Handling must occur in a well-ventilated area, preferably a fume hood, to prevent inhalation.
Acute Oral Toxicity H302: Harmful if swallowed.[3][4]Reinforces the need for strict hygiene and preventing hand-to-mouth contact.
Flammability (Potential) H226: Flammable liquid and vapour (for related free-base compounds).[1][2]Requires control of ignition sources and use of appropriate non-sparking tools.

Multi-Level PPE Protocols: Matching Protection to the Task

A one-size-fits-all approach to PPE is insufficient. The appropriate level of protection is dictated by a risk assessment of the specific task, considering the quantity of material, its physical form (solid salt vs. liquid free-base), and the potential for aerosol or splash generation.

Protection LevelRequired PPEWhen to Use
Standard Laboratory Operations (Level D) Safety glasses with side shields or chemical splash goggles, standard laboratory coat, nitrile gloves (single pair), closed-toe shoes.For handling small quantities (<5g) in a certified chemical fume hood, such as weighing solids or preparing dilute solutions.
Operations with Splash or Aerosol Potential (Level C) Chemical splash goggles AND a full-face shield, chemical-resistant apron over a lab coat, double-gloving (nitrile or neoprene), closed-toe shoes.When there is a significant risk of splashing or aerosol generation, such as during heating, vortexing, transfers of larger volumes (>5g), or reactions under pressure.[5]
Emergency Situations (Spills or Releases) Full-face respirator with organic vapor/acid gas cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves (e.g., butyl rubber) and boots.For responding to spills or uncontrolled releases of the compound outside of a primary engineering control like a fume hood.[5]

Procedural Walkthroughs: Ensuring Protocol Integrity

The effectiveness of PPE is entirely dependent on its correct use. The following protocols are designed as self-validating systems to minimize the risk of exposure and cross-contamination.

Protocol 3.1: Glove Selection and Best Practices

The choice of glove material is a critical decision. While nitrile is suitable for incidental contact, more prolonged operations require careful consideration.

  • Material Selection: For splash protection and short-duration tasks, nitrile gloves with a minimum thickness of 4-5 mil are appropriate. For extended handling or immersion potential, consider heavier-duty gloves like neoprene or butyl rubber.

  • Inspect Before Use: Always inspect gloves for tears, pinholes, or signs of degradation before donning.

  • Double-Gloving: For any task designated as Level C, double-gloving is mandatory.[6] This allows for the removal of the contaminated outer glove while maintaining a barrier of protection with the inner glove.[6]

  • Frequent Changes: Gloves should be changed immediately if contamination is suspected or after a maximum of 60 minutes of continuous use.[6] Never reuse disposable gloves.

  • Proper Removal: Remove gloves by peeling them off from the cuff towards the fingers, turning them inside out and ensuring the contaminated exterior does not touch your skin.

Protocol 3.2: Step-by-Step PPE Donning and Doffing Sequence

The order of donning and doffing is critical to prevent the transfer of contaminants from used PPE to your body.

Donning (Putting On) Sequence:

  • Footwear: Confirm you are wearing closed-toe shoes.

  • Inner Gloves: Don the first pair of gloves.

  • Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, don a chemical-resistant apron over the coat.

  • Respirator: (If required) Perform a seal check on your respirator.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if the task requires it.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Initial Decontamination: If grossly contaminated, wipe down the exterior of the suit, outer gloves, and boots before proceeding.

  • Outer Gloves: Remove the outer pair of gloves using the proper technique to avoid touching the exterior. Dispose of them immediately in a designated hazardous waste container.

  • Face Shield/Apron: Remove the face shield and apron, handling them by the straps or ties.

  • Lab Coat: Unfasten and remove the lab coat, rolling it so the contaminated exterior is folded inward.

  • Goggles: Remove eye protection.

  • Inner Gloves: Remove the final pair of gloves, again without touching the exterior surface.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Visual Workflow for PPE Selection

The following diagram provides a logical pathway for determining the appropriate level of personal protective equipment based on your planned laboratory task.

PPE_Decision_Workflow cluster_input 1. Task Definition cluster_assessment 2. Risk Assessment cluster_decision 3. PPE Level Determination Start Planned Task with This compound Risk Evaluate Key Risk Factors Start->Risk Level1 Level D PPE (Standard Operations) - Single Gloves - Lab Coat - Goggles Risk->Level1 Small Scale (<5g) No Splash/Aerosol In Fume Hood Level2 Level C PPE (Splash/Aerosol Risk) - Double Gloves - Apron + Coat - Goggles + Face Shield Risk->Level2 Large Scale (>5g) OR Splash/Aerosol Potential (e.g., Heating, Vortexing) Level3 Level B/A PPE (Emergency/Spill) - Chemical Suit - Respirator - Heavy-Duty Gloves Risk->Level3 Uncontrolled Release OR Spill Cleanup

Caption: Decision workflow for selecting the correct level of PPE.

Disposal Plan: Managing Contaminated Materials

All disposable PPE used when handling this compound must be considered hazardous waste. Adherence to a strict disposal protocol is essential for laboratory and environmental safety.

  • Designated Waste Streams: Establish a clearly labeled, sealed hazardous waste container in the immediate work area. This container is for all contaminated solid waste, including gloves, wipes, and disposable lab coats.

  • Gross Contamination: Materials that are heavily contaminated (e.g., from cleaning up a spill) should be double-bagged in durable, labeled plastic bags before being placed in the solid waste container.

  • Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container for hazardous chemical waste.

  • Regulatory Compliance: All waste must be disposed of in accordance with institutional, local, and national hazardous waste regulations.[1] Consult your institution's Environmental Health & Safety (EHS) department for specific procedures. Do not place contaminated items in regular trash or sewer systems.[1]

By integrating these principles and protocols into your daily workflow, you can confidently and safely utilize this compound in your critical research and development efforts.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylpiperidin-4-one
Reactant of Route 2
2-Methylpiperidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.